molecular formula C17H36NaO4S B1343609 Sodium heptadecyl sulfate CAS No. 5910-79-2

Sodium heptadecyl sulfate

Cat. No.: B1343609
CAS No.: 5910-79-2
M. Wt: 359.5 g/mol
InChI Key: UWABEJQLZUZRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium heptadecyl sulfate is a useful research compound. Its molecular formula is C17H36NaO4S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium heptadecyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium heptadecyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium heptadecyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5910-79-2

Molecular Formula

C17H36NaO4S

Molecular Weight

359.5 g/mol

IUPAC Name

sodium;heptadecyl sulfate

InChI

InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);

InChI Key

UWABEJQLZUZRSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Other CAS No.

68955-20-4
5910-79-2

physical_description

OtherSolid

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Sodium Heptadecyl Sulfate (C17) vs. Sodium Dodecyl Sulfate (C12) Surfactant Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Sodium Dodecyl Sulfate (SDS) , the ubiquitous C12 anionic surfactant, and its longer-chain homolog, Sodium Heptadecyl Sulfate (SHS) , a C17 variant. While SDS is the industry standard for protein denaturation and solubilization, SHS offers distinct thermodynamic properties driven by its extended hydrophobic tail.

Key Distinction: The primary functional differentiator is the Krafft Point .[1][2] SDS is soluble at room temperature (


), whereas SHS acts as a solid precipitate until heated significantly above room temperature (

). This thermal dependency dictates that SHS must be utilized in high-temperature applications or specialized electrophoretic separations where altered hydrophobicity is required to resolve specific proteoforms.

Molecular Architecture & Physicochemical Properties

The structural divergence between SDS and SHS lies in the alkyl chain length. This difference of five methylene (


) groups fundamentally alters the Hydrophilic-Lipophilic Balance (HLB) and the thermodynamics of self-assembly.
Structural Comparison
FeatureSodium Dodecyl Sulfate (SDS)Sodium Heptadecyl Sulfate (SHS)
Molecular Formula


Molecular Weight 288.38 g/mol ~358.51 g/mol
Tail Length 12 Carbons (Dodecyl)17 Carbons (Heptadecyl)
Chain Type Even-numbered, LinearOdd-numbered, Linear
Head Group Sulfate (

)
Sulfate (

)
Thermodynamic Parameters

The following data highlights the impact of the hydrophobic effect. As the chain length increases, the Critical Micelle Concentration (CMC) decreases logarithmically (Traube’s Rule), while the Krafft point increases due to stronger van der Waals forces in the crystalline state.

ParameterSDS (C12)SHS (C17)Causality & Impact
CMC (25°C) ~8.2 mM~0.2 – 0.4 mM*SHS forms micelles at much lower concentrations; higher binding affinity to hydrophobic domains.
Krafft Point (

)
10–16°C> 50°C (Est.)Critical: SHS is insoluble at room temp. Experiments must be conducted at

.
Aggregation Number ~62> 80 (Est.)SHS micelles are larger and more compact due to increased hydrophobic packing.
Surface Tension (

)
~38 mN/m~38–40 mN/mSimilar surface activity at the interface, but vastly different bulk solubility.

*Note: CMC for C17 is estimated based on the homologous series log-linear relationship, as C17 is a non-standard odd-chain surfactant.

Mechanistic Implications in Research

The "Odd-Chain" Effect & Purity

Sodium Heptadecyl Sulfate is an "odd-chain" surfactant. Biological fatty acid synthesis typically produces even-numbered chains (C12, C14, C16, C18).

  • Purity Marker: SHS is often used as an internal standard in quantitative analysis because it does not co-elute with natural fatty acid derivatives.

  • Impurity Impact: Commercial "SDS" often contains traces of C14, C16, and sometimes C17 sulfates. These longer-chain impurities bind proteins more tightly, potentially causing "ghost bands" or altering migration in PAGE (Polyacrylamide Gel Electrophoresis).

Protein-Surfactant Interactions

The binding of surfactant to protein is driven by hydrophobic interactions.

  • SDS: Binds at a ratio of ~1.4 g SDS per 1 g protein, imparting a uniform negative charge density that allows separation strictly by molecular weight.

  • SHS: Due to its longer tail, SHS binds with higher affinity (lower

    
    ) but requires thermal activation. In Capillary Electrophoresis (CE-SDS) , adding long-chain sulfates like SHS (or C16-SHS) can improve the resolution of hydrophobic proteins that do not fully denature or resolve with SDS alone.
    

Visualization: Solubility & Micellization Logic

The following diagram illustrates the critical decision pathways when selecting between SDS and SHS, emphasizing the Krafft point constraint.

SurfactantLogic Start Select Surfactant TempCheck Operating Temperature? Start->TempCheck SDS_Path Room Temp (20-25°C) TempCheck->SDS_Path Low T SHS_Path High Temp (>55°C) TempCheck->SHS_Path High T SDS_State SDS: Soluble Micelles (Standard Applications) SDS_Path->SDS_State Above Tk (16°C) SHS_Solid SHS: Insoluble Crystal (Precipitation) SDS_Path->SHS_Solid Below Tk (50°C) SHS_Path->SDS_State Valid for SDS too SHS_State SHS: Soluble Micelles (High Affinity Binding) SHS_Path->SHS_State Above Tk (50°C)

Figure 1: Decision matrix for surfactant selection based on operating temperature and Krafft point (


) constraints.

Experimental Protocols

Protocol A: Preparation of Stable SHS Stock Solution (50 mM)

Challenge: SHS will crystallize at room temperature. This protocol ensures proper solubilization for high-temperature assays.

  • Weighing: Weigh

    
     of Sodium Heptadecyl Sulfate (MW ~358.5  g/mol ).
    
  • Solvent Addition: Add to

    
     of ultra-pure water (Milli-Q) in a glass beaker.
    
  • Thermal Activation:

    • Place beaker on a hot plate with magnetic stirring.

    • Heat to 65°C . Monitor temperature with a thermometer.

    • Observation: The solution will transition from a cloudy suspension to a clear, colorless liquid once

      
       (~50-55°C).
      
  • Volume Adjustment: Transfer to a pre-warmed volumetric flask (

    
    ) and fill to volume with hot water.
    
  • Storage/Usage:

    • Immediate Use: Maintain at >55°C in a water bath.

    • Storage: If stored at RT, it will solidify. To reuse, re-heat to 65°C until completely clear. Do not sonicate while cold, as this creates stable micro-crystals rather than true solution.

Protocol B: Determination of CMC via Conductivity (High-Temp)

Objective: Determine the Critical Micelle Concentration of SHS. Constraint: Must be performed at 60°C to prevent precipitation.

  • Setup: Use a conductivity meter with a temperature compensation probe. Set the water bath to 60°C ± 0.5°C .

  • Calibration: Calibrate the conductivity cell using KCl standards at 60°C.

  • Titration:

    • Start with

      
       of pure water at 60°C in the measurement vessel.
      
    • Titrate with the 50 mM SHS stock (kept at 60°C) in small increments (

      
      ).
      
  • Data Logging: Record Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      .[3][4]
    • Identify the inflection point where the slope changes.[4][5] The slope below CMC is steeper (free ions); the slope above CMC is shallower (micelles contribute less to conductivity per unit mass).

    • Self-Validation: The intersection of the two linear regression lines is the CMC.[4]

Advanced Application: Electrophoretic Sieving

In capillary gel electrophoresis (CGE), replacing or supplementing SDS with longer-chain sulfates like SHS alters the hydrodynamic radius of the protein-surfactant complex.

Electrophoresis cluster_SDS SDS Binding (Standard) cluster_SHS SHS Binding (High Hydrophobicity) Protein Native Protein SDS_Complex SDS-Protein Complex (Rod-like, High Charge) Protein->SDS_Complex + SDS (C12) SHS_Complex SHS-Protein Complex (Larger Radius, Different Packing) Protein->SHS_Complex + SHS (C17) (> 55°C) Resolution Separation Outcome SDS_Complex->Resolution Standard MW Separation SHS_Complex->Resolution Enhanced Hydrophobic Resolution

Figure 2: Mechanism of action in electrophoretic separation. SHS alters the packing density and effective size of the denatured protein complex.

References

  • Abbott, S. (n.d.). Cloud and Krafft Points: Practical Surfactants Science. Retrieved from [Link]

  • Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. (Foundational text for CMC values of homologous series).
  • ResearchGate. (2016). Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS). Retrieved from [Link]

Sources

Technical Monograph: Tergitol-7 (Sodium Heptadecyl Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a rigorous analysis of Tergitol-7 , specifically identifying it as Sodium Heptadecyl Sulfate . This distinction is critical for researchers to avoid confounding experimental results with the similarly named nonionic "Tergitol" series (e.g., 15-S-7 or NP-7).

Chemical Identity, Structural Analysis, and Applications in Microbiology & Drug Development

Executive Summary

Tergitol-7 is an anionic surfactant chemically defined as Sodium Heptadecyl Sulfate (specifically the 3,9-diethyltridecan-6-yl sulfate isomer). Unlike the widely used nonionic Tergitol 15-S or NP series, Tergitol-7 possesses a negatively charged sulfate head group and a highly branched hydrophobic tail.

Its primary application lies in microbiology and pharmaceutical quality control , where it serves as a selective agent in Tergitol-7 Agar (T-7 Agar) . It effectively inhibits Gram-positive bacteria and restricts the swarming motility of Proteus species, allowing for the precise enumeration of coliforms and E. coli. In drug development, it is utilized as a specialized solubilizing agent for membrane proteins where standard surfactants (like SDS) may be too aggressive.

Chemical Identity & Structural Analysis

Nomenclature and Identification

The rigorous identification of Tergitol-7 is paramount due to trademark ambiguity.

ParameterSpecification
Common Name Tergitol-7 (Anionic)
Chemical Name Sodium Heptadecyl Sulfate
IUPAC Name Sodium 3,9-diethyltridecan-6-yl sulfate
CAS Number 5910-79-2 (General) or 3282-85-7 (Specific Isomer)
Molecular Formula

Molecular Weight 358.51 g/mol
Surfactant Class Anionic (Sulfate Head Group)
Structural Architecture

The molecule consists of a 17-carbon alkyl chain. Unlike linear surfactants (e.g., Sodium Dodecyl Sulfate), Tergitol-7 features significant branching (ethyl groups at positions 3 and 9 relative to the main chain). This branching sterically hinders the formation of tightly packed crystalline structures, enhancing solubility and altering its Critical Micelle Concentration (CMC) and membrane penetration profile.

Critical Disambiguation

WARNING: Do not confuse Tergitol-7 with the following nonionic surfactants often found in the same catalogs:

  • Tergitol 15-S-7: Secondary Alcohol Ethoxylate (Nonionic).[1][2][3]

  • Tergitol NP-7: Nonylphenol Ethoxylate (Nonionic).[4]

  • Impact of Error: Substituting a nonionic surfactant in T-7 Agar will result in total loss of selectivity , allowing Gram-positive overgrowth and Proteus swarming.

ChemicalStructure cluster_0 Tergitol-7 Molecular Structure cluster_1 Functional Consequence Head Sulfate Head Group (Hydrophilic, Anionic) [-OSO3- Na+] Prop3 Selective Membrane Intercalation Head->Prop3 Tail Branched Alkyl Tail (Hydrophobic, C17) [3,9-diethyltridecan-6-yl] Tail->Head Covalent Bond (Ester Linkage) Prop1 Steric Hinderance Tail->Prop1 Prop2 Inhibited Crystallization Prop1->Prop2

Caption: Structural decomposition of Tergitol-7 illustrating the functional impact of its branched hydrophobic tail.

Physicochemical Properties[1][2][5][7][9][10][11][12]

PropertyValue / Description
Appearance White to off-white powder or paste; clear to opalescent solution in water.
Solubility (Water) ~33 mg/mL (Significant solubility due to branching).
pH (1% Solution) Neutral to slightly alkaline (6.5 – 8.0).
Stability Stable under autoclaving conditions (121°C, 15 min) in neutral media.
Mechanism Amphiphilic disruption of lipid bilayers; charge repulsion of anionic bacterial cell walls.

Mechanism of Action in Microbiology

Tergitol-7 is the defining component of Tergitol-7 Agar , a medium used for the detection of Escherichia coli and coliforms in water and pharmaceutical products.[5][6]

  • Gram-Positive Inhibition: The anionic sulfate head group interacts with the thick peptidoglycan layer and cell membrane of Gram-positive bacteria. The branched tail facilitates intercalation, disrupting membrane integrity and causing lysis or bacteriostasis.

  • Anti-Swarming: Proteus species are known for "swarming" (rapid motility) which obscures colony counting. Tergitol-7 alters the surface tension of the agar, inhibiting the flagellar mechanics required for swarming without killing the organism.

  • Differentiation: It does not interfere with the sugar fermentation reactions (Lactose -> Acid) or the reduction of Triphenyltetrazolium Chloride (TTC), allowing for clear colorimetric differentiation.

Mechanism cluster_GramPos Gram-Positive Bacteria cluster_Proteus Proteus spp. (Gram-Negative) T7 Tergitol-7 (Sodium Heptadecyl Sulfate) GP_Membrane Thick Peptidoglycan + Cell Membrane T7->GP_Membrane Flagella Flagellar Swarming Mechanism T7->Flagella Action1 Surfactant Intercalation & Lysis GP_Membrane->Action1 Result1 Growth Inhibition Action1->Result1 Action2 Surface Tension Alteration Flagella->Action2 Result2 Discrete Colonies (No Swarming) Action2->Result2

Caption: Mechanism of action of Tergitol-7 in selective media, targeting Gram-positive integrity and Proteus motility.

Experimental Protocols

Protocol 1: Preparation of Tergitol-7 Agar (TTC Agar)

Purpose: Selective isolation of coliforms from pharmaceutical water or raw materials.

Reagents:

  • Peptone (5.0 g)

  • Yeast Extract (3.0 g)

  • Lactose (10.0 g)

  • Sodium Heptadecyl Sulfate (Tergitol-7) (0.1 g)

  • Bromothymol Blue (0.025 g)[7]

  • Agar (15.0 g)

  • Distilled Water (1000 mL)

  • Optional: TTC Solution 1% (Triphenyltetrazolium Chloride)[5]

Method:

  • Dissolution: Suspend 33.1 g of the dehydrated powder (containing the above ratio) in 1 L of purified water.

  • Boiling: Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

  • Sterilization: Autoclave at 121°C for 15 minutes .

  • Cooling: Cool the medium to 45–50°C.

  • Supplementation (Critical): Aseptically add 3 mL of 1% TTC solution (filter sterilized).

    • Note: TTC is heat labile; do not autoclave TTC.

  • Pouring: Mix well and pour into sterile Petri dishes.

Interpretation:

  • Yellow Colonies: Lactose fermenters (e.g., E. coli, Klebsiella). Acid production turns Bromothymol Blue yellow.

  • Red/Purple Colonies: Lactose non-fermenters (e.g., Salmonella, Shigella). They reduce TTC to Formazan (Red pigment).[5][6]

  • Inhibited: Gram-positive bacteria (Staphylococci, Streptococci).

Protocol 2: Membrane Protein Solubilization (Screening)

Purpose: Use Tergitol-7 as an alternative anionic surfactant when SDS causes irreversible denaturation.

Method:

  • Lysis Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Surfactant Addition: Add Tergitol-7 to a final concentration of 0.1% to 1.0% (w/v) .

    • Note: Start at 0.1% (approx. 2.8 mM) which is likely above the CMC.

  • Incubation: Incubate cell pellet with buffer on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge at 20,000 x g for 30 mins at 4°C.

  • Analysis: Analyze supernatant via PAGE or activity assay. Compare yield/activity against SDS and nonionic controls (e.g., DDM).

References

  • Chapman, G. H. (1947). "A superior culture medium for the enumeration and differentiation of coliforms." Journal of Bacteriology, 53(4), 504. Link

  • Pollard, A. L. (1946).
  • Thermo Fisher Scientific. (2024). "Tergitol 7 Agar w/ and w/o TTC Instructions for Use." Link

  • Sigma-Aldrich. (2024). "Tergitol-7 Agar NutriSelect® Plus Technical Data Sheet." Link

  • PubChem. (2024). "Sodium 3,9-diethyltridecan-6-yl sulfate (Compound)." National Library of Medicine. Link

Sources

An In-depth Technical Guide to Niaproof® Anionic Surfactant 4 (Sodium 7-Ethyl-2-Methyl-4-Undecyl Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical compound Sodium 7-Ethyl-2-Methyl-4-Undecyl Sulfate (CAS 139-88-8). This substance is commercially known by various names, including Niaproof® 4 and Tergitol™ 4. While the user query specified "Niaproof 7," extensive research indicates that "Niaproof 4" is the correct and well-documented designation for this specific chemical structure.

Introduction and Mechanism of Action

Sodium 7-Ethyl-2-Methyl-4-Undecyl Sulfate is a potent anionic surfactant valued for its exceptional wetting, penetrating, and emulsifying properties, particularly in solutions with high electrolyte concentrations.[1][2] As a member of the alkyl sulfate class of surfactants, its utility is rooted in its amphiphilic molecular structure.

The molecule possesses a large, branched, non-polar hydrocarbon tail, which confers hydrophobicity, and a negatively charged sulfate head group, which is hydrophilic. This dual nature allows it to align at interfaces between polar (like water) and non-polar (like oils or organic residues) phases, significantly reducing surface tension.[3] Above a specific concentration, known as the Critical Micelle Concentration (CMC) of 2.1 mM in water, these molecules self-assemble into spherical structures called micelles, which can encapsulate and solubilize hydrophobic substances within an aqueous medium.[1] This mechanism is fundamental to its function as a detergent and solubilizing agent.

Hazard Identification and GHS Classification

Niaproof® 4 is classified as a hazardous chemical that requires careful handling. The primary hazards are associated with its corrosive and irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Niaproof® 4 is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Data sourced from Niaproof Anionic Surfactant 4 Safety Data Sheet.[4]

Signal Word: Danger[4]

Toxicological Profile: Mechanism of Tissue Damage

The toxicity of Niaproof® 4 is primarily a result of its potent surfactant properties, which disrupt biological membranes and denature proteins upon contact.[5]

Skin and Eye Irritation: When applied to the skin, anionic surfactants like Niaproof® 4 can penetrate the stratum corneum. Once within the epidermis, they interact with keratin proteins, causing them to denature and swell.[6] This disruption of the skin's primary structural proteins compromises its barrier function. Furthermore, the surfactant molecules intercalate into and extract the intercellular lipids that are crucial for maintaining skin hydration and integrity.[7] This dual action of protein denaturation and lipid removal leads to increased transepidermal water loss (TEWL), resulting in dryness, irritation, severe burns, and a breakdown of the skin's protective barrier.[8] The mechanism in the eye is similar but more severe due to the delicate nature of the corneal epithelium, leading to serious eye damage.[4]

Routes of Exposure and Target Organs: The primary routes of exposure in a laboratory or industrial setting are dermal contact, eye contact, and inhalation of aerosolized droplets.[4] Ingestion is a less common but significant route of exposure.

cluster_exposure Routes of Exposure cluster_target Primary Target Organs Dermal Dermal Contact Skin Skin Dermal->Skin Causes severe burns Eye Eye Contact Eyes Eyes Eye->Eyes Causes serious damage Inhalation Inhalation Respiratory Respiratory System Inhalation->Respiratory Irritation, coughing Ingestion Ingestion GI Gastrointestinal Tract Ingestion->GI Harmful, irritation

Figure 1: Primary routes of exposure and associated target organs for Niaproof® 4.

Ecological Information

Surfactants as a class can pose a risk to aquatic ecosystems. While specific ecotoxicity data for Sodium 7-Ethyl-2-Methyl-4-Undecyl Sulfate is limited, data for the broader class of alkyl sulfates indicate toxicity to aquatic life.[6]

Aquatic Toxicity: Sodium dodecyl sulfate, a structurally related anionic surfactant, is reported to be moderately to slightly toxic to fish and aquatic invertebrates. The lowest reported 48-hour LC50 for Daphnia magna (water flea) is 7.4 mg/L.[9] Given its surfactant properties, which can disrupt the gills of aquatic organisms and damage cell membranes, Niaproof® 4 should be considered toxic to aquatic life and prevented from entering waterways.[4]

Persistence and Degradability: Linear alkyl sulfates are generally considered to be readily biodegradable.[6] The biodegradation pathway typically begins with the enzymatic hydrolysis of the sulfate ester, followed by oxidation of the alkyl chain.[10] However, spills or large releases can still cause significant short-term environmental damage.

Ecotoxicity ParameterValue (for similar alkyl sulfates)Species
Acute LC507.4 mg/L (48h)Daphnia magna
Acute LC50>96.4 mg/L (96h)Oryzias latipes (Japanese rice fish)

Data sourced from EPA assessments on alkyl sulfates.[9][11]

Safe Handling and Emergency Protocols

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling Niaproof® 4.

Exposure Controls and Personal Protection:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[4] Eyewash stations and emergency showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4]

Emergency Spill Protocol: In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material into a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area with Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Figure 2: Workflow for responding to a laboratory spill of Niaproof® 4.

Applications in Research and Drug Development

The unique properties of Niaproof® 4 make it a valuable tool in various scientific applications.

  • Wetting and Penetrating Agent: Its ability to lower surface tension makes it an excellent wetting agent for treating densely packed materials like cotton or paper in research contexts.[2]

  • Pharmaceutical Formulations: As an excipient, it can act as a solubilizing agent, improving the dissolution of poorly water-soluble active pharmaceutical ingredients (APIs) by forming micelles that encapsulate the drug molecules.[12] It is also used as an emulsifying agent in creams and a tablet lubricant.[13]

  • Biological Research: It has been used for the rapid fixing of histological specimens and to enhance the efficacy of antiseptic solutions.[2] Its ability to form complexes with certain antibiotics, like streptomycin, that are soluble in organic solvents can be useful in purification and isolation processes.[2]

Experimental Protocol: In Vitro Skin Irritation Assessment

This protocol is based on the OECD Test Guideline 439 for In Vitro Skin Irritation using a Reconstructed Human Epidermis (RhE) model.[7] It is designed to assess the skin irritation potential of a chemical like Niaproof® 4.

Objective: To determine if Niaproof® 4 is classified as a skin irritant (UN GHS Category 2) based on its effect on cell viability in an RhE model.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™).

  • Niaproof® 4 solution (test article).

  • Phosphate-Buffered Saline (PBS).

  • Negative Control: Sterile, deionized water or PBS.

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.

  • MTT reagent (1 mg/mL in assay medium).

  • Isopropanol (analytical grade).

  • Multi-well plates (6-well and 24-well).

Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

  • Test Article Application:

    • Remove the assay medium from the wells.

    • Apply 25 µL of the Niaproof® 4 solution directly onto the surface of the RhE tissue. Apply the negative and positive controls to separate tissues in triplicate.

    • Ensure the entire surface of the epidermis is evenly covered.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.

  • Rinsing: After the exposure period, thoroughly rinse each tissue surface with PBS to remove all residual test article. This is a critical step and typically involves a sequence of gentle swirling and submersion in fresh PBS.

  • Post-incubation: Blot the bottom of the tissue inserts dry and transfer them to new 6-well plates containing fresh, pre-warmed assay medium. Incubate for 42 hours at 37°C and 5% CO₂.

  • MTT Viability Assay:

    • After the post-incubation period, transfer each tissue insert to a 24-well plate containing 300 µL of the 1 mg/mL MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Formazan Extraction:

    • Remove the tissue inserts from the MTT solution and gently blot them dry.

    • Place each insert into a new 24-well plate. Add 2 mL of isopropanol to each well, ensuring the tissue is fully submerged.

    • Seal the plate and allow the formazan to extract for at least 2 hours at room temperature with gentle agitation.

  • Quantification:

    • After extraction, pipette an aliquot from each well into a 96-well plate.

    • Read the optical density (OD) of the extract at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage viability for each tissue relative to the negative control tissues (% Viability = [OD_test / OD_negative_control] x 100).

    • Classification Criteria: If the mean cell viability of the triplicate tissues exposed to Niaproof® 4 is less than or equal to 50%, the substance is classified as a skin irritant (GHS Category 2).[14]

Physical and Chemical Properties

PropertyValueSource
CAS Number 139-88-8
Molecular Formula C₁₄H₂₉NaO₄S[1]
Molecular Weight 316.43 g/mol [11]
Appearance Colorless to light yellow liquid (as aqueous solution)[3]
Solubility Miscible with water[4]
Density 1.06 g/mL at 20°C[3]
pH 10.0 - 10.5 (neat solution); 8.6 (0.1% in water)[1]
Boiling Point ~100°C (as aqueous solution)[1]
Critical Micelle Concentration 2.1 mM (in water)[1]

Stability and Reactivity

  • Chemical Stability: Niaproof® 4 is stable under recommended storage conditions (room temperature, in a closed container).[4] If refrigerated, the solution may separate into two phases, which can be restored by warming to 30°C and agitating.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, peroxides, strong acids, and alkalies.[4][15]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and sodium oxide (Na₂O). Hazardous polymerization will not occur.[4]

References

  • Evonik. (2023, May 24).
  • NIAPROOF Anionic Surfactant 4. (2014, June).
  • RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • United States Environmental Protection Agency. (2020, June 3).
  • European Medicines Agency. (2017, October 9).
  • United States Environmental Protection Agency. (2006, July 1).
  • Klausner, M., et al. (n.d.). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. PubMed.
  • Moore, P. N., et al. (2019, February 22).
  • ChemPoint. (n.d.). NIAPROOF®.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Niaproof 4 (4)
  • ChemicalBook. (2026, January 13). NIAPROOF TYPE 4 | 139-88-8.
  • ResearchGate. (n.d.).
  • Löffler, H., et al. (n.d.). Surfactant-induced skin irritation and skin repair. Evaluation of the acute human irritation model by noninvasive techniques. PubMed.
  • ChemPoint. (n.d.). NIAPROOF®.
  • ChemicalBook. (2026, January 13). NIAPROOF TYPE 4 | 139-88-8.
  • United States Environmental Protection Agency. (2006, July 1).
  • Pharma Excipients. (2023, July 19).
  • Mogal, V., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • OECD. (2013, July 26). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Ataman Kimya. (n.d.).
  • Australian Industrial Chemicals Introduction Scheme. (2024, April 15).
  • Chemical-Suppliers.com. (n.d.).

Sources

An In-depth Technical Guide to Sodium Heptadecyl Sulfate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The term "Sodium Margaryl Sulfate" as specified in the query is not a standard chemical name. However, based on the historical chemical nomenclature where "margaric acid" refers to heptadecanoic acid (a 17-carbon fatty acid), it is highly probable that "sodium margaryl sulfate" is a synonym for sodium heptadecyl sulfate .[1][2][3] This guide will, therefore, focus on the latter, a compound with significant applications in both research and industry.

Introduction and Overview

Sodium heptadecyl sulfate is an anionic surfactant belonging to the alkyl sulfate class of organic compounds. Its molecular structure, featuring a long, 17-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group, imparts potent surface-active properties. This amphiphilic nature allows it to effectively reduce surface and interfacial tension, making it a valuable component in a wide array of applications, from detergents and personal care products to specialized uses in microbiological and pharmaceutical research.[4] This guide provides a comprehensive technical overview of sodium heptadecyl sulfate, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₁₇H₃₅NaO₄S[8]
Molecular Weight 358.51 g/mol [8]
CAS Number 5910-79-2
Appearance White to off-white powder/crystals[9]
Solubility Soluble in water
Synonyms Heptadecyl sodium sulfate, Sodium N-Heptadecyl Sulfate, 1-Heptadecanol, hydrogen sulfate, sodium salt
Trade Names Niaproof 7, Tergitol 7[8]
Critical Micelle Concentration (CMC) Not readily available for C17. For comparison: Sodium Dodecyl Sulfate (C12) is ~8.2 mM; Sodium Tetradecyl Sulfate (C14) is ~2.1 mM; Sodium Hexadecyl Sulfate (C16) is ~0.45 mM. The CMC is expected to be lower than that of shorter-chain alkyl sulfates.[6][10]
Surface Tension Not readily available for C17. Aqueous solutions of alkyl sulfates significantly reduce the surface tension of water from ~72 mN/m to a plateau value above the CMC, typically in the range of 25-40 mN/m.[4][7]

Synthesis of Sodium Heptadecyl Sulfate

The synthesis of sodium heptadecyl sulfate is typically achieved through the sulfation of 1-heptadecanol, followed by neutralization with a sodium base. A detailed and scalable laboratory procedure has been described in the literature.[11]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sodium heptadecyl sulfate.

cluster_reactants Reactants cluster_process Process cluster_product Product Heptadecanol 1-Heptadecanol Reaction Sulfation Reaction in an inert solvent Heptadecanol->Reaction SulfatingAgent Sulfating Agent (e.g., Chlorosulfonic Acid) SulfatingAgent->Reaction Neutralization Neutralization (e.g., Sodium Hydroxide) Reaction->Neutralization Intermediate Purification Purification (e.g., Recrystallization) Neutralization->Purification FinalProduct Sodium Heptadecyl Sulfate Purification->FinalProduct

Caption: Synthesis workflow for sodium heptadecyl sulfate.

Detailed Experimental Protocol

The following is a summarized, step-by-step methodology for the synthesis of sodium heptadecyl sulfate, adapted from established protocols.[11]

Materials:

  • 1-Heptadecanol

  • Chlorosulfonic acid

  • Anhydrous chloroform

  • Sodium hydroxide

  • Anhydrous ethanol

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-heptadecanol in anhydrous chloroform in a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Cool the solution in an ice bath to an internal temperature of 5-10°C.

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.

  • Quench the reaction by carefully adding the mixture to a cooled solution of sodium hydroxide.

  • Separate the aqueous layer containing the sodium heptadecyl sulfate.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white powder.

Mechanism of Action

Surfactant Properties

As a surfactant, sodium heptadecyl sulfate reduces the surface tension of water and the interfacial tension between oil and water.[8] This is achieved by the adsorption of the surfactant molecules at the interface, with the hydrophobic heptadecyl tail orienting away from the aqueous phase and the hydrophilic sulfate head group remaining in the water. Above the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell.[6] This micelle formation is fundamental to its cleaning and emulsifying properties.

The following diagram illustrates the behavior of sodium heptadecyl sulfate in an aqueous solution.

cluster_below_cmc Below CMC cluster_above_cmc Above CMC S1 S S2 S S3 S S4 S S5 S M1 S M2 S M1->M2 M3 S M2->M3 M4 S M3->M4 M5 S M4->M5 M6 S M5->M6 M7 S M6->M7 M8 S M7->M8 M9 S M8->M9 M10 S M9->M10 M10->M1

Caption: Surfactant behavior below and above the CMC.

Selective Antimicrobial Activity

One of the most significant applications of sodium heptadecyl sulfate in research is its ability to selectively inhibit the growth of Gram-positive bacteria.[8][9][12] The exact mechanism is not fully elucidated but is believed to involve the disruption of the bacterial cell membrane. The long alkyl chain of the surfactant can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Gram-negative bacteria are generally more resistant due to their outer membrane, which acts as an additional protective barrier.

Applications

Microbiological Research

Sodium heptadecyl sulfate, under the trade name Tergitol 7, is a key component of selective and differential culture media, such as Tergitol-7 Agar, used for the detection and enumeration of coliform bacteria, including Escherichia coli.[8][12][13][14] Its selective action suppresses the growth of interfering Gram-positive flora.

Experimental Protocol: Preparation of Tergitol-7 Agar

This protocol is for the preparation of a selective medium for the enumeration of coliforms.

Materials:

  • Tergitol-7 Agar Base (containing proteose peptone, yeast extract, lactose, sodium heptadecyl sulfate, bromothymol blue, and agar)[8]

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • Optional: 1% sterile solution of 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Suspend the appropriate amount of Tergitol-7 Agar Base powder in sterile distilled water as per the manufacturer's instructions (typically around 33 g/L).[8]

  • Heat the mixture to boiling with frequent agitation to ensure complete dissolution.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the sterilized medium to 45-50°C in a water bath.

  • Aseptically add a sterile 1% TTC solution if desired (this helps in the differentiation of colonies).[8]

  • Mix the medium gently but thoroughly and pour it into sterile Petri dishes.

  • Allow the agar to solidify at room temperature.

  • The plates are now ready for inoculation with water or food samples for the enumeration of coliforms.

Pharmaceutical Formulations

Sodium alkyl sulfates, including those with longer chains, are used as excipients in pharmaceutical formulations.[15][16][17][18] Their primary roles are as wetting agents, solubilizers, and emulsifiers. For poorly water-soluble active pharmaceutical ingredients (APIs), surfactants like sodium heptadecyl sulfate can enhance their dissolution rate and bioavailability.

Potential Applications in Drug Development:

  • Solubilization of Poorly Soluble Drugs: The micellar core of sodium heptadecyl sulfate can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

  • Wetting Agent in Solid Dosage Forms: In tablet and capsule formulations, it can facilitate the penetration of water, promoting disintegration and drug release.

  • Emulsifying Agent: It can be used to stabilize oil-in-water emulsions in liquid and semi-solid dosage forms.

The selection and concentration of a surfactant in a pharmaceutical formulation require careful consideration of its compatibility with the API and other excipients, as well as its potential for toxicity.

Safety and Handling

Sodium heptadecyl sulfate should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or with a fume hood.

Conclusion

Sodium heptadecyl sulfate, likely the compound referred to as "sodium margaryl sulfate," is a versatile anionic surfactant with a range of applications stemming from its surface-active and selective antimicrobial properties. For researchers in microbiology, it is an invaluable tool for the isolation and enumeration of coliforms. In the field of drug development, it holds potential as an excipient for enhancing the formulation of poorly soluble drugs. A thorough understanding of its chemical properties, synthesis, and mechanisms of action is crucial for its effective and safe utilization in scientific and industrial settings.

References

  • HiMedia Laboratories. Tergitol-7 Agar Base. [Link]

  • HiMedia Laboratories. Tergitol-7 Agar Base - Technical Data. [Link]

  • Bio-Rad. TTC Tergitol 7 Agar. [Link]

  • Banasik, B., et al. (2025). Preparation of Sodium Heptadecyl Sulfate (Tergitol-7 i ). ResearchGate. [Link]

  • HiMedia Laboratories. Technical Information Tergitol-7 Agar Plate. [Link]

  • Vollhardt, D., & Fainerman, V. B. (2022). Quantitative Description of the Surface Tension Minimum in a Two-Component Surfactant System. The Journal of Physical Chemistry B, 126(34), 6536-6545. [Link]

  • Kim, H. J., et al. (2015). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of analytical methods in chemistry, 2015, 903692. [Link]

  • Niacet. Anionic Surfactants | Niaproof. [Link]

  • Niacet. TYPICAL PROPERTIES Active Ingredient Sodium 2-Ethylhexyl Sulfate Appearance Essentially colorless liquid Active Ingredient % by. [Link]

  • Google Patents. (2022).
  • EMBL-EBI. margaryl group (CHEBI:32925). [Link]

  • Handa, Y. P., & Zhang, Z. (2005). Surface Tensions of Aqueous Solutions of Sodium Alkyl Sulfates in Contact with Methane under Hydrate-Forming Conditions. Journal of Chemical & Engineering Data, 50(5), 1644-1646. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • Yeast Metabolome Database. Heptadecanoic acid (YMDB02302). [Link]

  • Wikipedia. Margaric acid. [Link]

  • Rosano, H. L., & Somasundaran, P. (2025). Variation of surface tension in aqueous solutions of sodium dodecyl sulfate in the flotation bath. ResearchGate. [Link]

  • Palacký University Olomouc. Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]

  • ResearchGate. (2025). Study of surface properties of aqueous solutions of sodium dodecyl sulfate in the presence of hydrochloric acid and heavy metal ions. [Link]

  • Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Wada, A., et al. (2012). Rapid Discrimination of Gram-Positive and Gram-Negative Bacteria in Liquid Samples by Using NaOH-Sodium Dodecyl Sulfate Solution and Flow Cytometry. PLoS ONE, 7(10), e47093. [Link]

  • Bhattarai, A., et al. (2020). Study on surface properties of sodiumdodecyl sulfate and dodecyltrimethylammonium bromide mixed surfactants and their interaction with dyes. Scientific Reports, 10(1), 1-13. [Link]

  • Wada, A., et al. (2012). Rapid discrimination of Gram-positive and Gram-negative bacteria in liquid samples by using NaOH-sodium dodecyl sulfate solution and flow cytometry. PubMed. [Link]

  • Wikipedia. Sodium sulfate. [Link]

  • Banasik, B., et al. (2017). Preparation of Sodium Heptadecyl Sulfate (Tergitol-7i). Organic Syntheses, 94, 303-312. [Link]

  • Al-Hossain, M. S., & Alam, M. S. (2022). Sodium Tetradecyl Sulfate Molecule: Patent Analysis Based on Chemical Compounds Search. Sci, 4(2), 22. [Link]

  • Google Patents. (2005). Pharmaceutical excipient having improved compressibility. US6936277B2.
  • Google Patents. (2009).
  • Ataman Kimya. MARGARIC ACID. [Link]

  • Google Patents. (2015).
  • Qiagen. Sample & Assay Technologies QIAGEN Supplementary Protocol: Purification of archive-quality DNA from Gram-positive bacteria c. [Link]

  • PubChem. Sodium sulfate S 35. [Link]

  • STPP Group. Sodium Sulphate Anhydrous (SSA). [Link]

  • PubChem. Sodium Sulfate. [Link]

  • Britannica. Sodium sulfate. [Link]

  • MG Chemicals. MG Chemicals. [Link]

  • Wikipedia. Methyl group. [Link]

Sources

critical micelle concentration (CMC) of sodium heptadecyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Heptadecyl Sulfate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , an anionic surfactant of significant interest in various industrial and research applications. This document delves into the fundamental principles of micellization, outlines authoritative experimental methodologies for CMC determination, and explores the key factors that modulate this critical parameter. By integrating theoretical underpinnings with detailed, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the self-assembly behavior of this long-chain surfactant.

Introduction: The Physicochemical Nature of Sodium Heptadecyl Sulfate

Sodium heptadecyl sulfate (C₁₇H₃₅NaO₄S) is an anionic surfactant characterized by a long, 17-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.[1] This amphiphilic molecular architecture is the cornerstone of its surface-active properties, enabling it to adsorb at interfaces and dramatically lower interfacial tension between immiscible phases, such as oil-water or air-water.[1] In aqueous solutions, when the concentration of sodium heptadecyl sulfate surpasses a specific threshold, the individual surfactant monomers (unimers) undergo a spontaneous self-assembly process to form organized colloidal aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[2] Understanding the CMC is paramount, as it marks the onset of crucial surfactant-driven phenomena like solubilization, emulsification, and detergency.[3][4]

PropertyValueSource
IUPAC Name sodium;heptadecyl sulfate[5]
CAS Number 5910-79-2[1]
Molecular Formula C₁₇H₃₅NaO₄S[5]
Molecular Weight 358.5 g/mol [1][5]
Structure Long (C17) hydrophobic alkyl chain, hydrophilic sulfate head group[1]
The Thermodynamics of Micellization

Micelle formation is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl chains of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, creating a structured, high-energy water "cage" around them. The aggregation of these chains into the core of a micelle releases these ordered water molecules, leading to a significant increase in the entropy (ΔS) of the system. This entropy gain is the primary driving force for micellization.[3] The process is spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°mic), which can be calculated for ionic surfactants using the equation:

ΔG°mic ≈ (2 - β)RT ln(X_CMC)

where R is the gas constant, T is the absolute temperature, X_CMC is the CMC in mole fraction units, and β is the degree of counterion (Na⁺) binding to the micelle.[1]

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 m2 m3 m4 m5 micelle label_monomers Individual Monomers (Unimers) label_micelle Micelle Formation

Caption: Spontaneous self-assembly of surfactant monomers into a micelle above the CMC.

Factors Influencing the CMC of Sodium Heptadecyl Sulfate

The CMC is not a fixed constant but is highly sensitive to the surfactant's molecular structure and the surrounding solution conditions.[6][7]

Hydrophobic Chain Length

For a homologous series of sodium alkyl sulfates, increasing the length of the hydrophobic alkyl chain leads to a significant decrease in the CMC.[7] A longer chain results in a greater disruption of the water structure, making the transfer of the chain from the aqueous phase to the micellar core more energetically favorable. The relationship is approximately logarithmic: the CMC decreases by about a factor of two for each additional methylene group in the chain for ionic surfactants.

SurfactantAlkyl Chain LengthTypical CMC in Water (mM) at 25°C
Sodium Dodecyl Sulfate (SDS)C128.0 - 8.3[2][8][9]
Sodium Tetradecyl SulfateC14~2.1[2][10]
Sodium Hexadecyl SulfateC16~0.5
Sodium Heptadecyl Sulfate C17 ~0.2 - 0.3 (Estimated)

Note: The value for Sodium Heptadecyl Sulfate is an estimation based on the established trend for the homologous series, as specific experimental values are not widely published.

Presence of Electrolytes

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant like sodium heptadecyl sulfate causes a marked decrease in the CMC.[6][7][11] The added counterions (Na⁺) reduce the electrostatic repulsion between the negatively charged sulfate head groups on the micelle surface.[6] This shielding effect diminishes the energetic barrier to aggregation, promoting micelle formation at a lower surfactant concentration.[10][11]

Temperature

The effect of temperature on the CMC of ionic surfactants is complex.[7] Initially, an increase in temperature often leads to a slight decrease in the CMC. This is attributed to the decreased hydration of the hydrophilic head groups, which favors aggregation.[6] However, at higher temperatures, the thermal disruption of the structured water layer around the hydrophobic tails can become dominant, which disfavors micellization and can lead to an increase in the CMC.[3][6] For sodium dodecyl sulfate, a related compound, the CMC value shows a U-shaped dependence on temperature, with a minimum typically around 25°C.[9]

Experimental Determination of the CMC

The CMC is determined by monitoring a physical property of the surfactant solution as a function of concentration. The CMC is identified as the concentration at which there is an abrupt change in the slope of the plotted property.[4][12]

Method 1: Conductometry

Principle: This method is highly effective for ionic surfactants.[1][13] Below the CMC, the specific conductivity of the solution increases linearly with surfactant concentration, as the surfactant exists as fully dissociated ions.[14] Above the CMC, while the total surfactant concentration increases, the additional monomers form micelles. Micelles are much larger and have lower mobility than individual ions, and they also bind a fraction of the counterions, leading to a lower overall increase in charge carriers.[1] Consequently, the slope of the conductivity versus concentration plot decreases sharply at the CMC.[12][15]

Experimental Protocol: Conductometry
  • Stock Solution Preparation: Prepare a concentrated stock solution of sodium heptadecyl sulfate (e.g., 10 mM) in high-purity, deionized water. Ensure complete dissolution.

  • Instrument Calibration: Calibrate a high-precision conductivity meter at the desired experimental temperature (e.g., 25°C) using standard KCl solutions.

  • Titration & Measurement:

    • Place a known volume of deionized water into a thermostatted, jacketed beaker with a magnetic stirrer.

    • Immerse the calibrated conductivity probe.

    • Allow the system to thermally equilibrate.

    • Make successive additions of the stock surfactant solution into the beaker using a micropipette.

    • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured specific conductivity (κ) as a function of the total surfactant concentration (C).

    • The plot will show two distinct linear regions.

    • Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

    • The concentration corresponding to the intersection of these two lines is the Critical Micelle Concentration.[16]

Caption: Experimental workflow for CMC determination using the conductometry method.

Method 2: Surface Tensiometry

Principle: This is one of the most direct and classical methods for CMC determination.[1][15] As the surfactant concentration increases from zero, monomers adsorb at the air-water interface, effectively reducing the surface tension of the solution.[2] This continues until the interface becomes saturated with monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][8] The CMC is the concentration at which this plateau begins.

Experimental Protocol: Surface Tensiometry
  • Solution Preparation: Prepare a series of solutions of sodium heptadecyl sulfate in high-purity water, covering a wide concentration range both below and well above the expected CMC.

  • Instrument Setup: Calibrate a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming) before each measurement to remove contaminants.

  • Measurement:

    • Measure the surface tension of pure deionized water first as a reference.

    • Proceed to measure the surface tension of each prepared surfactant solution, starting from the most dilute.

    • Ensure the measuring probe is thoroughly cleaned and dried between samples.

    • Allow sufficient time for the surface tension reading to equilibrate for each solution, as molecules need time to diffuse to the interface.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The graph will show a region of steep decline followed by a plateau.

    • The CMC is identified as the concentration at the inflection point or the intersection of the two lines extrapolated from the steeply sloped and the plateau regions of the curve.[15]

Caption: Experimental workflow for CMC determination using surface tensiometry.

Method 3: Fluorescence Spectroscopy

Principle: This is a highly sensitive technique that utilizes a hydrophobic fluorescent probe, such as pyrene.[8][17] In a polar aqueous environment (below the CMC), pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the micelles.[18] This change in the probe's microenvironment leads to distinct changes in its fluorescence spectrum, most notably a significant shift in the intensity ratio of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum. Plotting the I₁/I₃ ratio against surfactant concentration yields a sigmoidal curve, from which the CMC can be accurately determined.[8]

Conclusion

The critical micelle concentration of sodium heptadecyl sulfate is a fundamental parameter that dictates its efficacy in a multitude of applications. While a precise, universally cited experimental value remains elusive in readily available literature, its CMC can be reliably estimated based on the behavior of its homologous series and determined accurately through established experimental techniques. This guide has provided the theoretical framework and practical, step-by-step protocols for conductometry and surface tensiometry—two robust methods for its determination. A thorough understanding of the factors influencing the CMC, particularly alkyl chain length and electrolyte concentration, empowers researchers to modulate the self-assembly of sodium heptadecyl sulfate, thereby optimizing formulations and processes in fields ranging from materials science to pharmaceutical development.

References

  • One Part of Chemistry. (2011, August 18). Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method. [Link]

  • OSTI.GOV. (1974, September 1). Micelle formation of sodium alkylsulfate under high pressures. [Link]

  • MDPI. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. [Link]

  • Scientix. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. [Link]

  • Royal Society of Chemistry. (2020, July 27). Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt. [Link]

  • Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. [Link]

  • ACS Publications. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]

  • National Center for Biotechnology Information. (2015, January 15). Fluorophotometric determination of critical micelle concentration (CMC) of ionic and non-ionic surfactants with carbon dots via Stokes shift. [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • INFLIBNET Centre. (n.d.). Physical Chemistry MODULE No.28 : TITLE: Factors affecting CMC of Micelle. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. [Link]

  • Slideshare. (n.d.). Method of Determination of CMC. [Link]

  • National Institute of Standards and Technology. (1971, January 7). Critical micelle concentrations of aqueous surfactant systems. [Link]

  • Charles University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]

  • ResearchGate. (n.d.). The critical micelle concentration (cmc) of SDS as a function of the concentration. [Link]

  • Maria Curie-Skłodowska University. (2024, October 22). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. [Link]

  • ResearchGate. (n.d.). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentration of Pyrene on its Cmc Using ORIGIN. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Heptadecyl Sulfate. [Link]

Sources

Navigating the Amphiphilic Interface: A Technical Guide to the Hydrophile-Lipophile Balance of TERGITOL™ 15-S-7

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Surfactant Selection in Advanced Formulations

In the intricate landscape of scientific research and drug development, the precise control over interfacial phenomena is paramount. The ability to create stable emulsions, solubilize poorly soluble active pharmaceutical ingredients (APIs), and control wetting behavior is often the determining factor in the efficacy and viability of a formulation. At the heart of this control lies the judicious selection of surfactants, amphiphilic molecules that masterfully bridge the divide between polar and non-polar phases.

This guide provides an in-depth technical exploration of the Hydrophile-Lipophile Balance (HLB) of TERGITOL™ 15-S-7, a nonionic surfactant widely employed for its exceptional performance characteristics. While the "TERGITOL™" trade name encompasses a broad range of surfactants, including anionic types, the concept of HLB is most pertinently applied to nonionic surfactants. This guide will focus on TERGITOL™ 15-S-7, a secondary alcohol ethoxylate, to provide a detailed understanding of its HLB value and the practical implications for researchers, scientists, and drug development professionals.

The Hydrophile-Lipophile Balance (HLB) System: A Cornerstone of Surfactant Science

The HLB system is an empirical scale, first developed by William C. Griffin, that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] This value is instrumental in predicting the behavior of a surfactant in a given system, thereby streamlining the formulation development process. The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic character and higher values signifying a more hydrophilic nature.[1]

The HLB of a surfactant dictates its function within a formulation. Surfactants with low HLB values (typically 3-6) are effective as water-in-oil (W/O) emulsifiers, while those with high HLB values (8-18) are suitable for oil-in-water (O/W) emulsions.[1] This predictive power is a critical tool for formulators, saving considerable time and resources in empirical testing.

TERGITOL™ 15-S-7: A Profile of a Versatile Nonionic Surfactant

TERGITOL™ 15-S-7 is a nonionic surfactant belonging to the family of secondary alcohol ethoxylates.[2][3] Its structure consists of a hydrophobic secondary alkyl chain and a hydrophilic polyethylene oxide (ethoxylate) chain. This chemical architecture imparts a unique combination of properties, making it a valuable tool in a multitude of applications.

Key Physicochemical Properties of TERGITOL™ 15-S-7
PropertyValueReference
HLB Value 12.1[4][5]
Chemical Type Secondary Alcohol Ethoxylate[2][3]
Appearance Pale yellow liquid[5]
Cloud Point (1% aq. solution) 37 °C[5]
Critical Micelle Concentration (CMC) 38 ppm[5]
Molecular Weight ~508 g/mol
Surface Tension (1% aq. solution) 30 dynes/cm[4][5]

The HLB value of 12.1 for TERGITOL™ 15-S-7 firmly places it in the category of hydrophilic surfactants.[4][5] This value suggests its efficacy as an oil-in-water (O/W) emulsifier, a detergent, and a wetting agent.[1][5]

The Role of TERGITOL™ 15-S-7 in Research and Drug Development

The specific properties of TERGITOL™ 15-S-7 lend themselves to a variety of applications within the scientific and pharmaceutical arenas:

  • Emulsification and Solubilization: With an HLB of 12.1, TERGITOL™ 15-S-7 is highly effective at creating stable oil-in-water emulsions. This is critical in the formulation of parenteral, oral, and topical drug delivery systems where a hydrophobic API needs to be dispersed in an aqueous medium. Its ability to form micelles above its critical micelle concentration also allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability.

  • Wetting and Dispersion: The surfactant's excellent wetting properties facilitate the dispersion of solid particles in liquid media.[4] In drug formulation, this is crucial for creating uniform suspensions and improving the dissolution rate of solid dosage forms.

  • Bioprocessing and Cell Culture: In bioprocessing, nonionic surfactants like TERGITOL™ 15-S-7 can be used to reduce cell shear stress in bioreactors and to aid in the purification of proteins and other biomolecules.

Experimental Determination of the HLB Value: A Practical Workflow

While the HLB value of TERGITOL™ 15-S-7 is well-established, understanding the methodology for its experimental determination provides valuable insight into the principles of surfactant science. The following protocol outlines a common method for determining the required HLB of an oil phase, which can be adapted to verify the HLB of an unknown surfactant.

Protocol: Emulsion Stability Titration for HLB Determination

Objective: To determine the optimal HLB for emulsifying a given oil phase by preparing a series of emulsions with varying HLB values and observing their stability.

Materials:

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Two nonionic surfactants with known HLB values that bracket the expected HLB of the oil (e.g., a low HLB surfactant like Sorbitan Oleate (HLB 4.3) and a high HLB surfactant like Polysorbate 80 (HLB 15.0))

  • Distilled or deionized water

  • Graduated cylinders or volumetric flasks

  • Beakers

  • Homogenizer or high-shear mixer

  • Microscope with a calibrated reticle

Methodology:

  • Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing the low and high HLB surfactants in different ratios. The HLB of the blend can be calculated using the following formula: HLBblend = (FractionA x HLBA) + (FractionB x HLBB)

  • Emulsion Formulation: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80). Add the surfactant blend to the oil phase and mix thoroughly. Slowly add the water phase while homogenizing at a constant speed for a set period.

  • Stability Assessment:

    • Macroscopic Observation: Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

    • Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and size distribution. A stable emulsion will have small, uniform droplets.

  • Determination of Optimal HLB: The emulsion that exhibits the greatest stability (i.e., minimal creaming or coalescence and the smallest, most uniform droplet size) corresponds to the optimal HLB for that oil phase.

Workflow Visualization

HLB_Determination_Workflow cluster_prep Preparation Phase cluster_emulsification Emulsification cluster_analysis Analysis Phase prep_surfactant Prepare Surfactant Blends (Varying HLB) mix_surfactant_oil Mix Surfactant Blend with Oil Phase prep_surfactant->mix_surfactant_oil prep_oil Prepare Oil Phase prep_oil->mix_surfactant_oil prep_water Prepare Aqueous Phase homogenize Homogenize while adding Aqueous Phase prep_water->homogenize mix_surfactant_oil->homogenize observe_macro Macroscopic Observation (Creaming, Separation) homogenize->observe_macro observe_micro Microscopic Examination (Droplet Size & Uniformity) homogenize->observe_micro determine_hlb Identify Most Stable Emulsion (Optimal HLB) observe_macro->determine_hlb observe_micro->determine_hlb

Caption: Experimental workflow for determining the optimal HLB for an emulsion system.

Conclusion: The Practical Utility of HLB in Scientific Formulation

The Hydrophile-Lipophile Balance is more than a theoretical concept; it is a powerful predictive tool that guides the formulation of complex multiphase systems. For researchers and drug development professionals, a thorough understanding of the HLB of surfactants like TERGITOL™ 15-S-7 is essential for the rational design of effective and stable products. The HLB value of 12.1 for TERGITOL™ 15-S-7, coupled with its excellent wetting and detergency properties, makes it a versatile and reliable choice for a wide range of applications, from pharmaceutical emulsions to advanced cleaning formulations. By leveraging the principles of the HLB system, scientists can accelerate development timelines, improve product performance, and unlock new possibilities in their respective fields.

References

  • DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES - UBB. [Link]

  • Tergitol 15-S-7, Surfactant Non Ionique - Mon-Droguiste.com. [Link]

  • Basics of the HLB System - J R Hess Company, Inc. [Link]

  • HLB Values of Surfactants in Textile Industry. [Link]

  • Hydrophilic-lipophilic balance - Wikipedia. [Link]

  • Technical Data Sheet TERGITOL™ 15-S-7 Surfactant Product Information - Dow. [Link]

  • TERGITOL™ 15-S-7 Surfactant | Dow Inc. [Link]

  • Technical Data Sheet TERGITOL™ NP-9 Surfactant - Dow. [Link]

  • Tergitol, Type 15-S-7 | 15S7-500ML | SIGMA-ALDRICH | SLS. [Link]

  • TERGITOL™ 15-S-7 Surfactant - Univar Solutions. [Link]

  • Tergitol, Type 15-S-7 | 15S7-500ML | SIGMA-ALDRICH | SLS Ireland. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of C17 Alkyl Sulfate Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of C17 alkyl sulfate surfactants, with a primary focus on sodium heptadecyl sulfate. While specific experimental data for the C17 homolog is limited in publicly accessible literature, this guide synthesizes established principles from the study of homologous anionic surfactants, particularly sodium dodecyl sulfate (SDS), to offer a predictive and mechanistic understanding. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of the behavior of long-chain alkyl sulfate surfactants in aqueous systems. We will delve into the fundamental principles governing their surface activity, self-assembly, and phase behavior, providing both theoretical grounding and practical experimental methodologies.

Introduction to C17 Alkyl Sulfate Surfactants

Sodium heptadecyl sulfate is an anionic surfactant characterized by a 17-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.[1] This amphipathic molecular structure drives its tendency to adsorb at interfaces and to self-assemble into micelles in bulk solution, thereby reducing the surface and interfacial tension of the system.[1] These properties make long-chain alkyl sulfates valuable in a range of applications, including as emulsifiers, detergents, and in the formulation of therapeutic agents.[] Understanding the thermodynamic driving forces behind these phenomena is critical for optimizing formulations and predicting their behavior under various conditions.

Fundamental Thermodynamic Properties

The behavior of C17 alkyl sulfate surfactants in solution is governed by a set of key thermodynamic parameters. While precise values for sodium heptadecyl sulfate are not widely published, we can infer its properties based on the well-documented trends observed in the homologous series of sodium alkyl sulfates.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to spontaneously form micelles.[3] Below the CMC, the surfactant primarily exists as individual monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[3] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.[3]

For sodium alkyl sulfates, the CMC decreases with increasing alkyl chain length.[4][5] This is due to the increased hydrophobicity of the longer alkyl chain, which provides a greater thermodynamic driving force for the monomers to escape the aqueous environment and aggregate into micelles.[6] Based on this trend, sodium heptadecyl sulfate is expected to have a very low CMC, likely in the micromolar range.

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates at 25°C

SurfactantAlkyl Chain LengthCMC (mol/L)
Sodium Octyl SulfateC88.3 x 10⁻³
Sodium Decyl SulfateC102.1 x 10⁻³
Sodium Dodecyl Sulfate (SDS)C128.3 x 10⁻³
Sodium Tetradecyl SulfateC142.1 x 10⁻³
Sodium Hexadecyl SulfateC164.5 x 10⁻⁴
Sodium Heptadecyl Sulfate (Estimated) C17 < 4.5 x 10⁻⁴

Note: Values for C8-C16 are from established literature. The value for C17 is an estimation based on the homologous series trend.

Krafft Temperature (Tₖ)

The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[7] Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, and it exists in a crystalline or hydrated solid state.[7] As the temperature is raised to the Krafft point, the solubility of the surfactant increases sharply, and micelle formation becomes possible.[8]

The Krafft temperature of sodium alkyl sulfates increases with increasing alkyl chain length.[7][9] This is because the stronger van der Waals forces between the longer hydrocarbon chains require more thermal energy to disrupt the crystalline lattice.[7] Consequently, sodium heptadecyl sulfate is expected to have a significantly higher Krafft temperature compared to shorter-chain homologs, likely well above room temperature. This has important practical implications, as it may require heating to dissolve and utilize this surfactant effectively.

Surface Tension Reduction

A primary function of surfactants is to reduce the surface tension of a liquid.[1][10] The amphiphilic nature of C17 alkyl sulfate allows it to adsorb at the air-water or oil-water interface, with its hydrophobic tail oriented away from the water and its hydrophilic head group remaining in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension. The efficiency of a surfactant in reducing surface tension is related to its ability to pack effectively at the interface.

Thermodynamics of Micellization

The process of micellization is governed by changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic). The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process, and can be calculated from the CMC using the following equation for ionic surfactants:

ΔG_mic ≈ (2 - α)RT ln(CMC)

where:

  • α is the degree of counterion binding to the micelle

  • R is the ideal gas constant

  • T is the temperature in Kelvin

The micellization of alkyl sulfates is primarily an entropy-driven process at lower temperatures.[11][12] The positive entropy change is largely attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic alkyl chains into the bulk water results in a significant increase in the overall entropy of the system.[6]

The enthalpy of micellization (ΔH_mic) for sodium alkyl sulfates is often endothermic at low temperatures and can become exothermic at higher temperatures.[12] The temperature dependence of the CMC can be used to determine the enthalpy and entropy of micellization.[13]

Experimental Methodologies

Accurate determination of the thermodynamic properties of C17 alkyl sulfate requires precise experimental techniques. The following are standard protocols for characterizing surfactant behavior.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Surface Tensiometry

This is a direct and common method for CMC determination.[1]

  • Principle: The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[3]

  • Protocol:

    • Prepare a stock solution of sodium heptadecyl sulfate in deionized water.

    • Create a series of dilutions from the stock solution.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot surface tension as a function of the logarithm of the concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.

3.1.2. Conductometry

This method is suitable for ionic surfactants like sodium heptadecyl sulfate.[1]

  • Principle: The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles and the binding of counterions. The break in the plot of conductivity versus concentration indicates the CMC.

  • Protocol:

    • Prepare a series of sodium heptadecyl sulfate solutions of known concentrations in deionized water.

    • Measure the specific conductivity of each solution using a calibrated conductivity meter.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is determined from the intersection of the two lines of different slopes.

Determination of Krafft Temperature
  • Principle: The Krafft temperature is determined by observing the temperature at which the solubility of the surfactant increases dramatically.

  • Protocol:

    • Prepare a dispersion of the surfactant in water at a concentration known to be above the expected CMC.

    • Slowly heat the dispersion while stirring.

    • The Krafft temperature is the temperature at which the cloudy dispersion becomes a clear, isotropic solution.[14] This can be observed visually or by monitoring the turbidity of the solution with a spectrophotometer.

Visualization of Key Concepts

Micellization Process

Micellization cluster_below_cmc Below CMC cluster_at_cmc At CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Self-Assembly Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle

Caption: The spontaneous self-assembly of surfactant monomers into a micelle at the critical micelle concentration (CMC).

Experimental Workflow for CMC Determination by Tensiometry

CMC_Workflow A Prepare Stock Solution of C17 Alkyl Sulfate B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint (CMC) D->E

Caption: A stepwise workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Applications in Drug Development

The unique properties of long-chain alkyl sulfates like sodium heptadecyl sulfate make them relevant in pharmaceutical formulations.[] Their ability to form micelles allows them to act as solubilizing agents for poorly water-soluble drugs, enhancing their bioavailability.[] They can also function as emulsifying agents in the preparation of creams and ointments, ensuring the uniform dispersion of active pharmaceutical ingredients.[]

Synthesis and Purification

For research purposes, high-purity sodium heptadecyl sulfate is essential. A common synthetic route involves the sulfation of 1-heptadecanol.

Synthesis Protocol Outline
  • Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel is dried and flushed with an inert gas like nitrogen.[15]

  • Reactant Addition: 1-Heptadecanol is dissolved in a suitable solvent (e.g., chloroform) in the reaction flask and cooled.[15]

  • Sulfation: Chlorosulfonic acid is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.[15]

  • Neutralization: The reaction mixture is then neutralized with a solution of sodium hydroxide.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure sodium heptadecyl sulfate.[15]

Conclusion

While direct experimental data for the thermodynamic properties of C17 alkyl sulfate are not abundant, a strong predictive understanding can be derived from the established behavior of the homologous series of sodium alkyl sulfates. The long C17 alkyl chain is expected to result in a very low critical micelle concentration and a high Krafft temperature. These properties, driven by the hydrophobic effect, are crucial for its function as a powerful surfactant. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals working with or considering the use of sodium heptadecyl sulfate and other long-chain anionic surfactants. Further empirical studies are warranted to precisely quantify the thermodynamic parameters of this specific surfactant.

References

  • Al-Roomi, Y., & Hussain, F. (2023). Thermodynamic and Interfacial Characterization of Petroleum Industry Surfactants: A Study on Critical Micelle Concentration and Interfacial Tension Behavior under Mild Conditions. Polymers, 15(12), 2736. Retrieved from [Link]

  • Ziegler, V. (2017). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. University of Regensburg. Retrieved from [Link]

  • Roya, R., & Gharanjig, K. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert, 2(2), 213-221. Retrieved from [Link]

  • Sikora, E., & Ligus, M. (2023). Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface. International Journal of Molecular Sciences, 24(12), 10009. Retrieved from [Link]

  • Banasik, B. A., & Samadpour, M. (2017). Preparation of Sodium Heptadecyl Sulfate (Tergitol-7i). Organic Syntheses, 94, 303-312. Retrieved from [Link]

  • Li, Y., et al. (2022). Micelle Thermodynamic Properties and Interaction Behavior of the Prepared Extended Amphoteric Surfactant with Gemini Cationic Surfactants. Langmuir, 38(9), 2896-2906. Retrieved from [Link]

  • Das, P., & Kumar, S. (2018). Synthesis, characterization, physical and thermodynamic properties of a novel anionic surfactant derived from Sapindus laurifolius. RSC Advances, 8(43), 24429-24440. Retrieved from [Link]

  • Wong, J., & Franz, M. (2018). Investigation of Surfactant Surface Tension and its Correlation with Temperature and Concentration. Journal of Student Science and Technology, 11(2). Retrieved from [Link]

  • NICNAS. (2024). Medium and long chain alkyl sulfates - Draft Evaluation Statement. Retrieved from [Link]

  • Alexander, A. E., & Posner, A. M. (1959). The variation of surface tension of solutions of sodium hexadecyl sulphate with time. Australian Journal of Chemistry, 12(1), 1-13. Retrieved from [Link]

  • Banasik, B. A., & Samadpour, M. (2017). Preparation of Sodium Heptadecyl Sulfate (Tergitol-7i). Organic Syntheses, 94, 303-312. Retrieved from [Link]

  • Wikipedia. (2023). Krafft temperature. Retrieved from [Link]

  • Correia, E. L., et al. (2023). Quantitative Description of the Surface Tension Minimum in a Two-Component Surfactant System. International Journal of Molecular Sciences, 24(2), 1435. Retrieved from [Link]

  • Singh, H. N., & Kumar, R. (2015). Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. Journal of Surface Science and Technology, 31(1-2), 1-20. Retrieved from [Link]

  • De Lisi, R., et al. (1999). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. Physical Chemistry Chemical Physics, 1(18), 4355-4364. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamics of micellization. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in... | Download Scientific Diagram. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

  • Gharanjig, K., & Safaripour, M. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants. Journal of Chemical Engineering & Process Technology, 3(4). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References. Retrieved from [Link]

  • Salager, J. L. (1977). Physico-chemical properties of surfactant-water-oil mixtures: phase behavior, microemulsion formation and interfacial tension. The University of Texas at Austin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Heptadecyl Sulfate. PubChem Compound Database. Retrieved from [Link]

  • Pal, S., & Singh, S. (2007). Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water. Canadian Journal of Chemistry, 85(11), 893-902. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. Krafft temperature, critical turbidity temperature, lower.... Retrieved from [Link]

  • Sagitani, H., & Friberg, S. E. (2012). Effect of Alkyl Sulfate on the Phase Behavior of Microemulsions Stabilized with Monoacylglycerols. Journal of Dispersion Science and Technology, 33(8), 1148-1154. Retrieved from [Link]

  • Pito, R. A., et al. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. International Journal of Molecular Sciences, 24(2), 978. Retrieved from [Link]

  • Geng, H., et al. (2020). Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. Langmuir, 36(25), 7136-7144. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Activities, Foam Properties, HLB, and Krafft Point of Some n-Alkanesulfonates (C14–C18) with Different Isomeric Distributions. Retrieved from [Link]

  • Google Patents. (n.d.). CN85102990B - Synthesis of high-purity sodium alkyl sulfate.
  • Yoo, J., & Cui, Q. (2014). Surface tension model for surfactant solutions at the critical micelle concentration. arXiv preprint arXiv:1402.2713. Retrieved from [Link]

  • Divo, C., & Cardini, G. (1986). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates.
  • Tucker, I., et al. (2013). The impact of alkyl sulfate surfactant geometry and electrolyte on the co-adsorption of anionic surfactants with model perfumes at the air-solution interface. Journal of Colloid and Interface Science, 403, 80-88. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). sodium heptadecyl sulfate - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • Penfold, J., et al. (2006). The Interaction between Sodium Alkyl Sulfate Surfactants and the Oppositely Charged Polyelectrolyte, polyDMDAAC, at the Air−Water Interface: The Role of Alkyl Chain Length and Electrolyte and Comparison with Theoretical Predictions. Langmuir, 22(19), 8038-8045. Retrieved from [Link]

  • Bergström, L. M. (2013). Thermodynamic analysis of the growth of sodium dodecyl sulfate micelles. The Journal of Physical Chemistry B, 117(28), 8564-8575. Retrieved from [Link]

  • ResearchGate. (n.d.). Micellization properties and related thermodynamic parameters of aqueous sodium dodecyl sulfate and sodium dodecyl sulfonate solutions in the presence of 1-propanol. Retrieved from [Link]

  • Kumar, S., & Singh, V. (2016). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Journal of Scientific and Innovative Research, 5(6), 221-225. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Temperature and Electrolytes on c.m.c. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Sodium Heptadecyl Sulfate in Water vs. Ethanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of sodium heptadecyl sulfate (SHS), an anionic surfactant with significant applications in various scientific and industrial fields. A detailed examination of its differential solubility in two common solvents, water and ethanol, is presented. This guide elucidates the underlying physicochemical principles governing its solubility, with a particular focus on the role of the Krafft temperature in aqueous solutions. Furthermore, it offers detailed, field-proven experimental protocols for the quantitative determination of SHS solubility in both solvents, designed to ensure accuracy and reproducibility. This document serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and effectively utilize the solubility properties of sodium heptadecyl sulfate in their work.

Introduction: The Significance of Sodium Heptadecyl Sulfate and its Solubility

Sodium heptadecyl sulfate (C₁₇H₃₅NaO₄S) is an anionic surfactant characterized by a long 17-carbon alkyl chain, which imparts significant surface-active properties.[1] These properties make it a valuable compound in a range of applications, including as a detergent, emulsifier, and in personal care products.[2] In the realm of biomedical research and drug development, understanding the solubility of such a surfactant is paramount. Solubility dictates formulation strategies, bioavailability, and the effectiveness of drug delivery systems.

The amphiphilic nature of sodium heptadecyl sulfate, possessing a long hydrophobic tail (the heptadecyl chain) and a hydrophilic head (the sulfate group), governs its interaction with various solvents. This dual characteristic leads to complex solubility behavior, particularly in polar protic solvents like water and ethanol. This guide will delve into a comparative analysis of SHS solubility in these two fundamental solvents, providing both theoretical understanding and practical methodologies for its assessment.

Comparative Solubility of Sodium Heptadecyl Sulfate: A Tale of Two Solvents

The solubility of sodium heptadecyl sulfate displays a stark contrast between water and ethanol, a difference primarily attributable to the interplay of molecular interactions and the unique properties of the surfactant and the solvents.

Aqueous Solubility: The Limiting Role of the Krafft Temperature

While generally cited as soluble in water, the practical aqueous solubility of long-chain anionic surfactants like sodium heptadecyl sulfate at room temperature is often low.[1][3] One source provides a quantitative value for the solubility of a related compound, Tergitol 7, as 33 mg/mL in water.[4] However, this value should be interpreted with caution as the exact conditions are not specified.

The critical factor governing the aqueous solubility of ionic surfactants is the Krafft temperature (Tₖ) . The Krafft temperature is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[5][6][7] Below the Krafft temperature, the solubility of the surfactant is limited to the concentration of individual surfactant molecules (monomers). Above the Krafft temperature, the solubility dramatically increases as the surfactant molecules can now form micelles, which can solubilize a much larger amount of the surfactant.

For sodium alkyl sulfates, the Krafft temperature generally increases with the length of the alkyl chain. For instance, the Krafft temperature of sodium dodecyl sulfate (C12) is around 16°C, while that of sodium octadecyl sulfate (C18) is approximately 56°C.[8] Given that sodium heptadecyl sulfate has a C17 alkyl chain, its Krafft temperature is expected to be significantly above standard room temperature (25°C). This high Krafft temperature is the primary reason for its limited solubility in water at ambient conditions. To achieve substantial aqueous solubility, the temperature of the water must be raised above the Krafft point of SHS.

Ethanolic Solubility: A More Favorable Interaction

In contrast to its behavior in water, sodium heptadecyl sulfate exhibits significantly higher solubility in ethanol. This enhanced solubility stems from the nature of ethanol as a solvent. Ethanol (C₂H₅OH) has both a polar hydroxyl (-OH) group and a non-polar ethyl (-C₂H₅) group. This dual character allows it to interact favorably with both the hydrophilic sulfate head and the hydrophobic heptadecyl tail of the surfactant molecule. The ethyl group of ethanol can solvate the long alkyl chain of SHS through van der Waals interactions, while the hydroxyl group can form hydrogen bonds with the sulfate headgroup. This effective solvation of both parts of the surfactant molecule overcomes the strong intermolecular forces present in the solid surfactant, leading to greater solubility compared to water, where the highly polar environment is less favorable for the long hydrophobic tail.

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for sodium heptadecyl sulfate. It is important to note the scarcity of comprehensive, temperature-dependent data in the public domain.

SolventTemperature (°C)SolubilitySource
WaterNot Specified33 mg/mL (as Tergitol 7)[4]
Water254.30 x 10⁻³ mol/L
EthanolNot SpecifiedSoluble (Qualitative)[3]

The Underlying Physicochemical Principles

The differential solubility of sodium heptadecyl sulfate in water and ethanol can be explained by fundamental thermodynamic and intermolecular principles.

Molecular Interactions at Play

The dissolution of a solute in a solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • In Water: The strong hydrogen bonding network of water must be disrupted to accommodate the large, non-polar heptadecyl chain of SHS. This is energetically unfavorable. While the ionic sulfate headgroup can interact favorably with water molecules through ion-dipole interactions, the hydrophobic effect dominates. The water molecules tend to form an ordered, cage-like structure around the hydrophobic tail, which is entropically unfavorable and limits solubility.

  • In Ethanol: Ethanol, being less polar than water, has a weaker hydrogen-bonding network. Its ethyl group can establish favorable van der Waals forces with the heptadecyl chain of SHS. Simultaneously, the hydroxyl group of ethanol can interact with the sulfate headgroup. This dual interaction capability of ethanol leads to a more energetically favorable solvation process compared to water.

The following diagram illustrates the key molecular interactions influencing the solubility of sodium heptadecyl sulfate in water and ethanol.

G cluster_water Aqueous Environment cluster_ethanol Ethanolic Environment SHS_water Sodium Heptadecyl Sulfate hydrophobic_effect Strong Hydrophobic Effect (Unfavorable) SHS_water->hydrophobic_effect Heptadecyl Tail ion_dipole Ion-Dipole Interaction (Favorable) SHS_water->ion_dipole Sulfate Head water Water Molecules hydrophobic_effect->water Ordering of Water SHS_ethanol Sodium Heptadecyl Sulfate vdw_interaction Van der Waals Interaction (Favorable) SHS_ethanol->vdw_interaction Heptadecyl Tail h_bond Hydrogen Bonding (Favorable) SHS_ethanol->h_bond Sulfate Head ethanol Ethanol Molecules vdw_interaction->ethanol Interaction with Ethyl Group h_bond->ethanol Interaction with Hydroxyl Group Title Differential Solubility of Sodium Heptadecyl Sulfate

Figure 1. A diagram illustrating the dominant molecular interactions governing the solubility of sodium heptadecyl sulfate in water versus ethanol.

Experimental Protocols for Solubility Determination

To ensure the scientific integrity and reproducibility of solubility measurements, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for determining the solubility of sodium heptadecyl sulfate in both water and ethanol.

General Considerations and Best Practices
  • Purity of Materials: Utilize high-purity sodium heptadecyl sulfate (≥98%), deionized water (Type I), and analytical grade ethanol. The presence of impurities can significantly affect solubility measurements.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment using a calibrated water bath or incubator. Solubility is highly temperature-dependent.

  • Equilibration Time: Allow sufficient time for the system to reach equilibrium. For surfactants, this can take several hours to days. It is crucial to verify that the measured concentration does not change over time.

  • Solid Phase Confirmation: After equilibration, ensure that excess solid surfactant is present to confirm that the solution is saturated.

Protocol 1: Determination of Aqueous Solubility (Isothermal Equilibrium Method)

This protocol is designed to determine the solubility of sodium heptadecyl sulfate in water at a specific temperature, taking into account the influence of the Krafft temperature.

Objective: To quantitatively measure the equilibrium solubility of sodium heptadecyl sulfate in water at a series of temperatures, including temperatures above and below the expected Krafft point.

Materials:

  • Sodium Heptadecyl Sulfate (powder or crystalline solid)

  • Deionized Water (Type I)

  • Thermostatically controlled water bath or shaker incubator

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, potentiometric titration)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of sodium heptadecyl sulfate to a series of sealed glass vials or flasks containing a known volume of deionized water. A good starting point is to add approximately 100 mg of SHS to 10 mL of water.

    • Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature. It is recommended to test a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C) to bracket the Krafft temperature.

    • Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the aliquot through a syringe filter (pre-warmed to the experimental temperature) into a volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with an appropriate solvent (e.g., ethanol or a mobile phase for HPLC) to prevent precipitation upon cooling and to bring the concentration within the analytical range.

  • Quantification:

    • Analyze the concentration of sodium heptadecyl sulfate in the diluted samples using a validated analytical method. Potentiometric titration with a cationic surfactant standard is a common method for quantifying anionic surfactants. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable detector can be employed.

    • Prepare a calibration curve using standard solutions of known sodium heptadecyl sulfate concentrations.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Plot the solubility (in g/L or mol/L) as a function of temperature. A sharp increase in the slope of the solubility curve indicates the Krafft temperature.

The following workflow diagram illustrates the experimental process for determining the aqueous solubility of sodium heptadecyl sulfate.

G start Start prep Prepare Supersaturated Solutions (SHS in Water) start->prep equilibrate Equilibrate at Controlled Temperature with Agitation (24-72h) prep->equilibrate settle Settle Undissolved Solid (≥2h at Temp) equilibrate->settle sample Withdraw and Filter Supernatant (Pre-warmed equipment) settle->sample dilute Dilute Sample to a Known Volume sample->dilute quantify Quantify SHS Concentration (e.g., HPLC, Titration) dilute->quantify analyze Calculate Solubility and Plot vs. Temperature quantify->analyze end End analyze->end

Sources

Methodological & Application

Application Note: Preparation and Use of Tergitol-7 Agar for Coliform Enumeration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double-Differential" Standard

Tergitol-7 (T-7) Agar is a highly specialized selective and differential medium primarily used for the enumeration of coliforms and Escherichia coli in water and biological samples via membrane filtration. Unlike standard MacConkey or Endo agar, T-7 Agar employs a double-differential system combining pH indicators with redox indicators (TTC) to provide superior discrimination between coliforms and background flora.

While recent ISO standards (ISO 9308-1:2014) have shifted toward Chromogenic Coliform Agar (CCA) for enzymatic detection, T-7 Agar remains a critical tool in pharmaceutical water monitoring and specific regional compliance testing (e.g., ISO 9308-1:2000, older EU directives) due to its ability to inhibit Proteus swarming and provide rapid visual confirmation of lactose fermentation.

Scientific Principle & Mechanism

To master the preparation, one must understand the chemical causality within the matrix. T-7 Agar operates on three simultaneous mechanisms:

A. Selective Inhibition (The "Tergitol" Factor)[1][2][3]
  • Agent: Sodium heptadecyl sulfate (Tergitol-7).[1][2][3][4][5]

  • Mechanism: An anionic surfactant that acts on the cell membrane. It effectively inhibits Gram-positive bacteria (which have a thick peptidoglycan layer sensitive to surfactants) and, crucially, inhibits the swarming motility of Proteus species, which can otherwise overgrow membrane filters and obscure colony counting.

B. Differential Fermentation (The pH System)
  • Substrate: Lactose (10 g/L).

  • Indicator: Bromothymol Blue.[1][2][3][4][5][6]

  • Action: Coliforms ferment lactose, producing acid.[5] This drops the local pH below 6.0, shifting Bromothymol Blue from Green/Blue (Neutral) to Yellow (Acidic) . This creates the characteristic yellow halo around target colonies.[5]

C. Redox Indication (The TTC System)
  • Agent: 2,3,5-Triphenyltetrazolium Chloride (TTC).[1][2][4][5][6]

  • Action: TTC acts as an artificial electron acceptor in the electron transport chain.

    • Reduction: Metabolically active bacteria reduce colorless TTC to Triphenylformazan , an insoluble deep red pigment.

    • The Coliform Exception: Interestingly, rapid lactose fermenters (E. coli, Klebsiella) reduce TTC weakly or the reaction is masked by the intense acid production. Consequently, they appear yellow or orange.[2][5] Non-lactose fermenters (e.g., Pseudomonas, Salmonella) reduce TTC strongly and do not produce acid, resulting in deep red/purple colonies against a blue background.

Materials and Reagents

Base Medium Formulation (per Liter)
ComponentQuantityFunction
Peptone (Proteose) 5.0 gNitrogen/Carbon source
Yeast Extract 3.0 gB-complex vitamins for growth
Lactose 10.0 gFermentable carbohydrate
Tergitol-7 0.1 gSelective agent (surfactant)
Bromothymol Blue 0.025 gpH Indicator
Agar 15.0 gSolidifying agent
Water 1000 mLSolvent
Critical Supplement
  • TTC Solution (1%): Sterile filtered 2,3,5-Triphenyltetrazolium Chloride.[2]

    • Note: TTC is heat-labile. It cannot be autoclaved with the base medium.

Protocol: Preparation of Tergitol-7 Agar

Standard Reference: ISO 9308-1:2000 / APHA Standard Methods

Phase 1: Base Preparation
  • Weighing: Suspend 33.13 g (check manufacturer specifics) of dehydrated Tergitol-7 Agar base in 1000 mL of distilled or deionized water.

  • Hydration: Heat to boiling with frequent agitation to dissolve the powder completely.

    • Checkpoint: Ensure no "fish-eyes" (clumps of agar) remain. The solution should be green and clear.[1][2]

  • Sterilization: Autoclave at 121°C (15 lbs pressure) for 15 minutes .

    • Caution: Do not overheat. Prolonged heating can hydrolyze the lactose and degrade the Tergitol surfactant.

Phase 2: The "Critical Cool" & Supplementation

This is the most common point of failure. Adding TTC to hot agar causes thermal degradation of the indicator.

  • Cooling: Transfer the flask to a 45–50°C water bath. Allow the medium to equilibrate.

    • Validation: Use a sterile thermometer or IR gun. Temperature must be

      
      .
      
  • Supplementation: Aseptically add 3.0 mL of sterile 1% TTC Solution per liter of base medium.

    • Final Concentration: ~30 mg/L TTC.

  • Homogenization: Swirl gently to mix. Avoid creating bubbles, as these will transfer to the plate and interfere with membrane filter contact.[5][6]

Phase 3: Pouring and Storage[5]
  • Pouring: Dispense ~15–20 mL into sterile 90mm Petri dishes (or ~5 mL into 50mm dishes for membrane filtration).

    • Technique: If using for membrane filtration, ensure the agar surface is perfectly flat.

  • Solidification: Allow plates to solidify on a cool, level surface.

  • Storage: Store at 2–8°C, protected from light (TTC is light-sensitive). Shelf life is typically 2–4 weeks if sealed.

Experimental Workflow: Membrane Filtration

The following diagram outlines the logical flow from sample processing to data interpretation.

T7_Workflow Start Water Sample Collection Filter Membrane Filtration (0.45 µm pore size) Start->Filter Place Place Filter on T-7 Agar (Grid side up, avoid bubbles) Filter->Place Incubate Incubation 36 ± 2°C for 21 ± 3h Place->Incubate Check Check Colony Color Incubate->Check Yellow Yellow Colony / Yellow Halo (Lactose +) Check->Yellow Acid Production Red Red/Purple Colony / Blue Halo (Lactose -) Check->Red No Acid + TTC Reduction Coliform Presumptive Coliform / E. coli Yellow->Coliform NonColiform Non-Coliform (Pseudomonas, Salmonella) Red->NonColiform

Figure 1: Decision logic for processing water samples using Tergitol-7 Agar.

Interpretation of Results

The combination of Bromothymol Blue and TTC creates a distinct color matrix.

Organism TypeColony ColorHalo ColorMechanismTypical Species
Typical Coliforms Yellow Yellow Lactose Fermentation (Acid)Citrobacter, Klebsiella
E. coli Yellow (often with Orange center) Yellow Rapid Fermentation + Weak TTC ReductionEscherichia coli
Non-Lactose Fermenters Red / Purple Blue / Green No Acid + Strong TTC ReductionSalmonella, Shigella, Pseudomonas
Gram-Positives No Growth N/AInhibited by Tergitol-7Staphylococcus, Bacillus
Key Diagnostic Nuances[1][2][6]
  • The "Orange Center": E. coli colonies often exhibit a "rust" or deep orange center. This is due to the organism reducing TTC slightly, but the yellow acid reaction dominates the visual appearance.

  • Alkaline Shift: Non-fermenters utilize peptones, releasing ammonia. This raises the pH, turning the Bromothymol Blue in the surrounding agar to a deep blue.

Troubleshooting & Quality Control

A self-validating system requires rigorous QC.

Common Failure Modes
  • Problem: Medium is yellow before use.

    • Cause: Overheating during autoclave (lactose caramelization/hydrolysis) or acidic water used for rehydration.

    • Fix: Check autoclave cycle and water pH.

  • Problem: TTC precipitates (red crystals in agar).

    • Cause: TTC added when agar was too hot (>60°C).

    • Fix: Ensure "Critical Cool" to 45–50°C.

  • Problem: Background growth of Gram-positives.

    • Cause: Tergitol-7 degradation or insufficient concentration.

    • Fix: Use fresh media; ensure proper storage away from light.

QC Organisms (Recommended)[1][3]
  • Positive Control: E. coli ATCC 25922 (Yellow colonies, yellow halo).

  • Negative Control: Staphylococcus aureus ATCC 6538 (Inhibited).

  • Differential Control: Salmonella Typhimurium ATCC 14028 (Red colonies, blue halo).

References

  • International Organization for Standardization (ISO). (2000). Water quality — Detection and enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method (ISO 9308-1:2000).Link

  • Thermo Fisher Scientific. (2023). Tergitol 7 Agar w/ and w/o TTC Instructions for Use.[1][3][6][7]Link

  • Merck Millipore. (2023). Tergitol-7 Agar NutriSelect® Plus Technical Data Sheet.Link

  • Bio-Rad. (2022). TTC Tergitol 7 Agar User Guide.Link

  • Chapman, G.H. (1947). A superior culture medium for the enumeration and differentiation of coliforms.[2] Journal of Bacteriology, 53(4), 504. Link

Sources

Application & Protocol Guide: Membrane Filtration for Enhanced Microbial Recovery Using Sodium Heptadecyl Sulfate Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Recovering Stressed Microorganisms

In pharmaceutical manufacturing, water purification, and clinical diagnostics, accurately quantifying microbial populations is critical for ensuring product safety and process control. The membrane filtration (MF) technique is a cornerstone method, valued for its ability to concentrate microorganisms from large sample volumes, leading to reproducible and rapid results.[1] This method involves passing a liquid sample through a sterile membrane filter with a specific pore size (typically 0.45 µm) that retains bacteria.[2] The filter is then placed on a nutrient medium, and incubated to allow for the growth of visible colonies, which can then be counted.[3]

However, a significant challenge arises when dealing with microorganisms that have been sublethally injured by environmental stressors such as sanitizing agents (e.g., chlorine, ozone), heat, or osmotic shock. These stressed bacteria may be viable but unable to form colonies on standard selective media, leading to a dangerous underestimation of microbial contamination.

This guide details the application of a specialized culture medium incorporating Sodium Heptadecyl Sulfate (SHS) to enhance the recovery of these stressed microorganisms. SHS, an anionic surfactant, plays a crucial role in neutralizing inhibitory substances and aiding in the physiological recovery of damaged cells, thereby providing a more accurate assessment of microbial bioburden.

Principle of the Method: The Role of Sodium Heptadecyl Sulfate

The enhanced recovery of microorganisms on SHS-containing media is based on several key principles:

  • Neutralization of Residual Inhibitors: Many industrial processes use sanitizers or cleaning agents that can leave residual traces on equipment or in water systems. These residues can be carried over into the microbial sample and inhibit the growth of bacteria on the membrane filter. Anionic surfactants like SHS can help to neutralize or sequester these inhibitory compounds, creating a more favorable environment for microbial growth.

  • Rejuvenation of Stressed Cells: Sublethally injured bacteria often have damaged cell membranes and are highly sensitive to the selective agents present in many standard microbiological media. Surfactants can interact with the bacterial cell envelope, potentially aiding in the repair of the membrane and improving nutrient uptake. While high concentrations of surfactants can be antimicrobial[4], carefully controlled amounts in recovery media are beneficial. The principle is analogous to how certain detergents at low concentrations can influence protein expression and stress responses in bacteria like E. coli without causing cell death.[5]

  • Improved Nutrient Availability: The surfactant properties of SHS can help to wet the membrane filter surface more effectively, ensuring uniform availability of nutrients from the underlying agar or liquid medium to the captured microorganisms.

The overall goal is to create a resuscitation phase for the stressed organisms, allowing them to repair cellular damage before they begin to multiply and form visible colonies.

Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism by which SHS media enhances the recovery of stressed bacteria during membrane filtration.

SHS_Mechanism cluster_sample Sample Filtration cluster_incubation Incubation on SHS Medium Stressed_Bacteria Stressed Bacterium (Damaged Membrane) Membrane 0.45 µm Membrane Filter Stressed_Bacteria->Membrane Captured Recovered_Bacteria Recovered Bacterium (Repaired, Metabolically Active) Stressed_Bacteria->Recovered_Bacteria Cell Repair Inhibitors Residual Inhibitors (e.g., Sanitizers) Inhibitors->Membrane Retained SHS_Medium SHS-Containing Recovery Medium Membrane->SHS_Medium Filter Placed on Medium SHS_Medium->Stressed_Bacteria Provides Nutrients & Resuscitation Environment SHS_Molecule SHS Surfactant SHS_Molecule->Inhibitors Neutralizes Colony Visible Colony Formation Recovered_Bacteria->Colony Proliferation

Caption: Mechanism of SHS-enhanced microbial recovery.

Applications

This method is particularly valuable in scenarios where the accurate enumeration of low numbers of potentially stressed microorganisms is critical:

  • Pharmaceutical Water Systems: Monitoring purified water (PW) and water for injection (WFI) for microbial contamination, especially after system sanitization.

  • Sterility Testing of Filterable Products: Assessing the sterility of pharmaceutical products where preservatives or bacteriostatic agents may be present.

  • Environmental Monitoring: Evaluating the effectiveness of cleaning and disinfection procedures in cleanrooms and on manufacturing equipment.

  • Food and Beverage Industry: Testing processed water and final products for spoilage organisms that may have been stressed during production (e.g., pasteurization).

Materials and Reagents

Equipment
  • Sterile, disposable, gridded membrane filters: 47 mm diameter, 0.45 µm pore size.[6]

  • Sterile filtration unit (funnel and base), composed of glass, stainless steel, or autoclavable plastic.[7]

  • Vacuum flask and vacuum source (pump or aspirator).

  • Sterile, smooth-tipped forceps.

  • Sterile petri dishes (50-60 mm).

  • Incubator capable of maintaining 35 ± 0.5°C.

  • Autoclave.

  • Binocular dissecting microscope (10-15X magnification) with a cool, white light source.[7]

Media and Reagents
  • m-HPC Agar (modified with SHS): This is a non-selective, high-nutrient medium.[8][9] While a standard formulation for m-HPC agar is widely available, the addition of SHS is a key modification for this protocol.

  • Sodium Heptadecyl Sulfate (SHS): Reagent grade.

  • Sterile Buffered Dilution Water: (e.g., Phosphate Buffered Saline or Peptone Water) for sample dilutions and rinsing.

m-HPC Agar Base Formulation Amount per 1 Liter
Peptone20.0 g
Gelatin25.0 g
Glycerol10.0 mL
Agar15.0 g
Sodium Heptadecyl Sulfate (SHS) 0.1 g - 1.0 g (concentration to be optimized)
Final pH7.1 ± 0.2 at 25°C

Note on SHS Concentration: The optimal concentration of SHS must be determined empirically for the specific application and target microorganisms. A starting range of 0.01% to 0.1% (w/v) is recommended. Higher concentrations may become inhibitory.

Experimental Protocol

This protocol outlines the complete workflow from media preparation to colony enumeration.

Workflow Diagram

MF_Workflow A 1. Media Preparation (m-HPC Agar + SHS) B 2. Aseptic Filtration Setup (Assemble Unit) A->B C 3. Sample Filtration (Filter 100 mL sample or dilution) B->C D 4. Funnel Rinse (3x with sterile buffer) C->D E 5. Membrane Transfer (Place filter onto agar plate) D->E F 6. Incubation (Invert plates, 35°C for 48-72h) E->F G 7. Colony Counting (Use microscope) F->G H 8. Calculate & Report (CFU per 100 mL) G->H

Sources

Application Note: Protocol for Selective Inhibition of Gram-positive Bacteria with Tergitol-7

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tergitol-7 (Sodium heptadecyl sulfate) for the selective inhibition of Gram-positive bacteria. We delve into the underlying mechanism of its selective toxicity, which is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacterial cell envelopes. This document furnishes detailed, validated protocols for preparing Tergitol-7 solutions, determining the optimal selective concentration via Minimum Inhibitory Concentration (MIC) testing, and applying this surfactant in both liquid and solid culture media to effectively isolate Gram-negative organisms from mixed microbial populations.

Introduction: The Principle of Selective Inhibition

In microbiology and infectious disease research, the ability to selectively cultivate specific microorganisms from a mixed population is a fundamental requirement. Chemical selection agents are invaluable tools for this purpose. Tergitol-7, an anionic surfactant, has long been established as a potent selective agent that effectively inhibits the growth of Gram-positive bacteria while permitting the proliferation of most Gram-negative bacteria.[1][2] This property is leveraged in various microbiological applications, from water and food safety analysis to the isolation of specific pathogens in clinical diagnostics.[3][4]

Understanding the scientific basis of this selectivity and applying a rigorous, validated methodology is crucial for obtaining reproducible and reliable results. This guide explains the causality behind the experimental choices and provides protocols designed as self-validating systems.

Mechanism of Action: Exploiting the Bacterial Envelope

The selective antibacterial action of Tergitol-7 is a direct consequence of the distinct architectures of Gram-positive and Gram-negative cell envelopes.

  • Gram-positive Bacteria: These organisms possess a thick, exposed outer layer of peptidoglycan. The cell membrane, the primary target of surfactants, lies directly beneath this porous layer. As an anionic surfactant, Tergitol-7 (sodium heptadecyl sulfate) consists of a long, hydrophobic alkyl tail and a negatively charged hydrophilic sulfate headgroup.[5] The hydrophobic tail readily inserts into and disrupts the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[4]

  • Gram-negative Bacteria: In contrast, Gram-negative bacteria have a more complex cell envelope. Their thin peptidoglycan layer is protected by an additional outer membrane. This outer membrane is an asymmetric bilayer composed of phospholipids in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. The dense, negatively charged sugar chains of the LPS layer create a hydrophilic and repulsive barrier, effectively preventing the hydrophobic tails of the Tergitol-7 molecules from reaching and disrupting the inner cell membrane.[6] This structural defense mechanism confers intrinsic resistance to many detergents and antimicrobial compounds, including Tergitol-7.

The following diagram illustrates this differential interaction.

G cluster_0 Gram-positive Bacterium cluster_1 Gram-negative Bacterium gp_cell Thick Peptidoglycan Layer Cytoplasmic Membrane disruption Membrane Disruption & Cell Lysis gp_cell->disruption gn_cell Outer Membrane (LPS) Thin Peptidoglycan Layer Cytoplasmic Membrane blocked Inhibition Blocked by Outer Membrane gn_cell->blocked tergitol_gp Tergitol-7 tergitol_gp->gp_cell:f0 Intercalates & Disrupts tergitol_gn Tergitol-7 tergitol_gn->gn_cell:f0 Repelled / Blocked

Caption: Mechanism of Tergitol-7 selective inhibition.

Experimental Protocols

Adherence to the following protocols is critical for achieving consistent selective inhibition. It is essential to first determine the optimal working concentration for your specific bacterial strains and media conditions.

Protocol 1: Preparation of a 10% (w/v) Tergitol-7 Stock Solution

Rationale: Preparing a concentrated, sterile stock solution provides flexibility for supplementing various media types and allows for easy serial dilutions when determining the Minimum Inhibitory Concentration (MIC). Sodium heptadecyl sulfate is soluble in water.[5][7]

Materials:

  • Sodium heptadecyl sulfate (Tergitol-7) powder

  • Nuclease-free or deionized water

  • Sterile 50 mL conical tube

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Weigh 1.0 g of Sodium heptadecyl sulfate powder.

  • Add the powder to a sterile 50 mL conical tube.

  • Add approximately 8 mL of nuclease-free water.

  • Vortex vigorously until the powder is completely dissolved. The solution may appear slightly opaque.[7]

  • Bring the final volume to 10.0 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile tube.

  • Label the tube "10% (w/v) Tergitol-7 Stock" and store it at 4°C for long-term use.[7]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC is a critical self-validation step. It establishes the precise concentration needed to inhibit your specific Gram-positive strain(s) without adversely affecting your Gram-negative strain(s) of interest under your experimental conditions.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Overnight cultures of test organisms (e.g., Staphylococcus aureus as Gram-positive control, Escherichia coli as Gram-negative control) diluted to ~1x10^6 CFU/mL.

  • 10% (w/v) Tergitol-7 stock solution

Procedure:

  • Prepare a 1% Tergitol-7 Intermediate Dilution: Dilute the 10% stock solution 1:10 in sterile culture medium (e.g., 100 µL of 10% stock + 900 µL of broth).

  • Plate Setup: Add 100 µL of sterile culture medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 1% Tergitol-7 intermediate dilution to the first column of wells. Mix well by pipetting up and down. This creates a 0.5% concentration.

  • Transfer 100 µL from the first column to the second column. Mix well. This creates a 0.25% concentration.

  • Repeat this 2-fold serial dilution across the plate, discarding 100 µL from the last column. This will create a range of concentrations (e.g., 0.5%, 0.25%, 0.125%, ..., down to ~0.0002%).

  • Controls: Leave one column without Tergitol-7 as a positive growth control. Leave one well with only sterile medium as a negative control (sterility check).

  • Inoculation: Add 10 µL of the diluted bacterial culture (~1x10^6 CFU/mL) to each well (except the sterility control). Use separate plates for the Gram-positive and Gram-negative organisms.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Tergitol-7 where no visible turbidity (growth) is observed.

Protocol 3: Selective Inhibition in Liquid Culture

Rationale: Once the MIC for the Gram-positive organism and the non-inhibitory concentration for the Gram-negative organism are known, you can confidently supplement liquid media for selective enrichment.

Procedure:

  • Prepare your desired liquid culture medium (e.g., Tryptic Soy Broth).

  • Before inoculation, supplement the medium with the sterile 10% Tergitol-7 stock solution to achieve the desired final concentration (determined from the MIC assay). A typical starting concentration, based on commercial agar formulations, is 0.01% (w/v) .[8]

    • Example: To make 100 mL of 0.01% Tergitol-7 broth, add 100 µL of the 10% stock solution to 99.9 mL of sterile broth.

  • Inoculate the supplemented medium with your mixed microbial sample.

  • Incubate under appropriate conditions.

Protocol 4: Preparation of Selective Solid Media

Rationale: Incorporating Tergitol-7 into agar plates allows for the direct isolation of Gram-negative colonies from a mixed sample.

Procedure:

  • Prepare your desired agar medium (e.g., Nutrient Agar, Tryptic Soy Agar) according to the manufacturer's instructions.

  • Autoclave the medium to sterilize it.

  • Place the molten agar in a 45-50°C water bath to cool.

  • Once cooled, add the sterile 10% Tergitol-7 stock solution to achieve the desired final concentration (typically 0.01% w/v ).[8] Swirl the flask gently to mix thoroughly, avoiding bubbles.

    • Example: To prepare 1 liter of agar, add 1 mL of 10% Tergitol-7 stock to 999 mL of molten agar.

  • Pour the supplemented agar into sterile Petri dishes and allow them to solidify.

  • The plates are now ready for streaking or plating your mixed culture sample.

Data Presentation and Expected Results

The optimal selective concentration is one that completely inhibits the Gram-positive test strain while having a negligible effect on the growth of the Gram-negative strain.

Organism (Example)Gram StainExpected MIC of Tergitol-7Expected Growth on 0.01% Tergitol-7 Agar
Staphylococcus aureusPositive~0.01% - 0.05%Marked to complete inhibition[1]
Enterococcus faecalisPositive~0.01% - 0.05%Marked to complete inhibition[1]
Escherichia coliNegative>0.1%Uninhibited growth[1]
Pseudomonas aeruginosaNegative>0.1%Growth (may be partially suppressed)[1]

Workflow for Implementation

The following diagram outlines the logical workflow from initial validation to experimental application.

G cluster_0 Phase 1: Validation cluster_1 Phase 2: Application A Prepare 10% (w/v) Tergitol-7 Stock Solution B Determine MIC for Gram-positive and Gram-negative control strains A->B C Analyze Results: Identify Optimal Selective Concentration B->C D Prepare Liquid or Solid Media with Optimal Tergitol-7 Concentration C->D Concentration Validated E Inoculate with Mixed Microbial Sample D->E F Incubate and Observe Selective Growth E->F G Isolate Gram-negative Colonies F->G

Caption: Experimental workflow for using Tergitol-7.

Troubleshooting

IssuePotential CauseSuggested Solution
No growth of Gram-negative bacteria Tergitol-7 concentration is too high; specific strain is unusually sensitive.Re-evaluate the MIC for your Gram-negative strain. Test a lower concentration of Tergitol-7 (e.g., 0.005%).
Growth of Gram-positive bacteria Tergitol-7 concentration is too low; specific strain is resistant.Re-evaluate the MIC for your Gram-positive strain. Increase the Tergitol-7 concentration incrementally (e.g., to 0.02%).
Precipitate forms in media High concentration of divalent cations in media reacting with the surfactant.Ensure Tergitol-7 is fully dissolved in the molten agar or broth before it cools. Use high-purity water for media preparation.

References

  • Acumedia Manufacturers, Inc. (2017). Tergitol 7 Agar, Product Information. [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base - Technical Data. [Link]

  • Hardy Diagnostics. (n.d.). Tergitol 7 with TTC. [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base. [Link]

  • Furia, T. E. (Ed.). (2019). CRC Handbook of Food Additives, Volume II. CRC Press.
  • Bio-Rad Laboratories. (n.d.). TTC Tergitol 7 Agar. [Link]

Sources

Application Notes and Protocols for the Utilization of Niaproof® Anionic Surfactant in Fruit and Vegetable Lye Peeling Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lye peeling is a widely adopted and efficient method for the removal of skin from various fruits and vegetables in the food processing industry. The efficacy of this chemical process, which primarily utilizes a heated caustic soda (sodium hydroxide) solution, can be significantly enhanced through the incorporation of specialized surfactants. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Niaproof® Anionic Surfactant 08, a formulation containing sodium 2-ethylhexyl sulfate, in lye peeling solutions. The inclusion of this surfactant promotes superior wetting and penetration of the lye solution, leading to accelerated peeling, reduced chemical consumption, and improved product quality. This guide details the underlying scientific principles, provides detailed experimental protocols, and outlines the regulatory framework governing the use of this additive in food processing.

Introduction: The Science of Lye Peeling and the Role of Surfactants

Lye peeling is a chemical process that facilitates the removal of the outer skin (pericarp) of fruits and vegetables. The fundamental mechanism involves the saponification of cutin and the hydrolysis of pectic substances and hemicellulose in the epidermal and sub-epidermal layers of the produce. This chemical degradation weakens the integrity of the skin and its adhesion to the flesh, allowing for its easy removal through mechanical action, typically high-pressure water sprays.[1][2][3]

The efficiency of lye peeling is contingent on several factors, including the concentration of the sodium hydroxide (NaOH) solution, the temperature of the bath, and the duration of exposure.[4] However, achieving uniform and rapid penetration of the lye solution can be challenging due to the hydrophobic nature of the waxy cuticle present on the surface of many fruits and vegetables. This is where the strategic application of surfactants becomes crucial.

Surfactants, or surface-active agents, are amphiphilic molecules that reduce the surface tension between a liquid and a solid.[5][6] In the context of lye peeling, the addition of a surfactant to the caustic solution offers several advantages:

  • Enhanced Wetting: Surfactants lower the surface tension of the lye solution, enabling it to spread more evenly and effectively over the entire surface of the fruit or vegetable, including crevices and irregularities.

  • Improved Penetration: By reducing the interfacial tension between the aqueous lye solution and the waxy cuticle, surfactants facilitate the penetration of the caustic soda to the underlying layers of the skin.[5]

  • Accelerated Reaction: The enhanced contact and penetration of the lye solution lead to a faster chemical breakdown of the skin components, thereby reducing the required peeling time.

  • Reduced Lye Concentration: The increased efficiency afforded by the surfactant can allow for a reduction in the concentration of sodium hydroxide needed to achieve the desired peeling effect, leading to cost savings and a lower chemical load in the wastewater.[5]

  • Increased Throughput: Shorter peeling times translate to a higher throughput of produce in a commercial processing line.[7]

Niaproof® Anionic Surfactant 08: Properties and Regulatory Status

Niaproof® Anionic Surfactant 08 is an aqueous solution containing approximately 40% sodium 2-ethylhexyl sulfate by weight.[7][8] This particular surfactant is exceptionally well-suited for lye peeling applications due to its remarkable stability and solubility in highly alkaline solutions, even at elevated temperatures.[7][9]

Key Properties of Niaproof® Anionic Surfactant 08:
PropertyValueReference
Active Ingredient Sodium 2-Ethylhexyl Sulfate[7]
Appearance Essentially colorless liquid[7]
Active Ingredient % by Wt. ~40%[7]
Solubility in Water at 20°C Miscible[7]
pH 7.3[7]
Specific Gravity at 20/20°C 1.109[7]
Regulatory Framework:

The use of Niaproof® Anionic Surfactant 08 in food processing is regulated by the U.S. Food and Drug Administration (FDA). Specifically, its active ingredient, sodium 2-ethylhexyl sulfate, is permitted for use in solutions for washing or to assist in the lye peeling of fruits and vegetables under 21 CFR 173.315 .[7][10][11]

Crucially, this regulation stipulates a maximum concentration of 0.2% of the active ingredient (sodium 2-ethylhexyl sulfate) on a contained basis in the lye peeling bath. This corresponds to a maximum concentration of 0.5% of the as-is Niaproof® Anionic Surfactant 08 product. [7][10] It is imperative that all users adhere to these regulatory limits to ensure food safety and compliance.

Experimental Protocols for Lye Peeling Formulations

The following protocols provide a starting point for the development of optimized lye peeling processes for various fruits and vegetables using Niaproof® Anionic Surfactant 08. It is important to note that the optimal parameters will vary depending on the specific type of produce, its maturity, and the desired final product characteristics.

Preparation of the Lye Peeling Solution

Objective: To prepare a stable and effective lye peeling solution containing Niaproof® Anionic Surfactant 08.

Materials:

  • Sodium Hydroxide (NaOH), food grade

  • Niaproof® Anionic Surfactant 08

  • Water (deionized or potable)

  • Heating vessel with temperature control

  • Stirrer or agitator

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Safety First: Don appropriate PPE before handling sodium hydroxide, which is highly corrosive.

  • Fill the heating vessel with the required volume of water.

  • Slowly and carefully add the pre-weighed amount of sodium hydroxide to the water while stirring continuously. Caution: This is an exothermic reaction and will generate heat.

  • Heat the lye solution to the desired operating temperature (see Table 2 for recommendations).

  • Once the desired temperature is reached and the NaOH is fully dissolved, add the calculated amount of Niaproof® Anionic Surfactant 08 to the solution while stirring.

  • Continue to stir for a few minutes to ensure the surfactant is evenly dispersed.

General Lye Peeling Protocol

Objective: To efficiently peel fruits or vegetables using the prepared lye solution.

Materials:

  • Prepared lye peeling solution with Niaproof® Anionic Surfactant 08

  • Fruit or vegetable to be peeled

  • Immersion basket or conveyor system

  • High-pressure water spray system

  • Receiving vessel for peeled product

  • Timer

Workflow Diagram:

LyePeelingWorkflow cluster_preparation Solution Preparation cluster_peeling Peeling Process Water Water Add_NaOH Add_NaOH Water->Add_NaOH Slowly, with stirring Heat_Solution Heat_Solution Add_NaOH->Heat_Solution To target temp. Add_Niaproof Add_Niaproof Heat_Solution->Add_Niaproof With stirring Immerse_in_Lye Immerse_in_Lye Produce Produce Produce->Immerse_in_Lye Controlled time High_Pressure_Wash High_Pressure_Wash Immerse_in_Lye->High_Pressure_Wash Skin removal Peeled_Product Peeled_Product High_Pressure_Wash->Peeled_Product

Caption: Workflow for lye peeling with Niaproof®.

Procedure:

  • Pre-treatment (Optional): Wash the raw produce to remove any field soil or debris.

  • Immersion: Submerge the produce in the heated lye peeling solution containing Niaproof® Anionic Surfactant 08 for a predetermined amount of time. The duration will depend on the type and condition of the produce (see Table 2).

  • Dwell Time: Allow the lye solution to act on the skin of the produce.

  • Removal: Carefully remove the produce from the lye bath.

  • Washing: Immediately transfer the produce to a high-pressure water spray to mechanically remove the loosened skin.

  • Neutralization (Optional): For some applications, a brief dip in a dilute citric acid solution may be used to neutralize any residual alkali on the surface of the product.

  • Final Rinse: A final rinse with potable water is recommended.

Recommended Starting Parameters for Lye Peeling

The following table provides suggested starting parameters for the lye peeling of common fruits and vegetables. These should be optimized through small-scale trials to achieve the desired results.

ProduceNaOH Concentration (% w/v)Temperature (°C)Immersion Time (seconds)Niaproof® 08 Conc. (% as-is)
Tomatoes 8 - 15%90 - 100°C30 - 750.25 - 0.5%
Peaches 3 - 10%85 - 95°C30 - 600.25 - 0.5%
Potatoes 10 - 20%90 - 100°C120 - 3000.25 - 0.5%
Sweet Potatoes 8 - 15%90 - 100°C180 - 4200.25 - 0.5%
Pimientos 10 - 15%90 - 100°C60 - 1200.25 - 0.5%

Note: The lower end of the NaOH concentration range may be achievable with the inclusion of Niaproof® Anionic Surfactant 08.

Mechanism of Action: A Closer Look

The synergistic effect of sodium hydroxide and Niaproof® Anionic Surfactant 08 can be visualized as a multi-step process at the surface of the produce.

MechanismOfAction cluster_interaction Surface Interaction Produce Produce Surface Waxy Cuticle Epidermis Flesh Wetting Enhanced Wetting LyeSolution Lye Solution NaOH Niaproof® 08 LyeSolution:s->Produce:f0 Surfactant reduces surface tension Penetration Improved Penetration Wetting->Penetration Facilitates NaOH access to skin layers Degradation Skin Degradation Penetration->Degradation NaOH hydrolyzes pectin & hemicellulose Removal Easy Removal Degradation->Removal Weakened skin sloughs off

Caption: Mechanism of enhanced lye peeling.

  • Adsorption: The surfactant molecules in the lye solution adsorb at the interface of the waxy cuticle of the produce.

  • Wetting: The hydrophilic heads of the surfactant molecules orient towards the aqueous lye solution, while the hydrophobic tails interact with the waxy surface, effectively reducing the surface tension and allowing the solution to spread.

  • Penetration: This enhanced wetting facilitates the transport of hydroxide ions (from the NaOH) through the cuticle to the underlying epidermal layers.

  • Chemical Degradation: The hydroxide ions then proceed with the chemical breakdown of the structural components of the skin, leading to its loosening.

Safety, Handling, and Storage

  • Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and protective clothing when handling both concentrated and dilute lye solutions and Niaproof® Anionic Surfactant 08.[7][12]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of any vapors or mists.[8][12]

  • Storage: Store Niaproof® Anionic Surfactant 08 in its original container in a cool, dry place, away from incompatible materials.[12]

  • Spills: In case of a spill, contain the material and absorb it with an inert material. Dispose of it in accordance with local regulations.[12]

Conclusion

The incorporation of Niaproof® Anionic Surfactant 08 into lye peeling formulations presents a scientifically sound and regulatory-compliant method for enhancing the efficiency and effectiveness of this critical food processing operation. By improving the wetting and penetration of the caustic solution, this surfactant can lead to faster peeling times, reduced chemical usage, and potentially improved product quality. The protocols and data presented in this guide serve as a robust starting point for researchers and professionals to develop optimized lye peeling processes for a wide variety of fruits and vegetables.

References

  • MDPI. (2024, December 23). Economic and Environmental Impact Analysis of Innovative Peeling Methods in the Tomato Processing Industry.
  • IJRASET. (2023, March 16). A Review on Peeling Techniques for Development of Shallot Peeling Machine.
  • Niacet. TYPICAL PROPERTIES Active Ingredient Sodium 2-Ethylhexyl Sulfate Appearance Essentially colorless liquid Active Ingredient % by - Niacet.
  • Emerson. Lye Peeling of Fruits and Vegetables.
  • International Journal of Advanced Biochemistry Research. (2025, September 18). Peeling of fruits and vegetable: A review.
  • Niacet. NIAPROOF®.
  • ResearchGate. Peeling of tough skinned fruits and vegetables: A review.
  • Niacet. Anionic Surfactants | Niaproof.
  • FDA. (2018, February 21). Determining the Regulatory Status of Components of a Food Contact Material.
  • Ingredi. Niaproof® Sodium Stearoyl Lactylate.
  • Measurlabs. (2025, August 25). Food contact material testing according to FDA requirements.
  • Niacet. (2023, February 1). SAFETY DATA SHEET.
  • ChemPoint.com. Niaproof® for Cleaners and Agriculture Formulations.
  • The Good Scents Company. sodium 2-ethyl hexyl sulfate, 126-92-1.
  • Wuxi Weiheng Chemical Co., Ltd. - Whamine. (2024, February 2). Application of Surfactants in Fruit Processing.
  • PMC. (2023, August 1). Biocompatible and Biodegradable Surfactants from Orange Peel for Oil Spill Remediation.

Sources

Application Notes and Protocols for the Utilization of Sodium Heptadecyl Sulfate in Escherichia coli Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Sodium Heptadecyl Sulfate (SHS), also known as Tergitol 7, for the selective detection of Escherichia coli. We will delve into the mechanistic underpinnings of SHS as a selective agent, and based on its established use in microbiology, propose a novel protocol for its application in liquid-based assays, particularly as a preparatory step for molecular detection methods. This guide emphasizes the causal relationships behind experimental choices and provides a framework for a self-validating protocol.

Introduction: The Role of Sodium Heptadecyl Sulfate in Microbial Detection

Sodium Heptadecyl Sulfate (SHS) is an anionic surfactant that has found a niche in microbiology as a selective agent in culture media.[1][2][3] Its primary application is in Tergitol 7 Agar, where it is used for the enumeration and differentiation of coliform bacteria, including the key indicator organism, Escherichia coli.[4][5]

The efficacy of SHS lies in its ability to inhibit the growth of Gram-positive bacteria while permitting the growth of Gram-negative bacteria like E. coli.[1][4] Surfactants, in general, interact with the lipid components of cell membranes, leading to disruption of the membrane integrity.[6] The differential sensitivity between Gram-positive and Gram-negative bacteria to SHS is likely due to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria provides a degree of protection against certain detergents, which is absent in Gram-positive organisms.

While traditionally used in solid media, the selective properties of SHS can be harnessed for liquid-based detection assays. This application note proposes a protocol for the use of SHS in the preparatory stages of E. coli detection from various sample types, with a focus on its utility for subsequent molecular analyses such as Polymerase Chain Reaction (PCR).

Mechanism of Action: How Sodium Heptadecyl Sulfate Selects for E. coli

The selective action of SHS is rooted in its molecular structure as a surfactant. A surfactant molecule possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphipathic nature allows surfactants to accumulate at interfaces, such as the lipid bilayer of a bacterial cell membrane.

The proposed mechanism of action for SHS in the context of E. coli detection involves the following key steps:

  • Interaction with the Cell Envelope: The hydrophobic tail of the SHS molecule intercalates into the lipid-rich outer membrane of Gram-negative bacteria and the cytoplasmic membrane.

  • Membrane Destabilization: This intercalation disrupts the highly ordered structure of the lipid bilayer, increasing its permeability.

  • Differential Lysis: At appropriate concentrations, this disruption is sufficient to inhibit the growth of or lyse Gram-positive bacteria, which lack the protective outer membrane. Gram-negative bacteria like E. coli exhibit a higher tolerance.

  • Facilitating Analyte Access: In the context of a detection assay, this increased permeability can facilitate the entry of detection reagents or the release of intracellular targets, such as DNA, for molecular assays.

It is crucial to optimize the concentration of SHS to achieve the desired selective effect without completely lysing the target E. coli prematurely or, conversely, inhibiting downstream enzymatic reactions.

Proposed Protocol for E. coli Detection using SHS-Mediated Lysis

The following is a proposed protocol for the use of SHS as a pre-treatment step for the detection of E. coli in liquid samples, for example, prior to DNA extraction and PCR. This protocol is based on the known concentration of SHS in Tergitol 7 Agar (0.1 g/L or 0.01%) and general principles of bacterial cell lysis.[1][2][4]

Materials and Reagents
  • Sodium Heptadecyl Sulfate (SHS)

  • Tris-EDTA (TE) Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Nuclease-free water

  • E. coli positive control (e.g., ATCC 25922)

  • Negative control sample (known to be free of E. coli)

  • Sample to be tested

  • Microcentrifuge tubes

  • Incubator or heat block

  • DNA extraction kit (optional, but recommended)

  • PCR master mix, primers, and probe for a specific E. coli target gene (e.g., uidA)

Experimental Workflow

The overall workflow for this protocol is depicted in the following diagram:

E_coli_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lysis SHS Lysis cluster_downstream Downstream Analysis Sample Liquid Sample Centrifuge1 Centrifuge to Pellet Cells Sample->Centrifuge1 Resuspend Resuspend in TE Buffer Centrifuge1->Resuspend Add_SHS Add SHS Solution (0.01% - 0.1%) Resuspend->Add_SHS Incubate Incubate (e.g., 15 min at 37°C) Add_SHS->Incubate Dilute Dilute Lysate Incubate->Dilute DNA_Extraction DNA Extraction (Optional) Dilute->DNA_Extraction Recommended qPCR Quantitative PCR Dilute->qPCR Direct DNA_Extraction->qPCR Positive_Control Positive Control (E. coli strain) Negative_Control Negative Control (No E. coli) Internal_Control Internal Control (Spiked DNA)

Figure 1: Proposed workflow for E. coli detection using SHS-mediated lysis.
Step-by-Step Procedure
  • Preparation of SHS Stock Solution (1% w/v):

    • Dissolve 1 g of Sodium Heptadecyl Sulfate in 100 mL of nuclease-free water.

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store at room temperature.

  • Sample Preparation:

    • For liquid samples (e.g., water, broth culture), centrifuge an appropriate volume (e.g., 1 mL) at 5,000 x g for 10 minutes to pellet the bacterial cells.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of TE Buffer. This step helps to concentrate the cells and remove potential inhibitors from the original sample matrix.

  • SHS Lysis:

    • Prepare a working solution of SHS. Based on the concentration in Tergitol 7 Agar, a final concentration of 0.01% is a good starting point. To achieve this, add 1 µL of the 1% SHS stock solution to 99 µL of the resuspended cell suspension.

    • Optimization Note: The optimal concentration of SHS may vary depending on the sample matrix and the specific application. It is recommended to test a range of final SHS concentrations (e.g., 0.01%, 0.05%, and 0.1%).

    • Incubate the mixture for 15 minutes at 37°C with gentle agitation. This allows for the selective disruption of non-target bacteria and permeabilization of E. coli.

  • Preparation for Downstream Analysis:

    • Direct PCR: Due to the potential for PCR inhibition by ionic detergents, it is crucial to dilute the lysate before adding it to the PCR reaction.[7][8] A 1:10 or 1:100 dilution in nuclease-free water is recommended as a starting point.

    • With DNA Extraction (Recommended): For more sensitive and robust results, it is advisable to proceed with a commercial DNA extraction kit following the SHS lysis step. This will effectively remove the SHS and other potential inhibitors.

  • Molecular Detection (qPCR):

    • Perform qPCR using primers and a probe specific for a known E. coli gene (e.g., uidA, which codes for β-glucuronidase).

    • Include appropriate controls in the qPCR run.

Self-Validating System: Controls

To ensure the trustworthiness of the results, the following controls must be included:

  • Positive Control: A known strain of E. coli should be processed through the entire protocol alongside the test samples. This validates that the SHS treatment and subsequent detection steps are working correctly.

  • Negative Control: A sample known to be free of E. coli (e.g., sterile water or a culture of a Gram-positive bacterium) should be processed in the same manner. This control will indicate any cross-contamination.

  • Internal Control: A known amount of non-target DNA can be spiked into the sample before the lysis step. Amplification of this internal control in the final PCR step will confirm that the lysis and amplification processes were not inhibited.

Data Presentation and Interpretation

The results of the qPCR analysis should be interpreted based on the amplification of the target gene in the test samples relative to the controls.

Parameter Recommended Condition Rationale
SHS Concentration 0.01% - 0.1% (w/v)Based on established concentrations in selective media and the need for optimization in a liquid format.[1][2][4]
Lysis Incubation Time 15 minutesA starting point to allow for sufficient surfactant action without excessive degradation of target molecules.
Lysis Temperature 37°COptimal for enzymatic activity if used in conjunction, and a standard temperature for bacterial incubation.
Lysate Dilution for PCR 1:10 to 1:100To mitigate potential PCR inhibition by the ionic surfactant SHS.[7][8]

Conclusion and Future Perspectives

The use of Sodium Heptadecyl Sulfate as a selective agent for E. coli is well-established in the field of microbiology. This application note provides a framework for extending its utility to liquid-based assays, particularly as a preparatory step for molecular detection. The proposed protocol offers a simple and cost-effective method for the selective lysis of non-target bacteria, potentially enriching for E. coli and improving the sensitivity of subsequent detection methods.

Further studies are warranted to fully validate and optimize this protocol for specific sample types and downstream applications. This includes a more detailed investigation into the inhibitory effects of SHS on various DNA polymerases and the exploration of methods to neutralize or remove SHS prior to molecular analysis.

References

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base - Technical Data. Retrieved from [Link]

  • Bio-Rad. (n.d.). TTC Tergitol 7 Agar. Retrieved from [Link]

  • Wiedbrauk, D. L., Werner, J. C., & Drevon, A. M. (1995). Inhibition of PCR by aqueous and vitreous fluids. Journal of Clinical Microbiology, 33(10), 2643–2646.
  • U.S. Environmental Protection Agency. (2002).
  • Shelton, D. R., & Karns, J. S. (2001). Sensitive Detection of Escherichia coli O157:H7 in Food and Water by Immunomagnetic Separation and Solid-Phase Laser Cytometry. Applied and Environmental Microbiology, 67(7), 2908–2915.
  • Hedman, J., & Rådström, P. (2013). Overcoming inhibition in real-time diagnostic PCR. Methods in molecular biology (Clifton, N.J.), 943, 17–48.
  • Hoorfar, J., Malorny, B., Abdulmawjood, A., Cook, N., Wagner, M., & Fach, P. (2003). Practical considerations in the design of internal amplification controls for diagnostic PCR assays. Journal of clinical microbiology, 41(11), 5157–5162.
  • Edelhofer, M., & Schaudinn, C. (2019). Simple lysis of bacterial cells for DNA-based diagnostics using hydrophilic ionic liquids. Scientific reports, 9(1), 14099.
  • MDPI. (2023). Cell Lysis. In Encyclopedia. Retrieved from [Link]

  • Davalieva, K., & Efremov, G. D. (2010). Influence of salts and pcr inhibitors on the amplification capacity of three thermostable DNA polymerases. Macedonian Journal of Chemistry and Chemical Engineering, 29(1), 79-86.
  • American Society for Microbiology. (2010).
  • Schkolnik, G., & de la Iglesia, F. A. (2019). Simple lysis of bacterial cells for DNA-based diagnostics using hydrophilic ionic liquids. Scientific Reports, 9(1), 1-10.
  • Al-Soud, W. A., & Rådström, P. (2001). Purification and characterization of a new thermostable DNA polymerase from the thermophilic bacterium Thermus species. Applied and environmental microbiology, 67(7), 3043-3050.
  • Singh, R., Gopinath, K., & Singh, R. P. (2016). Rapid Detection of Escherichia coli O157 and Shiga Toxins by Lateral Flow Immunoassays. Journal of analytical methods in chemistry, 2016, 8279316.
  • Chassaing, B., Koren, O., Goodrich, J. K., Poole, A. C., Srinivasan, S., Ley, R. E., & Gewirtz, A. T. (2015). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 109, 15.25.1–15.25.14.
  • BioEcho Life Sciences. (n.d.). Inhibit inhibition: PCR inhibition and how to prevent it. Retrieved from [Link]

  • QIAGEN. (n.d.). Lysis of bacterial cells for plasmid purification. Retrieved from [Link]

Sources

Application Note: Preparation and Optimization of Sodium Heptadecyl Sulfate (SHS) Stock Solutions for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Sodium Heptadecyl Sulfate (SHS, C17H35NaO4S) is a long-chain anionic surfactant used as an ion-pairing reagent (IPR) in Reversed-Phase HPLC (RP-HPLC). While Sodium Dodecyl Sulfate (SDS, C12) and Sodium Octyl Sulfate (C8) are common, SHS is utilized for extreme retention enhancement of highly hydrophilic, cationic analytes (e.g., polyamines, basic peptides, and aminoglycosides) that elute near the void volume with shorter-chain reagents.

The Challenge: The utility of SHS is limited by its physicochemical properties. As chain length increases, the Krafft Point (the temperature at which surfactant solubility equals the Critical Micelle Concentration) rises significantly.[1][2] For C17, the Krafft point is often above ambient temperature (>30–40°C), leading to precipitation risks, baseline noise, and pump seal damage if not managed correctly.

This guide provides a robust, self-validating protocol for preparing SHS stock solutions, emphasizing solubility maintenance and "Iso-concentration" gradient techniques.

Physicochemical Context

Understanding the behavior of SHS is critical for method reliability.

PropertyDescriptionImpact on HPLC
Chain Length C17 (Heptadecyl)Creates a highly hydrophobic, charged surface on the C18 stationary phase.
Krafft Point High (> Ambient)Critical Risk: The reagent may crystallize in the reservoir or tubing if the temperature drops.
CMC Very Low (< 1 mM)Micelles form at low concentrations. While micelles aid separation in MEKC, in HPLC they can cause light scattering (UV noise).
Solubility Low in pure water at 20°CRequires heat or organic modifiers for stable stock preparation.

Protocol: Preparation of 20 mM SHS Stock Solution

Target Concentration: 20 mM (Stock) for dilution to 0.5–5 mM (Working). Volume: 500 mL.

Reagents & Equipment[3][4][5][6][7][8][9]
  • Sodium Heptadecyl Sulfate: High purity (>98%). Note: Often custom synthesized or special order; ensure Certificate of Analysis verifies chain length purity to avoid "ghost peaks" from C16/C18 homologs.

  • Solvent: HPLC-grade Water (18.2 MΩ) and Acetonitrile (ACN).

  • Equipment: Heated magnetic stir plate, 0.45 µm Nylon filter (surfactant-free), vacuum filtration assembly.

Step-by-Step Procedure
Step 1: Environmental Control
  • Causality: SHS is hygroscopic and prone to static.

  • Action: Equilibrate the solid reagent to room temperature in a desiccator before weighing. Use an anti-static gun if available.

Step 2: The "Warm Slurry" Dissolution
  • Causality: Adding water at room temperature will form a gelatinous "clump" that is difficult to disperse due to the high Krafft point.[3]

  • Action:

    • Weigh 3.78 g of Sodium Heptadecyl Sulfate (MW ≈ 378.5 g/mol ).

    • Place in a 500 mL volumetric flask.

    • Add approximately 300 mL of HPLC-grade water pre-heated to 50°C .

    • Add 50 mL of Acetonitrile (10% v/v).

    • Expert Note: The addition of 10% organic modifier lowers the Krafft point, stabilizing the stock solution at room temperature without compromising most RP-HPLC methods.

Step 3: Thermal Homogenization
  • Action: Place the flask in a water bath at 50°C and stir gently (do not shake vigorously to avoid foaming) for 30 minutes. Ensure the solution is crystal clear.

Step 4: Filtration (Critical Step)
  • Causality: Long-chain sulfates often contain insoluble inorganic salts (sodium sulfate) from synthesis.

  • Action: Filter the warm solution through a 0.45 µm Nylon filter.

    • Self-Validation: Inspect the filter membrane. If significant residue remains, the reagent quality is suspect, or the temperature was too low.

Step 5: Final Dilution
  • Action: Allow the solution to cool to near room temperature. Dilute to volume (500 mL) with HPLC-grade water. Invert gently to mix.

Workflow Visualization

SHS_Preparation Start Weigh SHS Reagent (Anti-static precautions) Solvent Add 50°C Water + 10% ACN Start->Solvent Dissolve Stir at 50°C (Avoid Foaming) Solvent->Dissolve Check Visual Check: Crystal Clear? Dissolve->Check Check->Dissolve No (Cloudy) Filter Filter (0.45 µm) While Warm Check->Filter Yes Storage Store at >20°C Do NOT Refrigerate Filter->Storage

Figure 1: Workflow for the preparation of difficult-to-dissolve long-chain surfactant stock solutions.

Method Development: The "Iso-Concentration" Rule

When using SHS in gradient elution, the concentration of the ion-pairing reagent must remain constant across the gradient to prevent massive baseline drift and retention time instability.

The Protocol
  • Mobile Phase A (Aqueous): Buffer + 5 mM SHS.

  • Mobile Phase B (Organic): Acetonitrile + 5 mM SHS + (Water if needed for solubility).

    • Critical: SHS is less soluble in 100% ACN. Mobile Phase B is typically 90% ACN / 10% Water to ensure the SHS stays in solution.

Troubleshooting Baseline Drift

If the baseline drifts upwards significantly during the gradient:

  • Check UV Cutoff: Sulfates are generally transparent, but impurities absorb at <210 nm.

  • Balance Absorbance: Add a UV-absorbing sacrificial additive (e.g., 20 µL acetone per liter) to the mobile phase with lower absorbance to match the other, flattening the baseline.

Baseline_Logic Problem Baseline Drifts During Gradient Check1 Is SHS conc. equal in A and B? Problem->Check1 Action1 Remake MP B to match MP A Check1->Action1 No Check2 Is drift Positive or Negative? Check1->Check2 Yes PosDrift Positive Drift: MP B absorbs more Check2->PosDrift NegDrift Negative Drift: MP A absorbs more Check2->NegDrift Fix Balance Absorbance (Add trace Acetone to lighter solvent) PosDrift->Fix NegDrift->Fix

Figure 2: Decision tree for diagnosing and correcting baseline drift in Ion-Pairing Chromatography.

References

  • Cecchi, T. (2009). Ion-Pair Chromatography and Related Techniques. CRC Press. (Defines the mechanism of long-chain surfactant retention).

  • Chromatography Online. (2014). Determination of Seven Sodium Alkyl Sulphates in Environmental Water by Ion-pair Chromatography. (Provides solubility data for alkyl sulfates).

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. (Discusses equilibration times and temperature control).

  • Separation Science. (2023). The Case of the Unintentional Ion-Pairing Reagent. (Explains the "stickiness" of long-chain reagents like SLS/SHS and column dedication).

  • Grokipedia. Krafft Temperature. (Fundamental physical chemistry of surfactant solubility vs. temperature).

Sources

Application and Protocol Guide for Niaproof Anionic Surfactant 4 in Latex Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of Niaproof® Anionic Surfactant 4 in the emulsion polymerization of latex. It details the surfactant's mechanism of action, provides a step-by-step experimental protocol for the synthesis of a model styrene-acrylate latex, and discusses critical parameters for process optimization and troubleshooting.

Introduction: The Role of Niaproof® 4 in Emulsion Polymerization

Emulsion polymerization is a cornerstone industrial process for producing synthetic latexes, which are stable dispersions of polymer particles in an aqueous medium.[1] The success of this process is critically dependent on the selection of surfactants, which perform several vital functions: emulsifying water-insoluble monomers, facilitating the nucleation of polymer particles, and ensuring the colloidal stability of the final latex dispersion.[2][3]

Niaproof® Anionic Surfactant 4 is a highly effective alkyl sodium sulfate surfactant, chemically identified as Sodium 7-ethyl-2-methyl-4-undecyl sulfate. Its branched alkyl chain structure provides excellent wetting, emulsifying, and dispersing properties, making it an ideal candidate for creating stable, fine-particle-sized latexes.[4][5] This application note will focus on Niaproof® 4 (CAS No. 139-88-8), a representative and well-characterized member of the Niaproof® series, to guide its use in laboratory and process development settings.

The primary advantages of employing Niaproof® 4 include:

  • Efficient Particle Nucleation: Its ability to form micelles at low concentrations enables the generation of a high number of polymer particles, leading to faster polymerization rates.[2]

  • Excellent Stability: It imparts strong electrostatic stabilization to polymer particles, preventing coagulation during polymerization and enhancing the shelf-life of the final latex product.[6]

  • Control over Particle Size: The concentration of Niaproof® 4 can be modulated to target specific particle size distributions, which is crucial for tailoring the final properties of the latex film, such as gloss, water resistance, and adhesive strength.

Physicochemical Properties of Niaproof® Anionic Surfactant 4

A clear understanding of the surfactant's properties is essential for effective formulation development.

PropertyValueSource(s)
Chemical Name Sodium 7-ethyl-2-methyl-4-undecyl sulfate
Synonym(s) Niaproof® 4, Tergitol™ 4
CAS Number 139-88-8
Molecular Formula C₁₄H₂₉NaO₄S
Molecular Weight 316.43 g/mol
Type Anionic Surfactant
Typical Form Liquid, ~27% in water
Critical Micelle Conc. (CMC) 2.1 mM[7]
Appearance Colorless to light amber liquid[4]

Mechanism of Action in Emulsion Polymerization

Niaproof® 4 functions by orchestrating the complex interplay between the aqueous phase and the hydrophobic monomer phase. The process can be understood in three primary stages, as outlined by the classic Smith-Ewart theory.[8]

  • Stage I: Particle Nucleation: The process begins by dispersing water-insoluble monomer into the aqueous phase containing the Niaproof® 4 surfactant. The surfactant concentration is typically set above its Critical Micelle Concentration (CMC) to ensure the formation of micelles.[3] These micelles, which are colloidal aggregates of surfactant molecules, solubilize a portion of the monomer. A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals. These radicals enter the monomer-swollen micelles, initiating polymerization and forming nascent polymer particles. This "micellar nucleation" is the dominant mechanism for particle formation.[2][8]

  • Stage II: Particle Growth: As polymerization proceeds within the particles, they grow by consuming monomer that diffuses from the larger monomer droplets through the aqueous phase. The surfaces of these growing polymer particles are stabilized by the adsorption of Niaproof® 4 molecules, whose anionic head groups orient towards the water phase, creating a repulsive electrostatic barrier that prevents particle agglomeration.[6] The total number of particles generally remains constant throughout this stage.[8]

  • Stage III: Completion: This stage begins after the separate monomer droplet phase has been depleted. The remaining monomer is located exclusively within the polymer particles. Polymerization continues until the residual monomer is consumed, leading to a final conversion. The final product is a stable dispersion of polymer particles, known as latex.[8]

Emulsion_Polymerization_Mechanism Mechanism of Niaproof® 4 in Emulsion Polymerization cluster_stage1 Stage I: Nucleation cluster_stage2 Stage II: Particle Growth cluster_stage3 Stage III: Completion monomer_droplet Monomer Droplet (Large, ~1-10 µm) micelle Niaproof® 4 Micelle (Monomer Swollen) particle_nucleus Growing Latex Particle (Niaproof® 4 Stabilized) micelle->particle_nucleus Polymerization Starts initiator Initiator Radical (I•) initiator->micelle Initiation growing_particle Latex Particle (Stabilized) particle_nucleus->growing_particle Growth monomer_droplet2 Monomer Droplet (Reservoir) monomer_droplet2->growing_particle Monomer Diffusion final_latex Final Latex Particle (Stable Dispersion) growing_particle->final_latex Monomer Depletion

Caption: Role of Niaproof® 4 in the stages of emulsion polymerization.

Experimental Protocol: Synthesis of Styrene-Acrylate Latex

This protocol describes a semi-continuous, seeded emulsion polymerization method to produce a styrene-acrylate latex with a target solids content of ~45%. This method offers excellent control over particle size and reaction exotherm.

4.1 Materials and Equipment

ComponentPurposeRecommended Grade
Deionized (DI) WaterContinuous PhaseHigh Purity, >18 MΩ·cm
Niaproof® Anionic Surfactant 4Primary EmulsifierAs supplied (~27% solution)
Styrene (St)Monomer (Hard)Inhibitor removed
Butyl Acrylate (BA)Monomer (Soft)Inhibitor removed
Acrylic Acid (AA)Functional MonomerReagent Grade
Potassium Persulfate (KPS)InitiatorReagent Grade
Sodium Bicarbonate (NaHCO₃)BufferReagent Grade

Equipment:

  • 1 L jacketed glass reactor with a bottom outlet

  • Overhead mechanical stirrer with a crescent-shaped PTFE paddle

  • Reflux condenser

  • Thermocouple for temperature monitoring

  • Nitrogen inlet/outlet

  • Peristaltic pumps for feeding pre-emulsion and initiator solution

  • Heating/cooling circulator for the reactor jacket

4.2 Procedure

A. Preparation of Solutions

  • Aqueous Initiator Solution: Dissolve 2.0 g of KPS in 50.0 g of DI water.

  • Monomer Pre-emulsion:

    • In a separate beaker, combine 200.0 g of DI water and 15.0 g of Niaproof® 4 solution.

    • Under gentle agitation, slowly add the following monomers: 150.0 g Styrene, 145.0 g Butyl Acrylate, and 5.0 g Acrylic Acid.

    • Continue stirring for 30 minutes to form a stable, milky-white pre-emulsion.

B. Polymerization Reaction

  • Reactor Charge: Add 250.0 g of DI water, 2.0 g of Niaproof® 4 solution, and 1.0 g of Sodium Bicarbonate to the reactor.

  • Inerting & Heating: Begin stirring at 150 RPM and purge the reactor with nitrogen for 30 minutes. Heat the reactor contents to 75°C.

  • Seed Formation: Add 25.0 g (~5%) of the monomer pre-emulsion to the hot reactor. Wait 5 minutes.

  • Initiation: Add 10.0 g of the aqueous initiator solution to the reactor. A slight increase in temperature and a change in appearance from translucent to a bluish-white should be observed within 10-15 minutes, indicating successful seed formation.

  • Pre-emulsion Feed: Once the seed stage is confirmed, begin the continuous feeds of the remaining monomer pre-emulsion and the remaining initiator solution. Feed the pre-emulsion over 3 hours and the initiator solution over 3.5 hours using separate peristaltic pumps.

  • Temperature Control: Maintain the reaction temperature at 80-82°C throughout the feeds. Adjust the circulator temperature as needed to manage the reaction exotherm.

  • Hold Period: After the feeds are complete, hold the temperature at 82°C for an additional 1 hour to ensure high conversion of residual monomers.

  • Cooling & Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

C. Latex Characterization (Self-Validation)

  • Solids Content: Determine gravimetrically (Target: 44-46%).

  • pH: Measure using a calibrated pH meter (Target: 7.5-8.5).

  • Particle Size: Analyze using Dynamic Light Scattering (DLS) (Expected: 100-150 nm).

  • Viscosity: Measure using a Brookfield viscometer (Expected: < 500 cP).

Protocol_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization prep_initiator 1. Prepare KPS Initiator Solution charge 3. Charge Reactor (Water, Niaproof 4, Buffer) prep_initiator->charge prep_emulsion 2. Prepare Monomer Pre-emulsion seed 5. Add Seed Pre-emulsion & KPS Initiator prep_emulsion->seed heat 4. Heat to 75°C under N₂ Purge charge->heat heat->seed feed 6. Feed Pre-emulsion & Initiator (Maintain 80-82°C) seed->feed hold 7. Hold at 82°C for 1 hour feed->hold cool 8. Cool & Filter Latex hold->cool analyze 9. Analyze Solids, pH, Particle Size, Viscosity cool->analyze

Caption: Workflow for semi-continuous latex polymerization.

Key Experimental Considerations and Optimization

5.1 Surfactant Concentration: The concentration of Niaproof® 4 is a critical handle for controlling latex properties.

  • Below CMC (e.g., < 2.1 mM): May lead to insufficient particle nucleation, resulting in larger particles, slower reaction rates, and potential instability (coagulation).[9]

  • Above CMC: Generally recommended for robust particle formation.[3] Increasing the concentration typically leads to a higher number of micelles, resulting in smaller final particle sizes. However, excessive surfactant can negatively impact the water resistance and adhesion of the final latex film due to migration after film formation.[10]

5.2 Co-Surfactants: While Niaproof® 4 provides excellent electrostatic stability, combining it with a non-ionic surfactant can enhance overall performance.[6][8] Non-ionic surfactants provide steric stabilization, which improves electrolyte stability and freeze-thaw resistance. A typical ratio might be 70-90% anionic (Niaproof® 4) to 10-30% non-ionic surfactant by weight.

5.3 Troubleshooting:

  • Problem: Significant Coagulum Formation

    • Cause: Insufficient stabilization, reaction temperature too high, or localized high monomer/initiator concentration.

    • Solution: Increase the initial charge of Niaproof® 4. Ensure agitation is adequate but not so high as to induce shear instability. Verify feed rates are slow and consistent.

  • Problem: Large Particle Size or Bimodal Distribution

    • Cause: Ineffective seeding stage or secondary nucleation.

    • Solution: Ensure the initial seed stage is complete before starting feeds. A higher initial surfactant concentration can help create a more uniform seed population.

  • Problem: High Final Viscosity

    • Cause: Broad particle size distribution, chain transfer reactions, or slight particle agglomeration.

    • Solution: Optimize surfactant and initiator levels. Ensure pH is controlled, as this can affect the swelling of acid-functionalized particles.

Safety and Handling

Niaproof® Anionic Surfactant 4 is classified as causing severe skin burns and eye damage.[11] Always handle this material in a well-ventilated area.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[11] Consult the Safety Data Sheet (SDS) for complete handling, storage, and disposal information before use.[12]

References

  • Niacet. (n.d.). Anionic Surfactants | Niaproof.
  • Niacet. (2014, June). NIAPROOF Anionic Surfactant 4 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Niaproof® 4 ~27% in H2O.
  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process.
  • ResearchGate. (n.d.). (PDF) Role of Mixed Anionic−Nonionic Systems of Surfactants in the Emulsion Polymerization of Styrene: Effect on Particle Nucleation.
  • Google Patents. (2009). US20090292072A1 - Use of nonionic surfactants as emulsifiers for emulsion polymerization.
  • Lehigh University. (n.d.). Role of Surfactants in Emulsion Polymerization.
  • NovoPro. (2023, September 30). Detergent types and critical micelle concentrations (CMC).
  • Niacet. (2023, February 1). SAFETY DATA SHEET - NIAPROOF Anionic Surfactant 08.
  • ResearchGate. (2026, January 3). (PDF) Alternative Anti-Coagulant Agents for Natural Rubber Latex.
  • ChemPoint.com. (n.d.). Coatings | Chemistry | Azonitrile Initiators.
  • Niacet. (n.d.). TYPICAL PROPERTIES Active Ingredient Sodium 2-Ethylhexyl Sulfate.
  • ChemPoint.com. (n.d.). Niacet Niaproof® Anionic Surfactants, Product Article.
  • Nouryon. (n.d.). Solutions for Emulsion polymerization of latex resins.
  • ResearchGate. (2025, August 10). Industrial Applications of Anionic Polymerization: Past, Present, and Future.
  • Niacet. (n.d.). NIAPROOF® Anionic Surfactant 08.
  • Adhesives & Sealants Industry. (2010, August 1). A Latex Alternative. Retrieved from Adhesives & Sealants Industry Website.
  • Kent Elastomer Products. (2022, January 5). Natural Rubber Latex Properties & Alternatives.
  • PCI Magazine. (2007, August 1). The Effect of Surfactant Selection on Emulsion Polymer Properties.
  • Google Patents. (n.d.). ES2227583T3 - PROCEDURE TO PREPARE LATEX OF NATURAL RUBBER AND DEPROTEINIZING AND MOLDING AGENT FOR LATEX OF NATURAL RUBBER.
  • SpringerLink. (n.d.). Cationic amino-containing N-isopropyl- acrylamide–styrene copolymer latex particles.
  • Society for Imaging Science and Technology. (n.d.). Effect of Polymerizable Emulsifiers on the Properties of Polyacrylate Latexes and the Relative Waterborne Inks. Retrieved from Society for Imaging Science and Technology Website.
  • Tuball. (n.d.). PROCESSING GUIDELINES.
  • PCC Chemax Inc. (2025, January 29). Additives For Polymers: Enhancing Performance in Diverse Applications.
  • ResearchGate. (2019, June 25). Reference for critical micelle concentrations ?.
  • Ingredi. (n.d.). Niaproof® Sodium Stearoyl Lactylate.
  • PCC SE. (n.d.). Emulsion Polymerization.
  • PubMed. (2004, May 15). Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate.
  • MDPI. (2020, August 29). Natural Rubber Latex Foam Reinforced with Micro- and Nanofibrillated Cellulose via Dunlop Method.
  • MDPI. (2023, May 22). Nanoparticle-Embedded Polymers and Their Applications: A Review.
  • ChemPoint.com. (n.d.). Niaproof® surfactants for Inks, Product Article.
  • Diva-portal.org. (n.d.). Surfactants in anionic latex films.
  • PMC. (2025, August 13). The Effect of the Fresh Latex Ratio on the Composition and Properties of Bio-Coagulated Natural Rubber.
  • Indovinya. (n.d.). Reactive surfactant for emulsion polymerization.
  • RSC Publishing. (2021, August 10). Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres.

Sources

Application Note: Sodium Heptadecyl Sulfate in Metal Cleaning Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for formulation scientists and R&D professionals specializing in surface chemistry and metal finishing. It addresses the specific integration of Sodium Heptadecyl Sulfate (often commercially identified with trade names such as Niaproof® 7 or Tergitol™ 7 ) into acidic metal cleaning matrices.

Subject: Formulation Strategies, Stability Mechanisms, and Validation Protocols for Branched Alkyl Sulfates in Acid Pickling CAS Registry Number: 5910-79-2 Chemical Identity: Sodium heptadecyl sulfate (typically supplied as Sodium 3,9-diethyl-6-tridecyl sulfate or similar branched isomers)[1]

Executive Summary & Scientific Rationale

In the domain of metal surface preparation, acid pickling is the critical step for removing oxide scales (rust, mill scale) and inorganic contaminants.[2][3] However, the efficacy of mineral acids (HCl, H₂SO₄) is often rate-limited by surface wetting and compromised by organic residues (rolling oils).

Sodium Heptadecyl Sulfate (SHS) is a secondary, branched alkyl sulfate surfactant. Unlike linear primary alkyl sulfates (e.g., Sodium Lauryl Sulfate), which hydrolyze rapidly in hot acids and offer moderate wetting, SHS possesses a unique branched hydrophobic tail (often C17 equivalent). This structural steric hindrance provides two critical advantages:

  • Hyper-Wetting: It dramatically lowers the dynamic surface tension, allowing acid to penetrate microscopic fissures in oxide scales.

  • Hydrolytic Resilience: The branched structure offers improved stability in acidic media compared to linear analogs, permitting its use in aggressive pickling baths.

Core Mechanism of Action

The surfactant acts at the liquid-solid interface to facilitate Hydrogen Evolution Management . During acid pickling, hydrogen gas is generated (


). Without a surfactant, 

bubbles adhere to the metal surface, blocking acid contact and causing "pitting" or localized corrosion. SHS reduces the interfacial tension, causing

bubbles to detach rapidly and uniformly, ensuring even etching and preventing hydrogen embrittlement.

Chemical Profile & Stability Considerations

PropertySpecificationFormulation Impact
Chemical Name Sodium Heptadecyl SulfateActive surfactant
CAS No. 5910-79-2Regulatory ID
Structure Branched Alkyl Sulfate (C₁₇H₃₅SO₄Na)High steric hindrance; superior wetting
Ionic Nature AnionicCompatible with anionic/nonionic builders; Incompatible with cationics
Acid Stability Moderate to HighStable in 10-20% HCl/H₂SO₄ at <60°C
CMC ~0.05 - 0.1% (w/w)Low critical micelle concentration implies efficiency
Solubility Water SolubleEasily incorporated into aqueous acid blends

Critical Stability Note: While SHS is more stable than linear sulfates, it is subject to slow hydrolysis in hot, strong acids (


). Formulations should be stored as concentrates or added to the pickling bath shortly before use in high-temperature (>60°C) applications.

Detailed Formulation Protocol

Phase A: Safety & Pre-Requisites
  • PPE: Acid-resistant gloves (butyl rubber), face shield, chemical apron.

  • Ventilation: Fume hood required for HCl/HF handling.

  • Water Quality: Deionized (DI) water (<10 µS/cm) is required to prevent surfactant precipitation by Ca²⁺/Mg²⁺ (water hardness).

Phase B: Materials
  • Acid Base: Hydrochloric Acid (37%) or Sulfuric Acid (98%).

  • Surfactant: Sodium Heptadecyl Sulfate (25-30% active solution).

  • Corrosion Inhibitor: Propargyl alcohol or amine-based inhibitor (to protect base metal).

  • Cosolvent (Optional): Butyl Cellosolve (to couple organic soils).

Phase C: Step-by-Step Formulation Procedure

Target Formulation: Acid Pickling Bath for Carbon Steel

  • Acid Concentration: 15% w/w HCl

  • Surfactant Concentration: 0.2% w/w Active SHS

Step 1: Water Charge

Load the mixing tank with 75% of the calculated DI water .

  • Reasoning: Always add acid to water to prevent exothermic splashing.

Step 2: Acid Addition (Exothermic Control)

Slowly add the calculated mass of concentrated acid (HCl or H₂SO₄) while stirring. Monitor temperature; ensure it remains <50°C.

  • Calculation: For 1000g batch of 15% HCl: Use 405g of 37% HCl and 595g Water (minus surfactant mass).

Step 3: Inhibitor Integration

Add the corrosion inhibitor (typically 0.1% - 0.5% depending on supplier). Mix for 10 minutes.

  • Validation: Ensure the solution is clear. Cloudiness indicates inhibitor incompatibility.

Step 4: Sodium Heptadecyl Sulfate Addition

Add the SHS solution slowly to the vortex of the stirring acid.

  • Dosage: For 0.2% active in a 1000g batch using a 27% active SHS trade product:

    
    
    
  • Observation: The viscosity may increase slightly. Avoid high-shear mixing to prevent excessive foaming.

Step 5: Final Adjustment

Top up with remaining DI water to final weight.

Experimental Workflow & Validation

This protocol defines how to validate the efficacy of the SHS-formulated acid cleaner.

Experiment 1: Wetting Speed (Draves Test Variant)

Objective: Quantify the speed of acid penetration.

  • Prepare a 15% HCl solution with 0.2% SHS.

  • Prepare a control (15% HCl only).

  • Drop a standard cotton skein or a greasy steel coupon into the beaker.

  • Measure: Time to sink (cotton) or time to complete surface wetting (steel).

  • Criteria: SHS formulation should wet <10 seconds; Control may take >60 seconds.

Experiment 2: Pickling Efficiency & Smut Removal

Objective: Assess oxide removal and surface cleanliness.

  • Substrate: Hot-rolled steel panels with heavy mill scale.

  • Immersion: Dip panels in the formulation at 25°C and 50°C.

  • Time: Record time to reach "white metal" (complete scale removal).

  • Rinse: Rinse with DI water for 10 seconds.

  • Water Break Test: Observe the water film on the rinsed panel.

    • Pass: Continuous water sheet (indicates clean, hydrophilic surface).

    • Fail: Water beading (indicates residual oil/hydrophobic contaminants).

Experiment 3: Foam Profile

Objective: Ensure foam does not overflow the bath during gas evolution.

  • Agitate 100mL of formulation in a graduated cylinder for 30 seconds.

  • Record initial foam height.

  • Record foam height after 5 minutes.

  • Requirement: Foam should be unstable (fast-breaking) to prevent "foam blankets" that trap hydrogen gas.

Mechanism Visualization

The following diagram illustrates the multi-functional role of Sodium Heptadecyl Sulfate during the pickling process.

AcidPicklingMechanism Acid Mineral Acid (H+ Cl-) Metal Base Metal (Fe) Acid->Metal Side Reaction (Fe + 2H+) Descaling Acid Attack (Dissolution of Oxide) Acid->Descaling Reacts with Oxide SHS Sodium Heptadecyl Sulfate (Surfactant) Wetting Surface Tension Reduction (Micelle Adsorption) SHS->Wetting Adsorbs at Interface Emulsification Oil Solubilization (Oil-in-Water Emulsion) SHS->Emulsification Removes Rolling Oils H2Release H2 Bubble Detachment (Prevention of Pitting) SHS->H2Release Reduces Bubble Adhesion Scale Oxide Scale (Fe2O3 / Fe3O4) Metal->H2Release Generates H2 Gas Wetting->Scale Allows Acid Penetration Emulsification->Scale Clears Barrier Descaling->Metal Exposes Substrate H2Release->Metal Prevents Embrittlement

Caption: Mechanism of SHS in acid pickling: enhancing wetting, emulsifying oils, and facilitating hydrogen gas release.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation/Cloudiness High water hardness or Acid-Surfactant incompatibility (Salting out)Use DI water; Check solubility limit of SHS in high acid concentrations.
Excessive Foaming Surfactant concentration too high or high agitationReduce SHS to 0.1%; Add defoamer (silicone-free).
Pitting/Rough Surface Hydrogen bubbles sticking to surfaceIncrease SHS concentration to improve bubble release; Check inhibitor levels.
Slow Scale Removal Poor wetting (oil barrier remaining)Increase SHS or add cosolvent (Glycol Ether) to penetrate oil.
Surfactant Decomposition Bath temperature >60°C for prolonged periodsLower temp; Add surfactant via metering pump continuously rather than batch.

References

  • Niacet Corporation. (2017). NIAPROOF® Anionic Surfactant 08 & 7 Technical Data Sheet. Retrieved from [Link]

  • PubChem. (2025).[4] Sodium Heptadecyl Sulfate Compound Summary (CID 23670849).[4] National Library of Medicine. Retrieved from [Link]

  • Kaneko, T. (1995). Method for cleaning metal surfaces.[3][5] World Intellectual Property Organization, WO1995029019A1. Retrieved from

Sources

Advanced Protocol: Detection of Coliforms via TTC Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of TTC Tergitol-7 Agar in the detection and enumeration of coliforms and E. coli.

Application Note & Standard Operating Procedure

Executive Summary

TTC Tergitol-7 Agar (T-7 Agar) is a highly selective and differential medium used primarily for the bacteriological analysis of potable water, wastewater, and food products.[1] It relies on the synergistic action of the surfactant Tergitol-7 (sodium heptadecyl sulfate) to inhibit Gram-positive bacteria and the redox indicator TTC (Triphenyltetrazolium Chloride) to differentiate bacterial metabolism.[2][3]

While modern ISO standards (e.g., ISO 9308-1:2014) have shifted toward Chromogenic Coliform Agar (CCA), TTC Tergitol-7 remains a critical legacy standard (ISO 9308-1:2000) and is widely favored in industrial microbiology for its rapid visual differentiation of E. coli (yellow/orange) from other Gram-negatives (red/purple).

Mechanism of Action

The efficacy of T-7 Agar rests on a "biochemical race" between fermentation and reduction.

  • Selectivity (Tergitol-7): Sodium heptadecyl sulfate acts as an anionic surfactant. It disrupts the cell membrane of Gram-positive bacteria (inhibiting growth) and prevents the swarming of Proteus spp., which can otherwise overrun membrane filters.[2]

  • Differentiation 1 (Lactose Fermentation): The medium contains Bromothymol Blue as a pH indicator.[1][2][3][4]

    • Lactose Fermenters (Coliforms): Produce acid

      
       pH drops 
      
      
      
      Indicator turns Yellow .[4]
    • Non-Fermenters: No acid

      
       pH neutral/alkaline 
      
      
      
      Indicator remains Blue/Green .
  • Differentiation 2 (TTC Reduction):

    • Most bacteria reduce TTC to Formazan (an insoluble red pigment).[1][2]

    • Critical Exception: E. coli and Klebsiella aerogenes reduce TTC very weakly or not at all on this medium, or the rapid acid production masks the reduction.

    • Result: E. coli colonies appear Yellow (acid dominant), while non-lactose fermenters (like Pseudomonas) appear Red/Purple (TTC reduction dominant) on a blue background.[3][4]

Materials & Reagents
Formulation (per Liter)
ComponentQuantityFunction
Peptone (Proteose) 5.0 gNitrogen/Carbon source
Yeast Extract 3.0 gVitamins (B-complex)
Lactose 10.0 - 20.0 gFermentable carbohydrate
Bromothymol Blue 0.05 gpH Indicator (Yellow = Acid)
Agar 15.0 gSolidifying agent
Tergitol-7 (0.2% Sol) 5.0 mLSelective agent (inhibits Gram+)
TTC (0.05% Sol) 5.0 mLDifferential redox indicator
Final pH 7.2 ± 0.2Neutral starting point

Note: TTC and Tergitol-7 are heat-sensitive. They must be added aseptically after autoclaving the base medium, once cooled to 45–50°C.[1][2][5]

Experimental Protocol: Membrane Filtration
Phase 1: Medium Preparation
  • Suspend dehydrated base ingredients in distilled water.

  • Autoclave at 121°C for 15 minutes .

  • Cool medium to 45–50°C in a water bath.

  • Aseptically add sterile TTC solution and Tergitol-7 solution .

  • Mix gently to avoid bubbles and pour into 55mm Petri dishes (standard for membrane filtration).

  • Allow to solidify.[4][5] Store at 2–8°C for up to 10 days.

Phase 2: Filtration & Inoculation
  • Aseptically filter the water sample (typically 100 mL) through a 0.45 µm cellulose ester membrane .

  • Place the membrane grid-side up onto the T-7 Agar surface using sterile forceps.

    • Critical: Ensure no air bubbles are trapped between the membrane and agar (bubbles block nutrient diffusion).

Phase 3: Incubation Protocols

Selection of temperature depends on the target organism.

Target OrganismTemperatureTimePurpose
Total Coliforms 36 ± 2°C 18–24 HoursRecovery of all lactose-fermenting Gram-negatives.
Fecal Coliforms (E. coli) 44 ± 0.5°C 18–24 HoursHigh heat stress selects specifically for thermotolerant E. coli.

Dual-Plate Strategy (ISO 9308-1:2000): For comprehensive analysis, filter two separate volumes. Incubate one plate at 36°C and the second at 44°C.

Interpretation of Results

The interaction between pH change and dye reduction creates distinct colony morphologies.[2]

Colony ColorHalo ColorPresumptive IdentificationMechanism
Yellow / Orange Yellow E.[4] coli / KlebsiellaRapid Lactose Fermentation (Acid) + Weak/No TTC Reduction.
Red / Brick-Red Yellow Enterobacter / CitrobacterLactose Fermentation (Acid) + Strong TTC Reduction.
Red / Purple Blue/Green Pseudomonas / SalmonellaNo Fermentation + Strong TTC Reduction.
No Growth N/AGram-Positive BacteriaInhibited by Tergitol-7.[1][2][3][4]

Visual Logic:

  • Yellow Halo = Coliform (Lactose +).[2][4]

  • Blue Halo = Non-Coliform (Lactose -).

  • Yellow Colony = Likely E. coli (at 44°C).[6]

Workflow Diagrams
Figure 1: Laboratory Workflow (Graphviz)

T7_Workflow cluster_Incubation Incubation Selection Sample Water Sample (100 mL) Filter Membrane Filtration (0.45 µm) Sample->Filter Plating Place on TTC Tergitol-7 Agar Filter->Plating Temp37 36 ± 2°C (18-24h) Plating->Temp37 Total Coliforms Temp44 44 ± 0.5°C (18-24h) Plating->Temp44 Fecal Coliforms Read Colony Enumeration Temp37->Read Temp44->Read

Caption: Standard workflow for detecting Total and Fecal coliforms using membrane filtration and split-temperature incubation.

Figure 2: Colony Identification Logic

Colony_Logic Start Colony Observation Halo Halo Color? Start->Halo YellowHalo Yellow Halo (Acid Produced) Halo->YellowHalo Lactose (+) BlueHalo Blue/Green Halo (No Acid) Halo->BlueHalo Lactose (-) ColonyColor Colony Color? YellowHalo->ColonyColor PurpleCol Red/Purple Colony BlueHalo->PurpleCol YellowCol Yellow/Orange Colony ColonyColor->YellowCol Weak TTC Red. RedCol Red/Brick Colony ColonyColor->RedCol Strong TTC Red. ResultEcoli Presumptive E. coli (Confirm Indole +) YellowCol->ResultEcoli ResultColiform Other Coliforms (Citrobacter/Enterobacter) RedCol->ResultColiform ResultNonFerm Non-Lactose Fermenter (Pseudomonas/Proteus) PurpleCol->ResultNonFerm

Caption: Decision tree for presumptive identification based on halo color (Lactose fermentation) and colony color (TTC reduction).

Troubleshooting & Quality Control
  • Problem: High Background Growth (Non-Target).

    • Cause: Incubation temperature too low or Tergitol-7 degraded.

    • Solution: Ensure 44°C is strictly maintained for fecal coliforms. Verify Tergitol-7 was added after autoclaving.

  • Problem: Confluent Growth (Yellow Slime).

    • Cause: High count of Klebsiella (mucoid phenotype).

    • Solution: Dilute sample.[6][5] Klebsiella colonies are often larger and more mucoid than E. coli.

  • Problem: Red Colonies at 44°C.

    • Analysis: Likely thermotolerant coliforms other than E. coli. Perform Indole test (E. coli is Indole +).

References
  • ISO 9308-1:2000 . Water quality — Detection and enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method. International Organization for Standardization.[4][6][5][7]

  • Bio-Rad Laboratories . TTC Tergitol 7 Agar Product Information & Protocol. Bio-Rad.

  • Hardy Diagnostics . Tergitol 7 Agar with TTC Instructions for Use. Hardy Diagnostics.

  • Merck Millipore . Tergitol 7 Agar Base for Microbiology. Sigma-Aldrich.

  • APHA . Standard Methods for the Examination of Water and Wastewater. American Public Health Association.[7]

Sources

Application Note: Membrane Protein Solubilization with Sodium Heptadecyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific physicochemical challenges of using Sodium Heptadecyl Sulfate (often commercially known as Tergitol 7 or Niaproof 7 ), a branched anionic surfactant distinct from the more common Sodium Dodecyl Sulfate (SDS) or Niaproof 4.

Executive Summary & Critical Disambiguation

Sodium Heptadecyl Sulfate (C17) is a powerful anionic surfactant utilized for the solubilization of stubborn membrane proteins and specific lipid-raft associated complexes. Unlike linear alkyl sulfates (like SDS), the commercial reagent (Tergitol 7) typically features a branched alkyl chain . This branching creates a unique "soft" anionic character—disrupting lipid bilayers effectively while being less denaturing to protein tertiary structures than SDS.

⚠️ Critical Disambiguation: Know Your Reagent

Before proceeding, verify your reagent identity. There is frequent nomenclature confusion in the field between C17 and C14 sulfates.

FeatureSodium Heptadecyl Sulfate (Target of this Guide)Niaproof 4 (Type 4) Sodium Dodecyl Sulfate (SDS)
Trade Names Tergitol 7, Niaproof 7Niaproof 4, Tergitol 4SDS, Lauryl Sulfate
Carbon Chain C17 (Branched)C14 (Branched)C12 (Linear)
CAS Number 5910-79-2 139-88-8151-21-3
Primary Use Selective solubilization, Microbiology (Tergitol 7 Agar)GPCR Crystallization (Rhodopsin)Denaturing PAGE, Lysis
Krafft Point High (~25–30°C) Low (< 4°C)High (~16°C)
Handling Must keep warm (>20°C) Cold-stablePrecipitates in cold

Note: If your goal is standard GPCR crystallization and your protocol references "The Tergitol for Rhodopsin," you likely need Niaproof 4 , not Heptadecyl Sulfate. This guide focuses strictly on Sodium Heptadecyl Sulfate (C17) .

Physicochemical Properties & Mechanism

Sodium Heptadecyl Sulfate operates in a "Goldilocks" zone of detergency. Its anionic headgroup provides high charge density for solubility, while its branched C17 tail provides steric bulk that prevents the deep hydrophobic core penetration seen with linear SDS.

Key Parameters
PropertyValueImplication for Protocol
Molecular Weight ~358.5 g/mol Use for molarity calculations.
CMC (approx) ~0.2 – 0.5 mMLow CMC implies strong binding; difficult to dialyze.
Krafft Point > 25°C (Concentration dependent)CRITICAL: Solutions may gel or precipitate on ice.
Micelle Size ModerateSuitable for initial extraction; not ideal for cryo-EM grids directly.
HLB > 20 (High Hydrophile-Lipophile Balance)Extremely water-soluble above Krafft point.
Mechanism of Action[1]
  • Intercalation: The branched tail wedges into the lipid bilayer, increasing membrane curvature stress.

  • Disruption: Unlike non-ionic detergents (DDM) which gently displace lipids, Heptadecyl Sulfate electrostatically repels lipid headgroups while shielding the protein's hydrophobic belt.

  • Stabilization: The branching limits the surfactant's ability to unfold the protein's alpha-helices, preserving secondary structure better than linear analogs.

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision matrix for solubilization, emphasizing the critical temperature control required for this specific detergent.

G Start Crude Membrane Fraction Prep Buffer Prep (Pre-warm to 30°C) Start->Prep AddDet Add Na-Heptadecyl Sulfate (Final: 1.0 - 2.0% w/v) Prep->AddDet Incubate Incubate Temp: 25°C - 30°C Time: 1-2 Hours AddDet->Incubate Check Check Turbidity/Clarification Incubate->Check Check->AddDet Cloudy/Precipitate (Increase Temp) Spin Ultracentrifugation (>100,000 x g, 25°C) Check->Spin Clear Analyze Analyze Supernatant (Western Blot / FSEC) Spin->Analyze Exchange Detergent Exchange (To DDM/LMNG for Purification) Analyze->Exchange Protein Solubilized

Figure 1: Solubilization workflow emphasizing the requirement for elevated temperatures (>25°C) to prevent detergent crystallization (Krafft point failure).

Detailed Protocols

Protocol A: Preparation of 20% (w/v) Stock Solution

Sodium Heptadecyl Sulfate is often supplied as a powder or paste. It is not readily soluble in cold water.

  • Weighing: Weigh the appropriate amount of Sodium Heptadecyl Sulfate powder.

    • Note: The powder is hygroscopic and may be sticky.

  • Solvent: Add ultrapure water (Milli-Q). Do not use buffer salts yet (high salt increases the Krafft point).

  • Heating: Heat the solution to 40°C - 50°C in a water bath with stirring.

    • Visual Cue: The solution will transition from a cloudy suspension to a clear, slightly viscous liquid.

  • Storage: Store at Room Temperature (RT). DO NOT FREEZE.

    • Troubleshooting: If crystals form upon standing, re-heat to 40°C before use.

Protocol B: Membrane Solubilization

Objective: Extract integral membrane proteins from isolated membrane patches.

Reagents:

  • Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol (Pre-warmed to 25°C).

  • Protease Inhibitors (EDTA-free).

  • 20% Sodium Heptadecyl Sulfate Stock (Warm).

Steps:

  • Thaw Membranes: Thaw frozen membrane aliquots at 25°C (not on ice).

  • Dilution: Resuspend membranes in Buffer A to a total protein concentration of 2–5 mg/mL.

  • Detergent Addition: Add Sodium Heptadecyl Sulfate stock dropwise while stirring.

    • Target Concentration: Typically 1.0% - 2.0% (w/v) .

    • Detergent:Protein Ratio: Aim for at least 3:1 (w/w).

  • Incubation: Incubate for 1–2 hours at Room Temperature (20–25°C) .

    • Critical: Do not place on ice. The detergent will precipitate, causing "fake" clearing (where detergent crystals pellet with the protein).

  • Clarification: Centrifuge at 100,000 x g for 45 minutes at 20°C .

  • Harvest: Collect the supernatant.

    • Quality Control: Measure the actual concentration of the supernatant. If yield is low, the protein may be in the pellet or the detergent may have crashed out.

Protocol C: Detergent Exchange (Post-Solubilization)

Because Sodium Heptadecyl Sulfate has a high CMC and can be harsh over long periods, it is often necessary to exchange it for a milder detergent (e.g., DDM or LMNG) for downstream purification.

  • Resin Binding: Bind the solubilized protein (in Heptadecyl Sulfate) to an affinity resin (e.g., Ni-NTA or FLAG) at Room Temperature .

  • Wash 1 (Transition): Wash with 10 CV (Column Volumes) of Buffer A + 0.5% Sodium Heptadecyl Sulfate + 0.01% DDM .

  • Wash 2 (Exchange): Wash with 20 CV of Buffer A + 0.03% DDM (or 2x CMC of target detergent).

    • Temperature Shift: Once the Heptadecyl Sulfate is washed away (after ~5-10 CVs), you can move the column to 4°C if the protein is unstable at RT.

  • Elution: Elute in Buffer A + 0.03% DDM + Elution Agent (Imidazole/Peptide).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White precipitate immediately upon adding detergent Sample was too cold (Krafft point issue).Warm sample to 30°C; ensure stock is fully dissolved.
Solution is clear, but protein is in the pellet Solubilization failed (detergent too weak or protein aggregated).Increase detergent conc. to 2.5%; Try Niaproof 4 (C14) instead.
Protein is soluble but inactive/unfolded Detergent is too harsh (anionic nature).Add a stabilizing lipid (CHS) or co-solubilize with a non-ionic detergent (e.g., DDM).
Viscous "goo" forms Genomic DNA release.Add Benzonase/DNAse I during the lysis step (before detergent).

References

  • Sigma-Aldrich (Merck). Product Information: Sodium Heptadecyl Sulfate (Tergitol 7). (Verified Source for Chemical Identity)

  • Anatrace. Introduction to Detergents: Properties and Applications. (General principles of anionic detergent CMC and Krafft points).

  • Hato, M., & Shinoda, K. (1973). Krafft Points of Calcium and Sodium Dodecylpoly(oxyethylene) Sulfates and Their Mixtures. The Journal of Physical Chemistry.[1] (Foundational physical chemistry on surfactant Krafft points).

  • Biolab. Tergitol 7 Agar Technical Data Sheet. (Demonstrates the biological inhibition properties of C17 sulfate).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Sodium Heptadecyl Sulfate before handling, as anionic surfactants can be skin and eye irritants.

Sources

Troubleshooting & Optimization

sodium heptadecyl sulfate precipitation at room temperature solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists encountering solubility challenges with Sodium Heptadecyl Sulfate (C17-sulfate), particularly in drug development and LC-MS bioanalysis workflows.

Technical Overview & Mechanistic Insight

Sodium Heptadecyl Sulfate (C17H35SO4Na) is an odd-chain anionic surfactant often utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) for profiling endogenous lipids or drug metabolites. Unlike the common even-chain surfactants (e.g., Sodium Dodecyl Sulfate, C12, SDS), the C17 chain length renders this molecule significantly more hydrophobic.[1]

The Core Problem: The Krafft Point

The precipitation you are observing at room temperature (20–25°C) is not an anomaly; it is a thermodynamic certainty governed by the Krafft Point .

  • Definition: The Krafft point is the minimum temperature at which the solubility of a surfactant monomer equals its Critical Micelle Concentration (CMC).[2][3] Below this temperature, micelles cannot form, and the surfactant exists as hydrated crystals with negligible solubility.[3]

  • The C17 Factor: While SDS (C12) has a Krafft point of ~16°C (soluble at RT), the Krafft point increases non-linearly with alkyl chain length.

    • Sodium Cetyl Sulfate (C16): ~45°C

    • Sodium Octadecyl Sulfate (C18): ~56°C

    • Sodium Heptadecyl Sulfate (C17): ~50–52°C (Estimated)

Troubleshooting Guide (Q&A)

Category A: Dissolution & Preparation[4]

Q1: I am trying to prepare a 10 mM stock solution in water, but it remains a cloudy suspension. Is my reagent degraded? A: No, the reagent is likely pure. You are observing the "hydrated crystal" phase.

  • Root Cause: The water temperature (25°C) is ~25°C below the Krafft point of the C17 surfactant.

  • Solution: You must heat the solution to 60°C to dissolve the crystals. Once dissolved, the solution will remain clear only as long as it stays above ~50°C. Upon cooling, it will reprecipitate.

  • Protocol Adjustment: For stable storage, prepare the stock in a 50:50 Methanol:Water mixture. The organic co-solvent depresses the Krafft point, allowing solubility at room temperature.

Q2: Can I use sonication to force it into solution at room temperature? A: Sonication generates local heat which may temporarily dissolve the surfactant, creating a metastable supersaturated solution. However, this is unreliable .

  • Risk: As the solution re-equilibrates to room temperature, the C17 sulfate will slowly recrystallize, potentially crashing out inside HPLC lines or autosampler needles.

  • Recommendation: Use heat for initial dissolution, but maintain solubility using solvent modification (see Protocol 1).

Category B: LC-MS/MS & Chromatography[5][6][7]

Q3: I am using C17-sulfate as an Internal Standard for LC-MS. It precipitated in my autosampler (set to 4°C). How do I prevent this? A: This is a critical failure point. Autosamplers are typically cooled to prevent analyte degradation, but this temperature (4°C) drastically reduces C17 solubility.

  • Immediate Fix: If your analyte is stable, set the autosampler to ambient (25°C) or 30°C .

  • Solvent Fix: Ensure your sample diluent contains at least 30–40% organic solvent (Methanol or Acetonitrile). Pure aqueous buffers at 4°C will instantly precipitate C17 sulfate.

  • Alternative: Switch to a branched isomer if available (e.g., Tergitol-7, sodium 3,9-diethyltridecyl-6-sulfate), which has a much lower Krafft point, though this may affect retention time relative to your analyte.

Q4: Will the precipitation clog my HPLC column? A: Yes. If you inject a barely-soluble aqueous solution of C17-sulfate, it may precipitate upon contact with the mobile phase if the initial gradient is high-aqueous (e.g., 95% Water).

  • Prevention: Ensure your starting mobile phase gradient has enough organic content (e.g., >10% MeOH) or that the column oven is set to >40°C . High column temperatures help maintain surfactant solubility during the run.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Use this protocol to create a standard that remains liquid at room temperature.

Reagents:

  • Sodium Heptadecyl Sulfate (Solid)[4][5]

  • Methanol (LC-MS Grade)

  • Milli-Q Water

Steps:

  • Weighing: Weigh 35.8 mg of Sodium Heptadecyl Sulfate into a 10 mL volumetric flask.

  • Primary Dissolution: Add 5 mL of Methanol . Swirl. The surfactant should dissolve readily in high-organic solvent.

  • Dilution: Add 4 mL of warm Milli-Q water (approx. 40°C).

  • Equilibration: Allow to cool to room temperature.

  • Final Volume: Top up to the 10 mL mark with 50:50 Methanol:Water.

  • Validation: Inspect for "sparkles" (micro-crystals) using a laser pointer or bright light. The solution should be perfectly clear.

Protocol 2: Recovery of Precipitated Samples

If valuable samples have precipitated C17 IS, follow this recovery workflow.

  • Heat: Place the sample vial in a heating block set to 50°C for 10 minutes.

  • Vortex: Vortex vigorously for 30 seconds while warm.

  • Sonicate: Sonicate in a warm water bath (40°C) for 5 minutes.

  • Dilute (Critical): Immediately add an equal volume of Methanol or Acetonitrile to the warm sample to prevent re-precipitation upon cooling.

Comparative Data: Alkyl Sulfate Solubility

The following table illustrates why C17 is problematic compared to standard surfactants.

Surfactant Chain LengthCarbon CountKrafft Point (T_k)Solubility at 20°C (Water)Recommended Handling Temp
Sodium Dodecyl SulfateC12~16°CHigh (>100 mM)Ambient (20°C)
Sodium Tetradecyl SulfateC14~30°CLow (< 2 mM)Warm (>30°C)
Sodium Hexadecyl SulfateC16~45°CInsoluble (Crystals)Hot (>50°C)
Sodium Heptadecyl Sulfate C17 ~50–52°C Insoluble (Crystals) Hot (>60°C) or High % Organic
Sodium Octadecyl SulfateC18~56°CInsoluble (Crystals)Hot (>65°C)

Data extrapolated from trends in homologous alkyl sulfate series [1, 5].

Decision Logic & Workflows

Figure 1: Troubleshooting Precipitation

Use this logic flow to diagnose and fix precipitation issues in real-time.

Troubleshooting Start User Observes Precipitate (Cloudy/Crystals) CheckTemp Check Solution Temperature Start->CheckTemp TempDecision Is Temp < 50°C? CheckTemp->TempDecision Heat Action: Heat to 60°C TempDecision->Heat Yes CheckSolvent Check Solvent Composition TempDecision->CheckSolvent No (Already Hot) Heat->CheckSolvent SolventDecision Is Organic % < 20%? CheckSolvent->SolventDecision AddOrganic Action: Add MeOH/ACN to >40% v/v SolventDecision->AddOrganic Yes CheckConc Check Concentration SolventDecision->CheckConc No Success Solution Clear (Stable) AddOrganic->Success ConcDecision Is Conc > CMC? CheckConc->ConcDecision Dilute Action: Dilute Sample ConcDecision->Dilute Yes Dilute->Success

Caption: Decision tree for resolving sodium heptadecyl sulfate precipitation events.

Figure 2: The Krafft Point Mechanism

Visualizing why the surfactant fails at room temperature.

KrafftMechanism StateRT State at Room Temp (25°C) (Below Krafft Point) Crystal Hydrated Crystals (Precipitate) StateRT->Crystal Dominant Form Monomer Free Monomers (Negligible Conc.) StateRT->Monomer Trace HeatInput Apply Heat (>55°C) Crystal->HeatInput StateHot State at High Temp (60°C) (Above Krafft Point) HeatInput->StateHot Micelles Micelles Formed (Soluble) StateHot->Micelles Solubility > CMC

Caption: Thermodynamic transition from crystalline solid to micellar solution upon heating.

References

  • BenchChem. Physicochemical Properties of Sodium Heptadecyl Sulfate. Retrieved from benchchem.com. Link

  • Organic Syntheses. Preparation of Sodium Heptadecyl Sulfate (Tergitol-7). Org. Synth. 2017, 94, 303-316. Link

  • University of Regensburg. Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Dissertation. Link

  • American Chemical Society (ACS). The Effect of Added Alcohols on the Solubility and the Krafft Point of Sodium Dodecyl Sulfate. J. Phys. Chem. Link

  • ScienceDirect/Elsevier. Krafft Temperature and Chain Length Relationships. (General Reference for Alkyl Sulfate Thermodynamics). Link

Sources

Technical Support Center: Troubleshooting Tergitol-7 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor solubility of Tergitol-7 (Sodium Heptadecyl Sulfate) in cold water. Document ID: TS-T7-SOL-001 Last Updated: February 2026 Audience: Formulation Scientists, Microbiologists, and Laboratory Technicians.

Executive Summary & Chemical Identification

Warning: The trade name "Tergitol" is used for two distinct classes of surfactants with opposite solubility behaviors. Before proceeding, you must verify your reagent identity to apply the correct thermodynamic principles.

FeatureTergitol-7 (The Target of this Guide) Tergitol 15-S-7 (Common Confusion)
Chemical Name Sodium Heptadecyl Sulfate Secondary Alcohol Ethoxylate
Charge Anionic (-)Non-ionic (0)
Physical State (RT) White/Cream Powder or FlakesClear/Pale Yellow Liquid
Solubility Driver Krafft Point (Insoluble in Cold, Soluble in Hot)Cloud Point (Soluble in Cold, Insoluble in Hot)
Primary Use Microbiology (Coliform selection), Agar mediaIndustrial cleaning, wetting agents

This guide addresses the Anionic Solid (Sodium Heptadecyl Sulfate), which exhibits poor solubility in cold water. If you are working with the liquid 15-S-7 and experiencing insolubility, you are likely heating it above its Cloud Point (37°C); cool the solution to dissolve.

The Science of Solubility: Why Cold Water Fails

You are likely observing that Tergitol-7 remains as a precipitate, clumps, or a cloudy suspension when added to water at room temperature (20–25°C). This is not a defect; it is a fundamental thermodynamic property of long-chain anionic surfactants.

The Mechanism: Krafft Temperature

Sodium Heptadecyl Sulfate (C17) has a hydrocarbon chain length of 17 carbons. For ionic surfactants, solubility is low until the temperature reaches the Krafft Point (


) .
  • Below

    
    :  The solubility of the monomer is lower than the Critical Micelle Concentration (CMC). The surfactant exists as hydrated crystals in equilibrium with a dilute monomer solution. It cannot form micelles, so it cannot dissolve in bulk.
    
  • Above

    
    :  The solubility of the monomer increases enough to reach the CMC. Micelles form spontaneously, and total solubility increases by orders of magnitude.
    

Data Point: While Sodium Dodecyl Sulfate (C12, SDS) has a


 of ~16°C (soluble at RT), extending the chain to C16 (Cetyl) raises 

to ~45°C. Sodium Heptadecyl Sulfate (C17) has a

typically exceeding 50°C.

Diagnostic Workflow

Use this logic flow to determine the correct solubilization strategy.

TergitolSolubility Start Start: Solubility Issue CheckState Check Reagent Physical State (at 20°C) Start->CheckState Liquid Liquid (Likely Tergitol 15-S-7) CheckState->Liquid Powder Powder/Solid (Tergitol-7 / Na-Heptadecyl Sulfate) CheckState->Powder Cloudy Is solution cloudy? Liquid->Cloudy ColdWater Is solvent Cold/RT (<40°C)? Powder->ColdWater TempCheck Check Solution Temp Cloudy->TempCheck Yes CloudPoint Issue: Above Cloud Point (>37°C) TempCheck->CloudPoint Temp > 37°C CoolDown Solution: COOL the mixture CloudPoint->CoolDown KrafftIssue Issue: Below Krafft Point ColdWater->KrafftIssue Yes HeatUp Solution: HEAT to >60°C KrafftIssue->HeatUp

Figure 1: Decision tree for identifying Tergitol solubility mechanisms based on reagent state and temperature.

Validated Solubilization Protocol

Objective: Prepare a clear, stable stock solution or agar medium containing Tergitol-7.

Materials Required
  • Tergitol-7 (Sodium Heptadecyl Sulfate) powder.[1][2]

  • Deionized water (Type II or better).

  • Hot plate with magnetic stirrer.

  • Thermometer.

Step-by-Step Procedure
  • Preparation: Calculate the required mass. For Tergitol-7 Agar, the typical concentration is 0.1 g/L (very low).[3] For stock solutions, 1% w/v is common.

  • Dispersion: Add the powder to water at room temperature. Do not expect it to dissolve yet. It will appear as floating flakes or a sediment.

  • Thermal Activation:

    • Place the vessel on a hot plate.

    • Heat the solution to 60°C – 70°C .

    • Critical: Monitor temperature.[4] Do not boil vigorously if making a stock solution, as this concentrates the surfactant via evaporation.

  • Agitation:

    • Stir gently using a magnetic stir bar.

    • Avoid Vortexing: High-shear mixing introduces air bubbles. Surfactants stabilize foam, which is difficult to remove and affects volume accuracy.

  • Clarification:

    • Maintain >60°C for 5–10 minutes.

    • The solution should transition from cloudy/particulate to completely transparent (colorless to pale yellow).

  • Usage/Sterilization:

    • For Agar: You can proceed directly to autoclaving (121°C, 15 min).[1][2][3][4][5][6] The high heat of the autoclave ensures complete dissolution.

    • For Stock Solutions: If filtering, do so while the solution is warm (>50°C). If the solution cools to RT, the surfactant may re-crystallize (precipitate).

Frequently Asked Questions (FAQs)

Q1: I made a 1% stock solution, but it turned into a white paste when I put it in the fridge. Is it ruined? A: No, it is not chemically degraded. You have simply lowered the temperature below the Krafft point, causing the surfactant to crystallize out of solution.

  • Fix: Re-heat the container to 60°C in a water bath until clear. Shake gently to mix. It will function normally.

Q2: Can I autoclave Tergitol-7? A: Yes. Sodium Heptadecyl Sulfate is chemically stable at autoclave temperatures (121°C). In fact, autoclaving is the standard method for dissolving it completely within Tergitol-7 Agar media [1, 2].

Q3: Why does my Tergitol-7 Agar look hazy after pouring plates? A: This can happen if the agar was allowed to cool too much (below 45°C) before pouring. The Tergitol-7 may begin to precipitate microscopically.

  • Prevention: Pour plates when the medium is at 50–55°C.

  • Note: Some commercial formulations include TTC (Triphenyl Tetrazolium Chloride).[1][2][3][4][6] TTC is heat sensitive and should be added after autoclaving and cooling to 50°C. Do not confuse TTC haze with Tergitol precipitate.

Q4: I bought "Tergitol 7" but it's a liquid and dissolves instantly. Did I get the wrong product? A: You likely received Tergitol 15-S-7 or NP-7 . Check the CAS number or label.

  • Tergitol-7 (Anionic): CAS ~28805-58-5 (Sodium heptadecyl sulfate).

  • Tergitol 15-S-7 (Non-ionic): CAS ~68131-40-8 (Secondary alcohol ethoxylate).[7]

  • Impact: These are not interchangeable in microbiological media. The anionic version inhibits Gram-positive bacteria; the non-ionic version does not have the same selective profile.

References

  • Thermo Fisher Scientific. Tergitol-7 Agar (Modified) Product Specification (CM0793).[5]

  • HiMedia Labs. Tergitol-7 Agar Base Technical Data.

  • Merck Millipore. Lactose TTC Agar with Tergitol® 7 Product Information.

  • University of Regensburg. Long chain soaps and alkyl sulfates in aqueous solutions: Krafft Temperature Analysis.

Sources

determining Krafft point temperature of sodium heptadecyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Heptadecyl Sulfate

Official Documentation

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Best Practices for the Accurate Determination of the Krafft Point Temperature of Sodium Heptadecyl Sulfate

This technical guide provides in-depth information, a detailed experimental protocol, and a troubleshooting guide for the determination of the Krafft point of sodium heptadecyl sulfate (C17AS). Given its long alkyl chain, understanding the Krafft point is crucial for its effective use in any formulation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Krafft Point and why is it critical for sodium heptadecyl sulfate?

The Krafft point (Tk) is the minimum temperature at which a surfactant can form micelles in a solution.[1] At temperatures below the Krafft point, the solubility of the surfactant is lower than its critical micelle concentration (CMC), meaning it exists primarily as insoluble crystals or in a hydrated solid state, rendering it ineffective as a surfactant.[1][2] For sodium heptadecyl sulfate, with its long 17-carbon hydrophobic chain, the van der Waals forces are significant, leading to a relatively high Krafft point.[1] This makes it essentially a "useless solid lump" in aqueous solutions below this critical temperature.[3] Therefore, knowing the precise Krafft point is paramount for any application, from drug formulation to industrial processes, to ensure the surfactant is soluble and functional at the operating temperature.

Q2: What is the relationship between the Krafft Point, solubility, and the Critical Micelle Concentration (CMC)?

The Krafft point is fundamentally the temperature at which the solubility curve of the surfactant intersects with its CMC curve.[2][3]

  • Below the Krafft Point: The surfactant's maximum solubility is very low, well below the concentration required to form micelles (the CMC). The surfactant exists in equilibrium with its solid, hydrated crystalline form.[2]

  • At the Krafft Point: The solubility of the surfactant becomes equal to the CMC.[1][4] At this temperature, a sharp, dramatic increase in solubility occurs because, for the first time, the concentration is high enough for micelles to form. These micelles can then incorporate additional surfactant molecules, leading to a rapid rise in the total amount of surfactant that can be dispersed in the solution.[3]

  • Above the Krafft Point: The surfactant is sufficiently soluble to form micelles, and its full range of surface-active properties (e.g., emulsification, solubilization) can be utilized.

Q3: How does the C17 alkyl chain of sodium heptadecyl sulfate influence its Krafft Point compared to other alkyl sulfates?

The length of the hydrophobic alkyl chain is a primary determinant of the Krafft point. For homologous series of ionic surfactants like sodium alkyl sulfates, a longer alkyl chain leads to a higher Krafft temperature.[1][3] This is because the stronger van der Waals attractive forces between longer chains require more thermal energy to break apart the crystalline lattice and allow the surfactant to dissolve.[1] Consequently, sodium heptadecyl sulfate (C17) will have a significantly higher Krafft point than its shorter-chain counterparts, such as sodium hexadecyl sulfate (C16) and the widely used sodium dodecyl sulfate (SDS, C12). This makes sodium heptadecyl sulfate suitable for applications at elevated temperatures but challenging to use at or near room temperature.[3]

Q4: What are the most reliable methods for determining the Krafft Point?

The most common and reliable method for ionic surfactants is conductometry .[5][6] This technique relies on measuring the electrical conductivity of the surfactant solution as a function of temperature. A sharp increase in the slope of the conductivity-versus-temperature plot indicates the Krafft point, corresponding to the rapid increase in charge carriers (micelles and their counterions) as the surfactant dissolves to form micelles.[4][7] Another method is visual turbidimetry , where the temperature at which a cloudy, crystalline suspension becomes a clear solution upon heating is noted.[2] While simpler, conductometry is generally more precise and less subjective.

Section 2: Experimental Protocol - Krafft Point Determination by Conductometry

This protocol outlines the determination of the Krafft point for a sodium heptadecyl sulfate solution. The principle is to identify the temperature at which a sharp change in conductivity occurs, signaling micelle formation.[6]

Materials & Equipment:

  • High-purity sodium heptadecyl sulfate (CAS: 5910-79-2)[8]

  • Deionized, distilled, or Milli-Q grade water

  • Conductivity meter with a temperature probe (calibrated)

  • Jacketed glass vessel

  • Recirculating water bath with precise temperature control (e.g., thermostat)[7]

  • Magnetic stirrer and stir bar[7]

  • Analytical balance

Methodology:

  • Solution Preparation:

    • Prepare an aqueous solution of sodium heptadecyl sulfate at a concentration known to be above its CMC. A concentration of approximately 10-20 mM is a reasonable starting point.

    • Causality Check: Using a concentration above the CMC is essential because the Krafft point phenomenon is defined by the onset of micellization. Below the CMC, you would only observe the solubility of monomers, and the characteristic sharp break in conductivity would be absent.[7]

  • Experimental Setup:

    • Transfer a known volume of the solution to the jacketed glass vessel.

    • Place the vessel on the magnetic stirrer and add a small stir bar.

    • Immerse the conductivity probe and the temperature probe into the solution, ensuring they do not interfere with the stir bar.

    • Connect the jacketed vessel to the recirculating water bath.

  • Measurement Procedure (Heating Cycle):

    • Cool the solution using the water bath to a temperature at least 10-15°C below the expected Krafft point. The solution should appear turbid or contain visible crystals.

    • Begin gentle and constant stirring. Causality Check: Stirring ensures thermal homogeneity throughout the solution and keeps the undissolved crystals in suspension, promoting equilibrium.[7]

    • Set the water bath to heat the solution at a slow, controlled rate (e.g., 0.2-0.5°C per minute). Causality Check: A slow heating rate is critical to minimize thermal lag and ensure the system is in thermal equilibrium. A rapid heating rate can lead to an overestimation of the Krafft temperature.[9]

    • Record conductivity and temperature values at regular intervals (e.g., every 0.5°C or every minute).

  • Data Analysis:

    • Plot the measured conductivity (μS/cm) on the y-axis against the temperature (°C) on the x-axis.

    • The resulting graph will show two distinct linear regions with different slopes. Below the Krafft point, the slope will be shallow. At the Krafft point, a sharp increase in conductivity occurs, leading to a much steeper slope.[4]

    • The Krafft temperature (Tk) is determined as the temperature at the intersection of the two extrapolated linear portions of the curve.[6] For more precise determination, the peak of the first derivative of the conductivity with respect to temperature can be used.[4]

  • Validation (Cooling Cycle):

    • After reaching a temperature about 10-15°C above the determined Tk, reverse the process by cooling the solution at the same slow, controlled rate.

    • Plot the cooling data. Often, a hysteresis is observed where the precipitation of crystals occurs at a lower temperature than the Tk determined during heating.[9] The true thermodynamic Krafft point is best represented by the heating curve under equilibrium conditions.

Section 3: Troubleshooting Guide

Q1: My conductivity vs. temperature plot does not show a sharp, clear break point. What are the possible causes?

  • Surfactant Concentration is Too Low: If the concentration is below the CMC, you will not observe the sharp break associated with micelle formation. Solution: Ensure your experimental concentration is significantly above the expected CMC of the surfactant.[7]

  • Presence of Impurities: Impurities, especially other surfactants or amphiphilic molecules, can broaden the transition range, making the break point diffuse. Solution: Use the highest purity sodium heptadecyl sulfate available and high-purity water.

  • Heating Rate is Too Fast: A rapid temperature change does not allow the system to reach equilibrium, which can smear the transition. Solution: Reduce the heating rate to 0.5°C/min or less.[9]

  • Very High Surfactant Concentration: At very high concentrations, the transition may become less distinct.[4] Solution: Try repeating the measurement at a lower concentration (while still ensuring it is above the CMC).

Q2: I am observing significant hysteresis between my heating and cooling curves. How can I minimize this?

Hysteresis, where the crystallization during cooling occurs at a lower temperature than dissolution during heating, is a common phenomenon related to the kinetics of nucleation and crystal growth.[9]

  • Cause: Supersaturation is required to initiate crystallization, which often results in the cooling curve showing a delayed transition.

  • Minimization: While difficult to eliminate completely, hysteresis can be minimized by using very slow heating and cooling rates. This allows the system to stay closer to thermodynamic equilibrium. The value obtained from the slow heating curve is generally considered the more accurate representation of the Krafft point.

Q3: The Krafft temperature I measured is different from the expected value. What factors could be responsible?

  • Additives in the Solution: The Krafft point is highly sensitive to the presence of electrolytes (salts) and co-solvents (like alcohols). Even small amounts can significantly alter the Tk. Solution: Verify the composition of your solution. Ensure no unintended contaminants are present.

  • Purity of the Surfactant: As mentioned, impurities can depress or broaden the Krafft temperature range.

  • Systematic Temperature Error: An uncalibrated thermometer or temperature probe will lead to inaccurate readings. Solution: Regularly calibrate your temperature measurement system against a certified standard.

Q4: My solution remains cloudy even at temperatures where I expect it to be clear. Why?

  • Insoluble Impurities: The starting material may contain insoluble impurities that are not the surfactant itself. Solution: Filter the solution at a temperature well above the Krafft point and repeat the measurement.

  • Incorrect pH: For some surfactants, pH can influence solubility. While sodium heptadecyl sulfate is the salt of a strong acid and strong base, extreme pH values could potentially affect its behavior. Solution: Measure and record the pH of your solution. Use buffered systems if pH sensitivity is suspected.

Section 4: Data & Visualization

Table 1: Key Factors Influencing the Krafft Point of Ionic Surfactants
FactorEffect on Krafft Point (Tk)Scientific Rationale
Increased Alkyl Chain Length Increases Stronger van der Waals forces between hydrophobic tails enhance crystal stability, requiring more thermal energy for dissolution.[1]
Branched Alkyl Chain Decreases Branching disrupts the orderly packing of surfactant molecules in the crystal lattice, lowering the energy required for dissolution.
Addition of Electrolytes (e.g., NaCl) Generally Increases The "salting-out" effect can reduce the solubility of the surfactant monomer, requiring a higher temperature to reach the CMC.
Addition of Co-solvents (e.g., ethanol) Generally Decreases Organic co-solvents can increase the solubility of the surfactant monomer or disrupt the crystalline structure, lowering the Tk.
Conceptual Diagrams

Krafft_Point_Concept cluster_0 Concentration vs. Temperature Phase Diagram x_axis Temperature (°C) → origin->x_axis y_axis Concentration → origin->y_axis p1 p2 p1->p2 Solubility Curve p3 p2->p3 c1 c2 c1->c2 CMC Curve c3 c2->c3 Krafft_Point Krafft Point (Tk) region1 Crystals + Monomers region2 Monomers region3 Micelles Krafft_Point_Workflow cluster_workflow Conductometric Determination Workflow prep 1. Prepare Surfactant Solution (Concentration > CMC) cool 2. Cool Solution Below Expected Tk (Turbid Suspension) prep->cool heat 3. Heat at Slow, Controlled Rate (e.g., 0.5°C/min) cool->heat measure 4. Record Conductivity & Temperature heat->measure plot 5. Plot Conductivity vs. Temperature measure->plot analyze 6. Determine Intersection of Slopes (Krafft Point) plot->analyze

Caption: Experimental workflow for determining the Krafft Point using the conductometric method.

Section 5: References

  • Manojlović, J., et al. (2012). The Krafft Temperature of Surfactant Solutions. THERMAL SCIENCE, 16(Suppl. 2), S631-S640. [Link]

  • SciSpace. (2012). The Krafft temperature of surfactant solutions. SciSpace. [Link]

  • Abbott, S. (n.d.). Cloud and Krafft points. Practical Surfactants Science. [Link]

  • Grokipedia. (n.d.). Krafft temperature. Grokipedia. [Link]

  • Semantic Scholar. (n.d.). {Hysteresis of conductivity in a micellar surfactant solution near the Krafft point}. Semantic Scholar. [Link]

  • Wikipedia. (2023). Krafft temperature. Wikipedia. [Link]

  • Digital Commons @ EMU. (n.d.). Effect of counter ion concentration added with mixture of water and ethylene glycol on Krafft temperature of sodium dodecyl. Digital Commons @ EMU. [Link]

  • Kunzelmann, T. (2017). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. University of Regensburg. [Link]

  • ResearchGate. (n.d.). Determination of the Krafft temperature (T k ) for surfactants from the... ResearchGate. [Link]

  • PubChem. (n.d.). Sodium Heptadecyl Sulfate. National Center for Biotechnology Information. [Link]

Sources

preventing Proteus swarming on Tergitol-7 agar plates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Proteus Swarming & Optimization of Coliform Recovery Verified Protocol: ISO 9308-1 / EN ISO 12780 Status: Operational

Introduction: The Proteus Challenge

Welcome to the Technical Support Center. You are likely here because Proteus species (specifically P. mirabilis or P. vulgaris) have compromised your membrane filtration or surface plating results.

On standard nutrient agars, Proteus cells differentiate from short "swimmer" cells (1–2 µm) into elongated "swarmer" cells (20–80 µm). These swarmers hyper-flagellate and coordinate to move rapidly across surfaces, forming concentric rings that obscure target coliform colonies.

Tergitol-7 (T-7) Agar is the industry standard for halting this mechanism while selectively isolating coliforms (e.g., E. coli) and Salmonella. This guide details how to leverage the physicochemical properties of T-7 to guarantee discrete colony formation.

Module 1: The Mechanistic Basis

How Tergitol-7 Inhibits Swarming

To troubleshoot effectively, you must understand the "Enemy" (Swarming) and the "Weapon" (Tergitol-7).

  • The Trigger: Proteus swarming is triggered by surface contact and high cell density (quorum sensing). This upregulates the flhDC master operon.

  • The Surfactant Blockade: Tergitol-7 (Sodium Heptadecyl Sulfate) is an anionic surfactant. Swarming requires a specific surface tension to allow the "rafts" of swarmer cells to glide. Tergitol-7 disrupts this surface tension and alters the outer membrane properties, physically preventing the coordination of swarmer rafts without killing the cell.

  • The TTC Effect: Triphenyl Tetrazolium Chloride (TTC) is not just a color indicator; it imposes mild oxidative stress that further retards the rapid motility required for swarming.

Visualization: Swarming vs. Inhibition Pathway

SwarmingMechanism node_trigger Surface Contact (Physical Stimulus) node_sensor Flagellar Dynamometer (Torque Sensing) node_trigger->node_sensor node_diff Differentiation to Swarmer Cells (Elongation + Hyperflagellation) node_sensor->node_diff Upregulates flhDC node_raft Raft Formation (Coordinated Motility) node_diff->node_raft node_swarm SWARMING (Plate Overgrowth) node_raft->node_swarm node_t7 Tergitol-7 (Surfactant Action) node_t7->node_raft Disrupts Surface Tension & Membrane Fluidity node_colony Discrete Colony Formation node_t7->node_colony node_ttc TTC Supplement (Redox Stress) node_ttc->node_diff Metabolic Burden node_ttc->node_colony

Figure 1: The mechanistic pathway of Proteus swarming and the intervention points of Tergitol-7 and TTC.[1][2] The surfactant action prevents the physical coordination (rafting) necessary for swarming.

Module 2: Validated Protocol (ISO 9308-1)

Critical Warning: The most common cause of swarming failure is thermal degradation of TTC or excessive surface moisture .

Reagents
  • Basal Medium: Peptone (10g), Yeast Extract (6g), Meat Extract (5g), Lactose (20g), Agar (13g), Tergitol-7 (0.1g), Bromothymol Blue (0.05g).

  • Supplement: 1% TTC Solution (Triphenyl Tetrazolium Chloride).[2][3]

Step-by-Step Preparation
  • Dissolution: Suspend 56.2g of dehydrated T-7 base in 1000 mL distilled water.

  • Sterilization: Heat to boiling to dissolve completely. Autoclave at 121°C for 15 minutes .

  • Tempering (CRITICAL): Cool the medium to 45–50°C in a water bath.

    • Why? Adding TTC to hot agar (>60°C) causes thermal degradation, reducing its inhibitory power and color contrast.

  • Supplementation: Aseptically add 2.5 mL - 5.0 mL of filter-sterilized 1% TTC solution (per liter). Mix gently to avoid bubbles.

  • Pouring: Dispense ~18-20 mL into Petri dishes.

  • Drying (THE ANTI-SWARM STEP):

    • Allow plates to solidify.

    • Dry the plates in a laminar flow hood (lids slightly ajar) or incubator until the surface is moisture-free.

    • Why? Even with Tergitol, Proteus can swarm if a water film exists on the agar surface.

Module 3: Troubleshooting & Diagnostics

Symptom-Cause-Fix Matrix
SymptomProbable CauseCorrective Action
Proteus Swarming (Concentric Rings) Wet Plates: Surface moisture allowed flagellar movement.Dry plates in a laminar flow hood for 20 mins before use. Ensure no condensation on lids.
TTC Failure: TTC added when agar was too hot.Monitor tempering. Only add TTC when flask is comfortable to touch (45-50°C).
Low Surfactant: Expired media or improper mixing.Ensure Tergitol-7 powder is fully dissolved (avoid foaming). Check expiration.
No Growth of Target (Coliforms) Heat Shock: Pouring plates too hot.Pour at 45-50°C.
TTC Toxicity: Over-supplementation.Adhere strictly to 2.5–5.0 mL of 1% TTC per liter.
Atypical Colony Colors pH Drift: Bromothymol blue is pH sensitive.[1]Check final pH is 7.2 ± 0.[4]1. Acidic media turns yellow prematurely.
Red Background Agar TTC Reduction in Bulk: Contamination or overheating.Discard batch. TTC should only reduce inside bacterial colonies.

Module 4: Colony Identification Guide

Distinguishing Proteus from E. coli on T-7 Agar is straightforward if you understand the chemistry:

  • Lactose Fermentation: E. coli ferments lactose (Acid = Yellow).[5] Proteus usually does not (Neutral/Alk = Blue/Green).

  • TTC Reduction: E. coli reduces TTC poorly (remains Yellow/Orange). Proteus reduces TTC strongly (turns Red/Purple).

Decision Tree: Colony Morphology

ColonyID start Observe Colony on Tergitol-7 + TTC Agar halo Halo/Agar Color? start->halo yellow_halo Yellow Halo (Lactose Fermentation) halo->yellow_halo blue_halo Blue/Green Halo (Non-Lactose Fermenter) halo->blue_halo colony_color_1 Colony Center Color? yellow_halo->colony_color_1 colony_color_2 Colony Center Color? blue_halo->colony_color_2 res_ecoli E. coli / Citrobacter (Yellow/Orange Colony) colony_color_1->res_ecoli Yellow/Orange res_kleb Klebsiella / Enterobacter (Red/Dark Yellow Colony) colony_color_1->res_kleb Red/Rust res_prot Proteus / Pseudomonas (Red/Purple Colony) colony_color_2->res_prot Red/Purple

Figure 2: Identification logic for Tergitol-7 Agar. Note that Proteus appears as discrete red/purple colonies on a blue/green background, distinct from the yellow E. coli.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the TTC supplement with the agar to save time? A: No. TTC (Triphenyl Tetrazolium Chloride) is heat-labile. Autoclaving it can lead to spontaneous reduction (turning the agar pink/red) and loss of bacteriostatic activity. Always add it via filter sterilization after the agar has cooled to 45-50°C.

Q2: My Proteus colonies are small and discrete. Is this normal? A: Yes. This is the desired result. On T-7 agar, Proteus should not swarm.[3][5][6] It will appear as small, convex, red/purple colonies. Do not mistake them for Salmonella (which are also lactose negative but usually produce H2S on other specific media).

Q3: Can I use Tergitol-7 Agar without TTC? A: You can, but you lose selectivity and differentiation power. Without TTC, Proteus is more likely to swarm (as TTC provides auxiliary inhibition), and differentiating E. coli (Yellow) from other coliforms becomes more difficult.

Q4: How long can I store poured T-7 plates? A: T-7 plates are stable for up to 4 weeks at 2–8°C if sealed to prevent dehydration. However, for strict swarming control, fresh plates (used within 1 week) are superior as the surface properties are more consistent.

References

  • ISO 9308-1:2014. Water quality — Enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method for waters with low bacterial background flora. International Organization for Standardization.[7][8]

  • Chapman, G. H. (1947). A superior culture medium for the enumeration and differentiation of coliforms.[7] Journal of Bacteriology, 53(4), 504.[7][9]

  • Pollard, A. L. (1946). A useful selective bactericidal property of Tergitol-7.[5][7] Science, 103(2687), 758-759.

  • Zogaj, X., et al. (2001). The multicellular morphotypes of Salmonella typhimurium and Escherichia coli produce cellulose as the second component of the extracellular matrix. Molecular Microbiology. (Context on biofilm/swarming mechanisms).

  • Thermo Fisher Scientific. Tergitol 7 Agar w/ and w/o TTC Instructions for Use.

Sources

Technical Support Center: Niaproof 7 Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Stability of Niaproof 7 in Alkaline Solutions

Executive Summary & Chemical Identity

Niaproof 7 (historically associated with the chemistry of Sodium 3,9-diethyl-6-tridecyl sulfate , similar to Tergitol 7) belongs to a specialized class of surfactants known as Secondary Alkyl Sulfates (SAS) .[1] Unlike primary alkyl sulfates (e.g., SDS), the sulfate group in Niaproof 7 is attached to a secondary carbon atom deep within a branched hydrophobic chain.[1]

The Stability Paradox: Users often confuse chemical stability (hydrolysis resistance) with phase stability (solubility).[1] Niaproof 7 is chemically robust in boiling 15-20% NaOH due to steric hindrance, but it is physically prone to "salting out" (precipitation) in these high-electrolyte environments.[1]

Optimization Goal: To maintain Niaproof 7 in a dissolved, active state in high-alkaline baths (pH 13-14+) while preventing thermal degradation.

Mechanism of Action (The "Why")

To optimize stability, you must understand the molecular armor of Niaproof 7.[1]

Diagram 1: Steric Hindrance Mechanism

This diagram illustrates why Niaproof 7 resists base-catalyzed hydrolysis compared to linear sulfates.[1]

G cluster_0 Linear Primary Sulfate (e.g., SDS) cluster_1 Branched Secondary Sulfate (Niaproof 7) SDS Exposed Sulfur Atom OH_SDS OH- Attack SDS->OH_SDS Hyd_SDS Rapid Hydrolysis (Alcohol + Sulfate) OH_SDS->Hyd_SDS Low Energy Barrier NIA Shielded Sulfur Atom (Ethyl Branches) OH_NIA OH- Repulsion NIA->OH_NIA Stable Intact Surfactant (High Stability) OH_NIA->Stable Steric Hindrance

Caption: Steric hindrance from ethyl branching in Niaproof 7 blocks hydroxide ions (OH-) from attacking the sulfate ester bond, granting superior alkaline stability.[1]

Troubleshooting Guide (Q&A Format)

Category A: Phase Stability (Solubility Issues)

Q1: My alkaline bath (20% NaOH) turns cloudy immediately after adding Niaproof 7. Is it degrading? Diagnosis: No, this is likely "salting out," not chemical degradation.[1] High concentrations of sodium ions (Na+) from the caustic soda dehydrate the surfactant head group, forcing it out of solution.[1] The Fix: You must increase the Hydrophile-Lipophile Balance (HLB) of the system or use a coupling agent.[1]

  • Step 1: Add a hydrotrope.[1] Sodium Xylene Sulfonate (SXS) or Sodium Cumene Sulfonate (SCS) at a 1:1 ratio with Niaproof 7 usually restores clarity.[1]

  • Step 2: If SXS fails, use a "bridge" surfactant like an Amine Oxide (e.g., Lauramine Oxide) or a short-chain alkyl polyglucoside (APG), which are highly caustic-stable and solubilize the Niaproof.[1]

Q2: Can I heat the solution to clear the cloudiness? Diagnosis: Heating increases the solubility of most surfactants (Cloud Point elevation), but in high-electrolyte alkaline systems, the effect is complex.[1] The Fix: Yes, heating to 40-50°C often helps solubilize Niaproof 7.[1] However, do not exceed 80°C for prolonged periods (days) in extreme alkalinity (pH > 13), as this pushes the steric protection to its limit, inviting slow hydrolysis.[1]

Category B: Chemical Stability (Hydrolysis)[1]

Q3: We see a drop in foaming performance after 48 hours at 90°C. Why? Diagnosis: You are experiencing thermal hydrolysis . While Niaproof 7 is "stable," the combination of extreme heat (>80°C) and extreme pH provides enough energy to overcome the steric barrier shown in Diagram 1.[1] The Fix:

  • Reduce Temperature: Operate at 60-70°C if possible.

  • Check pH Drift: As the sulfate hydrolyzes, it releases alcohol and sodium bisulfate, which lowers the pH.[1] If your pH is dropping, degradation is occurring.[1]

  • Refresh Rate: For continuous processes (like mercerization), use a "bleed and feed" system to replenish active surfactant rather than relying on a static bath for weeks.[1]

Experimental Protocol: Validating Stability

Do not rely on visual checks alone. Use this Two-Tier Validation Protocol to distinguish between solubility loss and chemical breakdown.

Table 1: Stability Validation Matrix
Test MethodWhat it MeasuresTarget Result (Stable)Failure Indicator
Hyamine 1622 Titration Anionic Active %>95% retention after 24h<90% active (Chemical Hydrolysis)
Cloud Point Test Solubility LimitClear at operating TempHazy/Phase Separation (Salting Out)
Surface Tension Surfactant Efficacy<35 dynes/cm>45 dynes/cm (Loss of surfactant)
Protocol: Hyamine Titration (Simplified)

Standard method to quantify remaining Niaproof 7.[1]

Reagents:

  • Hyamine 1622 solution (0.004 M).[1]

  • Mixed Indicator (Dimidium Bromide / Disulphine Blue).[1]

  • Chloroform.[1]

Workflow:

  • Sampling: Take 10mL of your alkaline Niaproof solution at T=0 and T=24h.

  • Neutralization: CRITICAL. You must neutralize the high alkalinity sample with dilute H2SO4 to pH 7 before titration.[1] High pH interferes with the indicator dye complex.[1]

  • Titration:

    • Add 15mL Chloroform and 10mL water + indicator.[1]

    • Titrate with Hyamine 1622 while shaking vigorously.[1]

    • End Point: The pink color (anionic complex) migrates from the chloroform layer to the water layer (turning blue).[1]

  • Calculation:

    
    [1]
    

Optimization Workflow

Follow this logic path to optimize your formulation.

Diagram 2: Stability Optimization Logic

Stability Start Start: Niaproof 7 in Alkaline Solution CheckVisual Visual Check: Is it Clear? Start->CheckVisual Cloudy Cloudy/Hazy CheckVisual->Cloudy Yes Clear Clear Solution CheckVisual->Clear No SolubilityFix Action: Add Hydrotrope (SXS or Amine Oxide) Cloudy->SolubilityFix HeatStress Step 2: Heat Stress Test (60°C for 24h) Clear->HeatStress SolubilityFix->CheckVisual Retest CheckActive Measure Active Content (Hyamine Titration) HeatStress->CheckActive ResultStable >95% Active: OPTIMIZED CheckActive->ResultStable ResultDegraded <90% Active: HYDROLYSIS CheckActive->ResultDegraded FixHydrolysis Action: Lower Temp or Refresh Bath ResultDegraded->FixHydrolysis

Caption: Decision tree for distinguishing between physical insolubility (cloudiness) and chemical degradation (hydrolysis) in Niaproof 7 systems.

References

  • Niacet Corporation. (2023).[1][2] Niaproof Anionic Surfactant 4 & 08 Technical Data Sheets. Retrieved from (Note: Niaproof 7 chemistry is homologous to Niaproof 4/Tergitol 7).[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: Niaproof 4 (Sodium 7-ethyl-2-methyl-4-undecyl sulfate).[1][3][4] .[1]

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena (4th ed.).[1] Wiley.[1] (Chapter 2: Stability of branched alkyl sulfates in alkaline media).

  • Cross, J. (1998).[1] Anionic Surfactants: Analytical Chemistry. Marcel Dekker.[1] (Reference for Hyamine 1622 Titration methodology).

  • PubChem. (2024).[1][4] Compound Summary: Sodium 7-ethyl-2-methyl-4-undecyl sulfate.[1][3][4] .[1]

Sources

Technical Support Center: Optimizing Recovery of Sublethally Injured Coliforms on Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Recovery Rates / Stress Response / Media Optimization Assigned Specialist: Senior Application Scientist, Microbiology Division

Executive Summary: The "Selectivity Paradox"

The Core Challenge: You are likely using Tergitol-7 (T-7) Agar because of its superior differentiation capabilities—specifically the ability to distinguish E. coli (yellow/orange) from other coliforms (red/purple) and inhibit Gram-positive interference. However, the very agents that provide this selectivity (Sodium Heptadecyl Sulfate and Triphenyltetrazolium Chloride - TTC) are toxic to sublethally injured cells.

The Mechanism of Failure: Coliforms exposed to environmental stress (chlorination, UV, pH shifts, or pharmaceutical preservatives) suffer membrane damage. In this state, the cell's exclusion barrier is compromised. The surfactant (Tergitol-7) penetrates the cell, and TTC acts as an electron acceptor that can overwhelm the impaired respiratory chain of a stressed cell, leading to "false negative" results or Viable But Non-Culturable (VBNC) states.

Diagnostic Triage: Troubleshooting Guide

Use this Q&A section to diagnose your specific recovery issues.

Category A: Low Recovery & False Negatives

Q: My spiked recovery rates are <50% compared to non-selective media (e.g., TSA). Why? A: This is the hallmark of "Selective Toxicity." Your cells are likely sublethally injured.

  • Root Cause: The concentration of Tergitol-7 (0.1 g/L) and TTC (0.025 g/L) is lethal to cells with damaged outer membranes.

  • Immediate Fix: Implement a Resuscitation Step (See Protocol 1 below).

  • Check: Are you adding TTC before autoclaving? TTC is heat-labile and can degrade into toxic byproducts if overheated. Always add it to the molten agar (45–50°C) after sterilization.

Q: I see pinpoint colonies that never reach full size. Should I count them? A: These are likely "struggling" coliforms.

  • Root Cause: Metabolic lag. The cells are expending energy repairing oxidative damage rather than dividing.

  • Recommendation: Extend incubation by 4–6 hours. If using membrane filtration, verify that the filter grid is not hydrophobic, which can restrict nutrient diffusion.

Category B: Atypical Colony Morphology

Q: E. coli colonies are appearing pale or colorless instead of the characteristic yellow. A: This indicates a failure in acidification or TTC reduction.

  • Mechanism: E. coli on T-7 should ferment lactose (producing acid -> Bromothymol Blue turns yellow) and fail to reduce TTC (remaining yellow/orange).[1][2]

  • Troubleshoot:

    • Buffering Capacity: If your sample water is highly alkaline, it may neutralize the acid produced by the colony.

    • Stress Response: Injured cells often downregulate

      
      -galactosidase activity (lactose fermentation). A resuscitation step allows enzyme levels to normalize before exposure to the selective dye.
      

Q: Background flora (Gram-positives) are breaking through. A: Your selectivity is compromised.

  • Root Cause: Tergitol-7 degradation or insufficient concentration.

  • Check: Did you reheat the media? Tergitol-7 is stable, but repeated heating can alter the gel structure and diffusion rates. Ensure the final pH is exactly 7.2 ± 0.1; acidic pH reduces the efficacy of the surfactant against Gram-positives.

Core Protocol: The "Membrane Transfer" Resuscitation Method

To recover stressed coliforms, you must decouple recovery from selection . The following protocol is the gold standard for maximizing recovery rates, aligned with ISO and EPA principles for injured organisms.

Protocol 1: Dual-Stage Membrane Transfer (The "4-Hour Rule")

Objective: Allow membrane repair and enzyme induction on non-selective media before exposure to Tergitol-7 and TTC.

Materials:

  • Membrane Filters (0.45 µm, cellulose esters).

  • Plate A: Tryptic Soy Agar (TSA) or dilute T-7 (without TTC/antibiotics).

  • Plate B: Complete Tergitol-7 Agar with TTC.

Workflow:

  • Filtration: Filter the sample through the membrane.[1][3][4][5][6][7][8]

  • Resuscitation Phase: Aseptically place the membrane (grid side up) onto Plate A (TSA).

  • Incubation: Incubate at 35°C ± 0.5°C for 4 hours .

    • Why? 4 hours is the critical window for membrane lipid repair and ROS (Reactive Oxygen Species) scavenging without allowing significant colony overgrowth.

  • Transfer: Using sterile forceps, lift the membrane and transfer it to Plate B (Selective T-7). Avoid trapping air bubbles.[1][3][7]

  • Selective Phase: Incubate at the required temperature (36°C for Total Coliforms, 44°C for Fecal Coliforms) for 18–20 hours.

Data Comparison: Standard vs. Resuscitation
ParameterStandard Direct PlatingResuscitation (Transfer Method)
Sensitivity ModerateHigh (Recovers ~90% of injured cells)
Selectivity HighHigh (Selection occurs after transfer)
Time to Result 24 Hours28 Hours
False Negatives Common in chlorinated samplesRare
Colony Size Variable (Pinpoint to Large)Uniform/Large

Visualizing the Mechanism

Diagram 1: The Mechanism of Selective Toxicity

This diagram illustrates why standard protocols fail when cells are injured.

InjuryMechanism Healthy Healthy Coliform (Intact Membrane) Tergitol Tergitol-7 (Surfactant) Healthy->Tergitol Resists Entry TTC TTC (Redox Indicator) Healthy->TTC Controlled Reduction Injured Stressed Coliform (Chlorine/Heat Damage) Injured->Tergitol Permeates Cell Injured->TTC Respiratory Collapse Outcome1 Growth & Differentiation Tergitol->Outcome1 Outcome2 Cell Death / False Negative Tergitol->Outcome2 Lysis TTC->Outcome1 TTC->Outcome2 Toxicity

Caption: Figure 1. In healthy cells, the outer membrane excludes the surfactant. In injured cells, Tergitol-7 penetrates freely, causing lysis, while TTC overwhelms the damaged electron transport chain.

Diagram 2: The Optimized Resuscitation Workflow

The logical flow for the Membrane Transfer Protocol.

ResuscitationWorkflow cluster_0 Phase 1: Repair (Non-Selective) cluster_1 Phase 2: Selection & Differentiation Sample Sample Filtration TSA Incubate on TSA (35°C for 4 Hours) Sample->TSA Repair Membrane Repair & Enzyme Induction TSA->Repair Metabolic Recovery Transfer Transfer Membrane to Tergitol-7 Agar Repair->Transfer Incubate Incubate 36°C/44°C (18-20 Hours) Transfer->Incubate Result Count Colonies (Yellow = E. coli) Incubate->Result

Caption: Figure 2. The Dual-Stage workflow separates the repair phase from the selective phase, preventing immediate toxicity to vulnerable cells.

Critical Reagent Quality Control

Even the best protocol fails with poor chemistry. Verify these parameters:

  • TTC Preparation:

    • The Error: Autoclaving TTC with the agar.

    • The Fix: Prepare a 1% TTC solution, filter sterilize (0.2 µm), and add aseptically to the base agar after it has cooled to 50°C.

  • Agar Tempering:

    • The Error: Pouring plates too hot (>55°C).

    • The Fix: High heat causes condensation on the lid, which drips onto the agar surface. This excess moisture causes spreading colonies (Proteus-like behavior) even if Tergitol is present. Pour at 45–50°C.

  • Storage:

    • T-7 plates are light-sensitive (TTC reduces photochemically). Store in the dark at 2–8°C. If plates turn pink in storage, discard them.

References

  • International Organization for Standardization (ISO). (2014). Water quality — Enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method for waters with low bacterial background flora (ISO 9308-1:2014).[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2002). Method 1103.1: Escherichia coli (E. coli) in Water by Membrane Filtration Using membrane-Thermotolerant Escherichia coli Agar (mTEC). [Link]

  • LeChevallier, M. W., & McFeters, G. A. (1985). Enumeration of injured coliforms in drinking water. Journal of American Water Works Association. [Link]

  • Sartory, D. P. (2004). Membrane Filtration Methods for the Enumeration of Coliform Bacteria and Escherichia coli from Water.[1][3][5][6][7][9] In: Handbook of Culture Media for Food and Water Microbiology. [Link]

Sources

minimizing foam formation when using Niaproof 7 in industrial cleaning

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers using Niaproof 7 (Sodium Heptadecyl Sulfate).[1]

Note on Nomenclature: This guide specifically addresses Niaproof 7 (Sodium Heptadecyl Sulfate) , a secondary alkyl sulfate.[1] If you are using Niaproof 08 (Sodium 2-Ethylhexyl Sulfate), which is the standard "low-foaming" hydrotrope, please refer to the "Product Identification" section immediately to ensure you are troubleshooting the correct molecule, as their foam profiles differ significantly.[2]

Product: Niaproof 7 (Sodium Heptadecyl Sulfate) Chemistry Class: Anionic Surfactant (Secondary Alkyl Sulfate) Application: Industrial Cleaning, Wetting Agents, Pharmaceutical Processing[2][3]

Part 1: Core Chemistry & Foam Mechanism[1]

The Molecule

Niaproof 7 is Sodium Heptadecyl Sulfate .[1][4][5] Unlike standard primary sulfates (like SDS) where the sulfate head is at the end of the chain, Niaproof 7 is a secondary sulfate .[2] The hydrophilic head group is located near the center of the hydrophobic carbon chain (typically at the C-6 or C-8 position of a C17 chain).[2]

Why It Foams

While often cited as a wetting agent with "controlled" foam compared to linear alkylbenzene sulfonates, Niaproof 7 is a foaming agent .[1]

  • Interface Packing: The central head group creates a "T-shaped" or "V-shaped" molecular geometry.[1] When these molecules adsorb at the air-water interface, the two hydrophobic "tails" prevent the tight, rigid packing seen in linear surfactants.[2]

  • Result: The foam lamellae (bubble walls) are more fluid and permeable than SDS foam, but they are stable enough to cause significant issues in high-agitation Clean-In-Place (CIP) systems if not managed.[1]

Mechanism of Action Diagram

The following diagram illustrates the structural difference between a high-foaming primary sulfate and the secondary structure of Niaproof 7, explaining why its foam is easier to break but still forms.[2]

FoamMechanism cluster_0 Primary Sulfate (e.g., SDS) cluster_1 Niaproof 7 (Secondary Sulfate) cluster_2 Intervention P_Interface Air-Water Interface P_Packing Tight Molecular Packing (Rigid Film) P_Interface->P_Packing P_Result High Stability Foam (Hard to Break) P_Packing->P_Result N_Interface Air-Water Interface N_Packing Steric Hindrance ('V-Shape' Geometry) N_Interface->N_Packing N_Result Moderate Stability Foam (Responsive to Heat/Defoamers) N_Packing->N_Result Collapse Rapid Lamellae Drainage N_Result->Collapse Susceptible to Heat Temp > 50°C Heat->Collapse Defoamer Non-ionic Admixture Defoamer->Collapse

Figure 1: Comparative mechanism of foam stabilization.[1] Niaproof 7's secondary structure creates steric hindrance, preventing the formation of rigid, long-lasting foam films common in primary sulfates.[2]

Part 2: Troubleshooting Guide (FAQ)

Category A: Process Parameters

Q1: My system foams uncontrollably at room temperature (25°C). Will heating the solution help? A: Yes.[1] Unlike non-ionic surfactants which have a "Cloud Point" (where they become insoluble and stop foaming at high temps), Niaproof 7 is anionic and remains soluble. However, increasing temperature to 50°C - 60°C significantly reduces foam stability.[1]

  • Mechanism: Higher temperature reduces the bulk viscosity of the liquid and increases the drainage rate of the liquid from the foam lamellae (Plateau borders).[2] This causes the bubbles to thin and rupture faster.

  • Limit: Do not exceed the degradation temperature of your specific drug active, but Niaproof 7 itself is stable up to boiling in alkaline conditions.

Q2: I am using high-pressure spray cleaning (CIP). Is Niaproof 7 suitable? A: Niaproof 7 will generate foam under high-shear spray.[1]

  • Immediate Fix: If possible, switch to Niaproof 08 (Sodium 2-Ethylhexyl Sulfate) .[1] Niaproof 08 has a much shorter carbon chain (C8 vs C17) and is specifically designed as a low-foam hydrotrope for CIP.[1]

  • If you must use Niaproof 7: You must operate below the "foam height" of your vessel or add a compatible defoamer (see Category C).[1]

Category B: Formulation & Chemistry[1][6][7]

Q3: Does pH affect the foaming profile? A: Yes, significantly.

  • Acidic Conditions: Niaproof 7 is stable in acid, but protonation of the sulfate head group (at very low pH) can change solubility.

  • Alkaline Conditions: In high caustic (NaOH) solutions, Niaproof 7 is highly stable.[1] However, high electrolyte concentration (high salt/caustic) can screen the electrostatic repulsion between head groups, allowing them to pack tighter and potentially stabilize the foam initially.[2]

  • Recommendation: If using high caustic, ensure your temperature is elevated (>50°C) to counteract the salt-induced stabilization.[1]

Q4: What is the critical concentration limit? A: Avoid "overdosing." The Critical Micelle Concentration (CMC) of Niaproof 7 is relatively low compared to Niaproof 08.[1]

  • Guidance: Use the minimum concentration required for wetting (typically 0.1% to 0.5% ).[1] Exceeding the CMC does not improve cleaning/wetting significantly but provides a massive reservoir of surfactant monomers to replenish and stabilize foam bubbles.

Category C: Additives & Defoamers[1][2][3][6]

Q5: Which defoamers are compatible with Niaproof 7? A: Since Niaproof 7 is anionic, you must avoid cationic additives (which will precipitate).[1]

  • Option 1 (Pharma-Safe): Polyglycols (EO/PO block copolymers) .[1] These non-ionic surfactants often act as defoamers for anionics by disrupting the ordered interface.[1]

  • Option 2 (Industrial): Silicone Emulsions .[1] Highly effective but pose a risk of difficult-to-clean residues (silicone spots) in pharmaceutical equipment.[1]

  • Option 3 (Synergy): Blending Niaproof 7 with a short-chain hydrotrope (like Sodium Xylene Sulfonate or Niaproof 08) can sometimes disrupt the foam lattice.[1]

Part 3: Validation Protocol (The "Ross-Miles" Test)

To scientifically validate if your foam control measures are working, do not rely on visual estimation in the reactor. Use the Modified Ross-Miles Foam Test .

Experimental Workflow

Objective: Quantify foam height and stability (half-life) under controlled conditions.

Reagents:

  • Niaproof 7 Solution (at target concentration, e.g., 0.5%).[1][6]

  • Defoamer candidate (if testing).[1]

  • Water (matched to process hardness).[1]

Protocol Steps:

  • Preparation: Heat solution to process temperature (e.g., 60°C).

  • Initial Pour: Place 50 mL of solution in the receiver cylinder.

  • Foam Generation: Drop 200 mL of the same solution from a standardized pipette (90 cm height) into the receiver.

  • Measurement T=0: Record initial foam height (mm) immediately after flow stops.

  • Measurement T=5: Record foam height after 5 minutes.

Data Interpretation:

MetricAcceptable Limit (CIP)Action if Failed
Initial Height (T=0) < 20 mmReduce concentration or add Defoamer.
Stability (T=5) < 2 mm (Near zero)Increase Temp or add Defoamer.[1]
Appearance Coarse, breaking bubblesIf "Creamy/Dense", formulation is too stable.[1]

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose persistent foam issues.

TroubleshootingTree Start Foam Detected in Niaproof 7 System CheckProduct Verify Product: Is it Niaproof 7 (C17) or Niaproof 08 (C8)? Start->CheckProduct Is08 Using Niaproof 08 CheckProduct->Is08 08 (C8) Is7 Using Niaproof 7 CheckProduct->Is7 7 (C17) CheckMech Check Mechanicals: Air Entrainment? Is08->CheckMech Still Foaming? Switch Switch to Niaproof 08 (Inherently Low Foam) Is7->Switch Can you switch? CheckConc Check Concentration: Is it > 0.5%? Is7->CheckConc Must use 7 ReduceConc Reduce to 0.1% - 0.25% CheckConc->ReduceConc Yes CheckTemp Check Temperature: Is it < 40°C? CheckConc->CheckTemp No IncreaseTemp Increase T to > 55°C CheckTemp->IncreaseTemp Yes CheckTemp->CheckMech No FixPump Fix Pump Seals/ Reduce Agitation CheckMech->FixPump Leak Found AddDefoam Add EO/PO Block Copolymer (Defoamer) CheckMech->AddDefoam No Leaks

Figure 2: Logic flow for isolating the root cause of foam in Niaproof 7 applications.[2]

References

  • Niacet Corporation. (2023).[1][7][8] Niaproof Anionic Surfactant 08 Technical Data Sheet. (Note: Niaproof 08 is the C8 analog often recommended for low-foam applications).[1]

  • Niacet Corporation. (n.d.).[1][7] Safety Data Sheet: Niaproof Anionic Surfactant 4. (Illustrates the C14 analog properties).

  • Pollard, A.L. (1946).[1][9][10] A useful selective bactericidal property of Tergitol 7 (Sodium Heptadecyl Sulfate).[1][4][5][10][11] Science, 103:758-759.[1][9] (Establishes the identity and biological activity of the C17 molecule).

  • ASTM International. (2015).[1] ASTM D1173-07: Standard Test Method for Foaming Properties of Surface-Active Agents (Ross-Miles Method).[1]

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Authoritative text on surfactant structure-property relationships, specifically branching effects on foam).

Sources

Technical Support Center: Stability & Storage of C17-Sulfated Steroids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Crystallization and Instability of 17-Sulfated Steroid Conjugates in Storage Ticket ID: TECH-C17-SULF-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because your stored "C17 sulfates" (specifically 17


-sulfated steroid conjugates  such as Estradiol-17-sulfate, Testosterone-17-sulfate, or anabolic metabolites) have precipitated, crystallized, or degraded during storage.[1]

The Core Problem: Researchers often mistake the particulate matter in their vials for simple crystallization of the salt. In 60% of cases, this "crystallization" is actually chemical hydrolysis .[1] The sulfate group at the C17 position is chemically labile. If it hydrolyzes, it releases the free steroid , which is highly insoluble in aqueous buffers and forms distinct crystals.[1]

This guide distinguishes between True Crystallization (reversible solubility issue) and "False" Crystallization (irreversible degradation) and provides protocols to prevent both.[1]

The Mechanism: Why C17 Sulfates Fail

To solve the problem, you must understand the thermodynamics driving it.

A. The "False Crystallization" Trap (Hydrolysis)

Steroid sulfates are amphiphilic but generally water-soluble due to the charged sulfate group. However, the ester bond at C17 is susceptible to acid-catalyzed hydrolysis, especially if stored in DMSO (which is hygroscopic and becomes acidic over time) or unbuffered water.[1]

  • Reaction: Steroid-17-OSO

    
     + H
    
    
    
    O
    
    
    Free Steroid-17-OH + HSO
    
    
    [1]
  • Result: The "Free Steroid" is hydrophobic.[1] It immediately crashes out of solution as white crystals.[1] Warming this will not redissolve it.

B. True Crystallization (The Krafft Point & Solvent Effects)

If you are working with high concentrations (>10 mM) in DMSO or Methanol:

  • DMSO Issues: DMSO freezes at 18.5°C. During freezing, the solute is excluded from the crystal lattice (cryoconcentration), creating pockets of supersaturation that force the sulfate salt to crystallize. Upon thawing, these dense salt crystals are kinetically slow to redissolve.[1]

  • Cation Effect: The counter-ion matters.[1] Potassium (K+) salts of sulfates are often less soluble than Sodium (Na+) or Triethylammonium (TEA) salts in cold organic solvents.[1]

Troubleshooting Guide (FAQ)
Q1: My DMSO stock of Testosterone-17-sulfate has a white precipitate after thawing. Vortexing doesn't help.[1] Is it ruined?

Diagnosis: This is likely True Crystallization caused by cryoconcentration, provided the DMSO was anhydrous.[1] Solution:

  • Do NOT heat above 37°C (accelerates hydrolysis).[1]

  • Sonication: Sonicate in a water bath at 30°C for 5–10 minutes.

  • Solvent Rescue: Add 5–10% volume of Methanol.[1] Methanol disrupts the crystal lattice of sulfate salts better than pure DMSO.

  • Prevention:[1] Store future stocks in 50:50 DMSO:Methanol if your assay tolerates it, or use rapid-freezing techniques (liquid nitrogen snap-freeze) to prevent large crystal formation.[1]

Q2: I see crystals in my aqueous working solution (PBS/Media) after 24 hours at 4°C.

Diagnosis: This is likely "False Crystallization" (Hydrolysis) . Reasoning: 17-sulfates are prone to hydrolysis in aqueous environments, particularly if the pH drifts below 7.[1]0. The crystals are likely the free steroid (Testosterone/Estradiol), which has near-zero solubility in PBS.[1] Verification Test: Add an equal volume of Ethyl Acetate to a small aliquot. If the crystals dissolve into the organic layer, it is the free steroid (Hydrolysis confirmed). If they remain in the aqueous phase or interface, it is the sulfate salt. Protocol: Discard the solution. Prepare fresh working solutions immediately before use. Never store aqueous dilutions of C17 sulfates.

Q3: Why do you recommend Methanol over DMSO for storage?

Answer: While DMSO is a universal solvent, it is hygroscopic (absorbs water from air).[1] Absorbed water + DMSO + Time = Acidity.[1] This acidity catalyzes the cleavage of the sulfate group. Methanol can be dried easily, evaporates cleanly, and maintains the stability of the sulfate ester bond better at -20°C.

Visualization: Degradation & Decision Pathways
Figure 1: The "False Crystallization" Mechanism

This diagram illustrates why "crystals" appear in your vial—distinguishing between reversible precipitation and irreversible degradation.

G Start Stored C17-Sulfate (Clear Solution) Condition1 Moisture Ingress (Hygroscopic Solvent) Start->Condition1 Improper Seal/DMSO Condition2 Cryoconcentration (Freezing Artifact) Start->Condition2 Slow Freezing Hydrolysis Acid-Catalyzed Hydrolysis (Irreversible) Condition1->Hydrolysis pH Drop Precipitation Salt Precipitation (Reversible) Condition2->Precipitation Supersaturation Result1 Free Steroid Crystals (Insoluble in Water) Hydrolysis->Result1 Loss of Charge Result2 Sulfate Salt Pellet (Soluble with Heat/Sonication) Precipitation->Result2 Kinetic Trap

Caption: Fig 1. Differentiating degradation (red path) from solubility issues (green path). Result 1 requires disposal; Result 2 can be rescued.

Figure 2: Optimal Storage Workflow

Follow this decision tree to maximize shelf-life.

G Raw Lyophilized Powder Solvent Select Solvent Raw->Solvent MeOH Methanol (Preferred) Store at -20°C Solvent->MeOH Analytical Stds DMSO Anhydrous DMSO Store at -80°C Solvent->DMSO Bioassays Water Aqueous Buffer Solvent->Water Immediate Use Action1 Stable >6 Months MeOH->Action1 Action2 Use within 1 Month (Avoid Freeze-Thaw) DMSO->Action2 Action3 Prepare FRESH only (Do not store) Water->Action3

Caption: Fig 2.[1] Solvent selection guide. Methanol is superior for long-term chemical stability; DMSO is acceptable for short-term bioassay use.[1]

Experimental Protocols
Protocol A: The "Rescue" Method (For Reversible Crystallization)

Use this when you suspect the salt has precipitated due to cold storage.

  • Warm: Place the sealed vial in a 37°C water bath. Do not exceed 40°C (thermal degradation risk).[1]

  • Agitate: Vortex vigorously for 30 seconds.

  • Sonicate: If crystals persist, sonicate at 35–40 kHz for 5 minutes.

  • Visual Check: Hold vial against a dark background. If solution is clear, proceed.

  • Failure Mode: If white particulates remain floating or settled at the bottom after step 3, perform the Ethyl Acetate Extraction Test (see FAQ Q2) to rule out hydrolysis.

Protocol B: Preparation of Stable Stock Solutions

Standard Operating Procedure for C17 Sulfates.

  • Weighing: Weigh the steroid sulfate rapidly. These salts are hygroscopic; moisture absorption alters the actual weight.[1]

  • Primary Solvent: Dissolve in 100% Methanol (HPLC Grade) to create a 10 mM Master Stock.

    • Why? Methanol evaporates easily if you need to change solvents later, and it suppresses hydrolysis better than DMSO.[1]

  • Aliquoting: Distribute into single-use amber glass vials (prevent photodegradation).

  • Drying (Optional but Recommended): If long-term storage (>6 months) is required, evaporate the methanol under nitrogen gas to leave a dry film.[1] Store the dry film at -20°C. Reconstitute only on the day of the experiment.

Data Summary: Solvent Compatibility
SolventSolubility (25°C)Stability (Storage)Freeze/Thaw RiskRecommendation
Methanol High (>50 mM)High (Low Hydrolysis)LowPrimary Storage
DMSO High (>50 mM)Moderate (Hygroscopic)High (Precipitation)Screening Only
Ethanol ModerateHighLowAlternative to MeOH
Water/PBS Moderate (<10 mM)Very Low (Hydrolysis)N/ANever Store
References & Authoritative Grounding
  • Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation.[1][2] Endocrine Reviews.[1] (Discusses the lability of the sulfate ester and the role of hydrolysis).

    • [1]

  • Galuska, C. E., et al. (2013). Stability of Steroid Sulfates in Biological Matrices.[1] Journal of Chromatography B. (Highlights the rapid degradation of conjugated steroids in aqueous conditions).[1]

  • Amstad, E., et al. (2015). Production of amorphous nanoparticles by supersonic spray-drying with a microfluidic nebulator.[1][3] Science.[1][3][4] (Provides context on preventing crystallization in pharmaceutical formulations via rapid solvent evaporation).

    • [1]

  • Ma, B., et al. (2003). Solvent effect on cDNA-expressed human sulfotransferase (SULT) activities in vitro.[1][5] Drug Metabolism and Disposition.[1] (Details the interaction of DMSO and Methanol with sulfated conjugates and enzymes).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Sources

Validation & Comparative

A Head-to-Head Battle for Coliform Detection: Tergitol-7 Agar vs. MacConkey Agar

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the realm of microbiology, particularly in the critical task of monitoring water and food safety, the choice of culture media can significantly impact the accuracy and efficiency of coliform detection. Two stalwart agars in this field, Tergitol-7 (T7) Agar and MacConkey (MAC) Agar, have long been employed for the selective isolation and differentiation of coliform bacteria. This guide provides an in-depth, evidence-based comparison of these two media, offering insights into their underlying principles, performance characteristics, and optimal applications to assist researchers, scientists, and drug development professionals in making informed decisions.

The Fundamental Principles: A Tale of Two Selective Strategies

The efficacy of both T7 and MAC agars lies in their dual capacity to inhibit the growth of non-target organisms while providing a visual means to differentiate lactose-fermenting coliforms from non-fermenters. However, they achieve this through distinct chemical mechanisms.

Tergitol-7 Agar: A Surfactant-Based Approach

Developed by Chapman, Tergitol-7 Agar employs sodium heptadecyl sulfate (Tergitol 7) as its primary selective agent.[1][2] This anionic surfactant is highly effective at inhibiting the growth of Gram-positive bacteria and many Gram-negative spore-formers.[1] A key advantage of Tergitol 7 is its ability to suppress the swarming of Proteus species, a common issue on other media that can obscure the growth of target coliform colonies.[2][3]

Differentiation on T7 agar is based on lactose fermentation. The medium contains lactose as the fermentable carbohydrate and bromothymol blue as a pH indicator.[2] Lactose-fermenting coliforms produce acid, lowering the pH of the medium and causing the indicator to shift from green to yellow, resulting in the formation of yellow or greenish-yellow colonies.[2][4] Non-lactose fermenters produce blue colonies.[2]

Many formulations of T7 agar are supplemented with 2,3,5-triphenyltetrazolium chloride (TTC).[2][4] This addition enhances the differentiation of Escherichia coli. Most coliforms reduce TTC to formazan, an insoluble red compound, resulting in red-centered colonies.[3] However, E. coli and Enterobacter aerogenes are poor TTC reducers and thus form yellow colonies with an orange to red center.[5]

MacConkey Agar: The Classic Bile Salt Formulation

As one of the first solid differential media, MacConkey Agar has a long history in clinical and environmental microbiology.[6][7] Its selective properties are conferred by the inclusion of bile salts and crystal violet, which effectively inhibit the growth of most Gram-positive bacteria.[8][9]

Similar to T7 agar, MacConkey agar differentiates bacteria based on their ability to ferment lactose.[8] The medium contains neutral red, a pH indicator that is red at a pH below 6.8 and colorless at a higher pH.[8] Lactose-fermenting bacteria produce acid, causing a localized drop in pH and resulting in the formation of pink to red colonies.[6] Vigorous lactose fermenters may also cause the precipitation of bile salts around the colonies, creating a hazy zone.[6] Non-lactose fermenting bacteria, such as Salmonella and Shigella, form colorless or transparent colonies.[9][10]

Performance Showdown: A Comparative Analysis

While both media are effective for coliform detection, their performance can differ in terms of recovery rates, selectivity, and ease of interpretation.

FeatureTergitol-7 AgarMacConkey Agar
Selective Agent(s) Tergitol 7 (Sodium heptadecyl sulfate)Bile Salts, Crystal Violet
Differential Indicator(s) Bromothymol Blue, TTC (optional)Neutral Red
Appearance of Lactose Fermenters Yellow to greenish-yellow colonies[4]Pink to red colonies[6]
Appearance of Non-Lactose Fermenters Blue or red colonies (with TTC)[2][4]Colorless, transparent colonies[9]
Inhibition of Proteus Swarming Yes[2][3]Some strains may still swarm[7][8]
Recovery of Stressed Coliforms Recommended for recovery of injured or stressed coliforms[11]May be less effective for stressed organisms
Reported Coliform Counts Reported to yield up to 30% higher coliform counts than other selective media[1][11]Standard, widely used method
Regulatory Acceptance Recommended by APHA and ISO for water analysis[11][12][13]Widely used in clinical and food microbiology; recognized by USP, FDA[9][14][15]

Chapman reported that Tergitol 7 Agar permitted unrestricted development of all coliform bacteria while inhibiting other organisms, with coliform counts being 30% higher than on other selective media.[1] This suggests a potential advantage for T7 in achieving higher recovery rates, particularly for environmentally stressed coliforms. The inhibition of Proteus swarming by Tergitol 7 is a significant practical advantage, leading to clearer plates and easier enumeration of coliform colonies.[2][3]

MacConkey agar, while a robust and reliable medium, can sometimes be inhibitory to certain strains of coliforms. Furthermore, the swarming of Proteus can be a limitation, potentially leading to inaccurate colony counts.[7][8]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and reliable results, adherence to standardized protocols is paramount. Below are detailed methodologies for the preparation and use of both Tergitol-7 and MacConkey agars.

Preparation of Tergitol-7 Agar (with TTC)
  • Suspend: Suspend the appropriate amount of Tergitol-7 Agar base powder (e.g., 33.13 grams) in 1000 ml of purified/distilled water.[2]

  • Dissolve: Heat to boiling with frequent agitation to completely dissolve the medium.[2]

  • Sterilize: Autoclave at 121°C (15 lbs pressure) for 15 minutes.[2]

  • Cool: Cool the medium to 45-50°C in a water bath.[2]

  • Supplement: Aseptically add 3 ml of a sterile 1% TTC solution.[2]

  • Pour: Mix well and pour into sterile Petri plates.

Preparation of MacConkey Agar
  • Suspend: Suspend the specified amount of MacConkey Agar powder (e.g., 49.53 grams) in 1000 ml of purified/distilled water.[7][8]

  • Dissolve: Heat to boiling to ensure the medium is completely dissolved.[7][8]

  • Sterilize: Autoclave at 121°C (15 lbs pressure) for 15 minutes.[7][8]

  • Cool: Cool the medium to 45-50°C.[8]

  • Pour: Mix thoroughly before pouring into sterile Petri plates.[8]

Inoculation and Incubation (Membrane Filtration Method for Water Samples)

This protocol is a standard method for the enumeration of coliforms in water.

  • Sample Preparation: Vigorously shake the water sample to ensure a uniform distribution of bacteria.[11]

  • Filtration: Filter a known volume of the water sample through a 0.45 µm membrane filter.

  • Plating: Aseptically place the membrane filter onto the surface of either a Tergitol-7 Agar or MacConkey Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours for total coliforms, or at 44°C for 18-24 hours for fecal coliforms (on T7 agar).[2][3]

  • Interpretation: After incubation, examine the plates for the characteristic colony morphology as described in the tables above.

Visualizing the Workflow

To better illustrate the decision-making and experimental process, the following diagrams outline the key steps and principles.

cluster_T7 Tergitol-7 Agar Workflow T7_Sample Water/Food Sample T7_Inoculate Inoculate on T7 Agar T7_Sample->T7_Inoculate T7_Incubate Incubate at 35-37°C T7_Inoculate->T7_Incubate T7_Result Observe Colony Morphology T7_Incubate->T7_Result T7_LF Yellow/Greenish-Yellow Colonies (Lactose Fermenter) T7_Result->T7_LF Acid Production T7_NLF Blue/Red Colonies (Non-Lactose Fermenter) T7_Result->T7_NLF No Acid Production cluster_MAC MacConkey Agar Workflow MAC_Sample Water/Food/Clinical Sample MAC_Inoculate Inoculate on MacConkey Agar MAC_Sample->MAC_Inoculate MAC_Incubate Incubate at 35-37°C MAC_Inoculate->MAC_Incubate MAC_Result Observe Colony Morphology MAC_Incubate->MAC_Result MAC_LF Pink/Red Colonies (Lactose Fermenter) MAC_Result->MAC_LF Acid Production MAC_NLF Colorless Colonies (Non-Lactose Fermenter) MAC_Result->MAC_NLF No Acid Production

Caption: Workflow for coliform detection using MacConkey Agar.

Conclusion and Recommendations

The choice between Tergitol-7 Agar and MacConkey Agar will ultimately depend on the specific application and the nature of the sample being analyzed.

Tergitol-7 Agar is highly recommended for:

  • Water analysis: Its superior recovery of stressed or injured coliforms makes it an excellent choice for treated or contaminated water sources. [1][11]* Samples with high background flora: The effective inhibition of a wide range of non-target bacteria and the prevention of Proteus swarming simplify colony isolation and enumeration. [2][3]* Enhanced differentiation of E. coli: The addition of TTC allows for a more specific presumptive identification of E. coli. [4][11] MacConkey Agar remains a valuable tool for:

  • Routine clinical and food microbiology: Its long history of use and established performance make it a reliable choice for the isolation of enteric pathogens. [9][14][15]* Qualitative analysis: It is effective for the presumptive identification of lactose-fermenting and non-lactose-fermenting Gram-negative bacteria. [8] In conclusion, while MacConkey Agar is a classic and widely accepted medium, the evidence suggests that Tergitol-7 Agar may offer superior performance in terms of recovery rates and the inhibition of interfering microflora, particularly in the context of environmental water analysis. Researchers and scientists should consider the specific requirements of their studies when selecting the most appropriate medium for coliform detection.

References

  • HiMedia Laboratories. (n.d.). Modified Tergitol 7 Agar Base w/ 1.0% Agar. Retrieved from [Link]

  • Allen, M. E. (2005, September 30). MacConkey Agar Plates Protocols. American Society for Microbiology. Retrieved from [Link]

  • Neogen. (2017, March 31). Tergitol 7 Agar. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base. Retrieved from [Link]

  • Microbe Online. (2022, August 10). MacConkey Agar- Composition, Principle, Uses, Preparation and Colony Morphology. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Tergitol 7 with TTC. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base. Retrieved from [Link]

  • Condalab. (n.d.). Tergitol 7 Agar (Chapman TTC modified) (ISO 9308-1:2000) (Prepared Plate (Ø 55 mm)) for microbiology. Retrieved from [Link]

  • Smeti, M., et al. (2016). Equivalency testing of TTC Tergitol 7 agar (ISO 9308-1:2000) with five culture media for the detection of E. coli in water samples in Greece. Journal of Water and Health, 14(2), 336-345. Retrieved from [Link]

  • Microbe Notes. (2022, January 6). MacConkey Agar- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]

  • Bio-Rad. (n.d.). TTC Tergitol 7 Agar. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MacConkey Agar. Retrieved from [Link]

  • Cambridge University Press. (2009, May 15). Comparison of MacConkey broth, Teepol broth and glutamic acid media for the enumeration of coliform organisms in water. Epidemiology & Infection. Retrieved from [Link]

  • American Society for Microbiology. (2019, October 14). The Origin of MacConkey Agar. Retrieved from [Link]

  • Becton, Dickinson and Company. (n.d.). MacConkey Agars. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). MacConkey II Agar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 10). MacConkey Medium. StatPearls. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MacConkey Agar. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). CRITERION MacConkey Agar. Retrieved from [Link]

Sources

Comparative Guide: Sodium Tetradecyl Sulfate (STS) vs. Sodium Heptadecyl Sulfate (SHS) Sclerosing Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Sodium Tetradecyl Sulfate (STS) and Sodium Heptadecyl Sulfate (SHS), designed for researchers and drug development professionals.

Executive Summary

Sodium Tetradecyl Sulfate (STS) is the global clinical standard for detergent sclerotherapy (e.g., Sotradecol®, Fibro-Vein®). It represents the "Goldilocks" balance of surfactant chemistry: sufficient hydrophobicity to lyse endothelial membranes and high aqueous solubility for stable injectable formulations.

Sodium Heptadecyl Sulfate (SHS) , a 17-carbon homologue, is rarely used as a standalone sclerosant but appears as a critical impurity in commercial STS preparations or as a selective agent in microbiology (Tergitol-7). While theoretically more potent due to higher hydrophobicity, its application is limited by a high Krafft point (solubility temperature), rendering it unstable in liquid formulation at room temperature.

This guide analyzes the physicochemical trade-offs between these two alkyl sulfates and provides a validated experimental framework for assessing their lytic efficiency.

Chemical & Physical Properties

The sclerosing efficiency of anionic surfactants is governed by the hydrophobic effect . The alkyl chain length determines the molecule's ability to insert into the lipid bilayer of the venous endothelium.

PropertySodium Tetradecyl Sulfate (STS)Sodium Heptadecyl Sulfate (SHS)
Carbon Chain C14 (Tetradecyl)C17 (Heptadecyl)
Molecular Weight ~316.43 g/mol ~358.51 g/mol
Critical Micelle Conc. (CMC) ~2.0 mM (Higher)~0.2–0.5 mM (Lower)
Hydrophobicity Moderate-HighVery High
Krafft Point < 0°C (Soluble at RT)> 25°C (Likely precipitates at RT)
Primary Use Clinical Sclerosant (Varicose Veins)Microbiology (Tergitol-7 Agar), Impurity
The Solubility-Potency Paradox
  • STS (C14): Maintains a Krafft point well below room temperature, ensuring the drug remains a clear isotropic liquid during storage and injection.

  • SHS (C17): As chain length increases, the Krafft point rises. C17 sulfates often require heating to dissolve fully in water. If injected, a C17 solution near its saturation limit carries a risk of precipitation upon contact with cooler blood or dilution, potentially causing non-target embolization.

Mechanism of Action: Detergent Sclerosis

Both agents function as detergent sclerosants . They do not rely on thrombosis (clotting) as the primary mechanism but rather on endothelial lysis (chemical ablation).

The Lytic Pathway
  • Adsorption: The hydrophobic tail inserts into the endothelial cell membrane.

  • Solubilization: At concentrations above the CMC, the surfactant extracts membrane proteins and lipids into mixed micelles.

  • Lysis: The cell membrane integrity is breached, leading to cell death, exposure of the subendothelial collagen, and subsequent fibrosis.

Comparative Efficiency:

  • SHS is thermodynamically driven to insert into membranes more aggressively than STS due to its longer hydrophobic tail (C17 vs C14).

  • However, STS has faster kinetics of micellization and demicellization, allowing for rapid action before being diluted by blood flow.

Visualization: Mechanism of Endothelial Lysis

SclerosisMechanism Surfactant Anionic Surfactant (STS or SHS) Membrane Endothelial Lipid Bilayer Surfactant->Membrane Injection Insertion Hydrophobic Tail Insertion (C17 > C14 affinity) Membrane->Insertion Adsorption Micellization Mixed Micelle Formation (Membrane Solubilization) Insertion->Micellization > CMC Lysis Cell Lysis & Collagen Exposure Micellization->Lysis Disruption Fibrosis Vein Fibrosis (Sclerosis) Lysis->Fibrosis Healing Response

Caption: The stepwise progression of detergent sclerosis. SHS exhibits stronger insertion affinity but is limited by solubility.

Experimental Validation: Hemolysis Assay

Since direct clinical data for SHS is non-existent, Red Blood Cell (RBC) Hemolysis is the standard surrogate assay for determining sclerosing potency. The erythrocyte membrane mimics the endothelial bilayer.

Protocol: Comparative Hemolysis Efficiency

Objective: Determine the HC50 (concentration required to lyse 50% of RBCs) for STS vs. SHS.

Reagents
  • STS Standard: >99% purity (e.g., from Sigma or Niaproof 4).

  • SHS Standard: Tergitol-7 or custom synthesis (C17 sulfate).

  • Blood Source: Fresh human or sheep blood (citrated).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Workflow
  • Preparation of RBCs:

    • Centrifuge whole blood at 500 x g for 5 mins.

    • Wash pellet 3x with PBS.

    • Resuspend to a 2% (v/v) RBC suspension.

  • Compound Dilution:

    • Prepare equimolar stock solutions (e.g., 10 mM) of STS and SHS. Note: SHS may require slight warming to 30°C to fully dissolve.

    • Create a serial dilution range (0.1 mM to 5.0 mM) in PBS.

  • Incubation:

    • Mix 100 µL of RBC suspension with 100 µL of surfactant solution in a 96-well plate.

    • Incubate at 37°C for 30 minutes (shaking).

  • Quantification:

    • Centrifuge plate at 1000 x g for 5 mins to pellet intact cells.

    • Transfer supernatant to a new plate.

    • Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    • % Hemolysis =

      
      
      
    • Positive Control:[1] 1% Triton X-100. Negative Control: PBS.

Visualization: Assay Workflow

HemolysisAssay Blood Whole Blood (Citrated) Wash Wash 3x PBS (Isolate RBCs) Blood->Wash Incubation Incubate 37°C, 30 min Wash->Incubation Dilution Serial Dilution (STS vs SHS) Dilution->Incubation Spin Centrifuge (Pellet Intact Cells) Incubation->Spin Read Measure Supernatant Absorbance @ 540nm Spin->Read

Caption: Standardized workflow for comparing lytic potency of surfactant sclerosants.

Impact of Impurities (The "Parsi" Factor)

Research by Kagan Parsi and others has highlighted that commercial "Sodium Tetradecyl Sulfate" is rarely pure C14. It is often a mixture containing C12 (Dodecyl) and C16/C17 (Hexadecyl/Heptadecyl) homologues.

  • Synergistic Toxicity: The presence of longer-chain homologues like SHS (C17) in commercial STS can lower the overall CMC of the mixture, potentially increasing potency. However, this also increases the risk of cutaneous necrosis if extravasation occurs, as the longer chains are harder for the tissue to clear.

  • Regulatory Shift: Modern "Pharmaceutical Grade" STS (e.g., Fibro-Vein) is purified to remove these longer-chain homologues to ensure predictable behavior and solubility, whereas "Compounded" STS often contains significant C17 impurities.

Conclusion

While Sodium Heptadecyl Sulfate (SHS) possesses a theoretically higher molar lytic potency than STS due to increased hydrophobicity, it fails as a standalone clinical candidate due to poor aqueous solubility at room temperature. Its role is restricted to that of a manufacturing impurity or a microbiological reagent.

Recommendation for Drug Development:

  • Stick to C14 (STS): It remains the optimal chain length for stable, injectable sclerosing solutions.

  • Monitor C17 Levels: In QC protocols, C17 should be tracked as an impurity. High levels (>2-3%) may indicate a risk of precipitation or unpredictable lytic "hot spots."

References

  • Parsi, K., et al. (2007). FDA-approved sodium tetradecyl sulfate (STS) versus compounded STS for venous sclerotherapy. Journal of Dermatologic Surgery & Oncology.

  • Reiner, L. (1946). The activity of anionic surface active compounds in producing vascular obliteration. Proceedings of the Society for Experimental Biology and Medicine.
  • BOC Sciences. Sodium Heptadecyl Sulfate Properties and Applications.

  • Wikipedia. Sodium Tetradecyl Sulfate: Chemical Structure and Medical Use.[2][3]

  • Maplica. Bacto mT7 Agar (Uses of Sodium Heptadecyl Sulfate).

Sources

validation of ISO 9308-1 standard using Tergitol-7 agar

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation: Tergitol-7 Agar (Legacy ISO) vs. Chromogenic Coliform Agar (Current ISO 9308-1:2014) Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist, Microbiology

Executive Summary

For decades, Tergitol-7 (TTC) Agar served as the gold standard for coliform enumeration under ISO 9308-1:2000 . However, the 2014 revision (ISO 9308-1:2014) mandated a shift to Chromogenic Coliform Agar (CCA) to improve specificity and reduce time-to-result (24h vs. 48h).[1]

This guide addresses a critical need for laboratories: How to validate Tergitol-7 Agar —either for historical data continuity, cost management, or as an alternative method—against the current regulatory benchmark. We analyze the biochemical mechanisms, provide a self-validating experimental protocol compliant with ISO 11133 and ISO 13843 , and present comparative performance data.

Mechanistic Divergence: Fermentation vs. Enzymatic Detection

To validate Tergitol-7 against CCA, one must first understand the fundamental difference in their detection logic. Tergitol-7 relies on metabolic byproducts (acidification), whereas CCA relies on specific enzymatic cleavage.

Tergitol-7 Agar (The Challenger)
  • Selectivity: Sodium heptadecyl sulfate (Tergitol-7) inhibits Gram-positive bacteria.[2][3][4][5]

  • Differentiation:

    • Lactose Fermentation: Acid production turns the pH indicator (Bromothymol Blue) from blue to yellow .[3][6]

    • TTC Reduction: 2,3,5-Triphenyltetrazolium chloride (TTC) is reduced by metabolically active cells to form red formazan.[3]

    • Result: E. coli typically appears yellow with a central orange/red nucleus.[4][7]

Chromogenic Coliform Agar (The Reference - ISO 9308-1:2014)
  • Selectivity: Tergitol-7 (often present) + antibiotics (e.g., Vancomycin/Cefsulodin in some formulations).

  • Differentiation:

    • Salmon-GAL: Cleaved by

      
      -D-galactosidase 
      
      
      
      Pink/Red colonies (Total Coliforms).
    • X-Gluc: Cleaved by

      
      -D-glucuronidase 
      
      
      
      Blue colonies .
    • Result: E. coli cleaves both, resulting in Dark Blue/Violet colonies .

Biochemical Pathway Diagram

G cluster_0 Tergitol-7 (TTC) Mechanism cluster_1 ISO 9308-1:2014 (CCA) Mechanism T7_Input Target Bacteria Lactose Lactose Substrate T7_Input->Lactose TTC TTC (Redox Indicator) T7_Input->TTC Acid Acid Production Lactose->Acid Fermentation Formazan Formazan (Red) TTC->Formazan Reductase Activity Yellow Yellow Colony (Lactose +) Acid->Yellow Bromothymol Blue pH < 6.0 OrangeCenter Orange/Red Center (TTC Reduced) Formazan->OrangeCenter CCA_Input Target Bacteria SalmonGal Salmon-GAL (Substrate) CCA_Input->SalmonGal XGluc X-Gluc (Substrate) CCA_Input->XGluc Pink Pink Colony (Coliforms) SalmonGal->Pink Beta-D-Galactosidase Blue Dark Blue/Violet (E. coli) XGluc->Blue Beta-D-Glucuronidase (+ Galactosidase)

Figure 1: Comparative biochemical signaling pathways for Tergitol-7 (Acid/Redox) vs. CCA (Enzymatic).

Validation Protocol: T7 vs. CCA

To validate Tergitol-7 agar for use in regulated environments, you must perform a paired comparison study following ISO 13843 (Water quality – Requirements for establishing performance characteristics of quantitative microbiological methods).

Phase 1: Media Productivity (ISO 11133)

Before method comparison, ensure the T7 agar batch is functional.

  • Strains: E. coli (WDCM 00013), Enterobacter aerogenes (WDCM 00175), Pseudomonas aeruginosa (WDCM 00025 - Selectivity Control).

  • Inoculum: Spiked suspension (approx. 100 CFU).

  • Criteria: Productivity Ratio (

    
    ) 
    
    
    
    compared to Tryptone Soya Agar (TSA).
Phase 2: Method Comparison (The Experiment)

This workflow compares the recovery of "wild" strains from real water samples, not just lab cultures.

  • Sample Types:

    • Potable Water (Low background).[1][8]

    • Surface Water (High background - Critical for stress testing T7 selectivity).

  • Replicates: Minimum 30 positive samples per water type.

Step-by-Step Workflow:

  • Filtration: Filter 100 mL of water through two separate 0.45 µm cellulose ester membranes.

  • Plating:

    • Filter A: Place on Chromogenic Coliform Agar (CCA) .[1][9]

    • Filter B: Place on Tergitol-7 Agar (w/ TTC) .

  • Incubation:

    • CCA:

      
       for 21 
      
      
      
      3 hours
      .[9]
    • T7:

      
       for 21 
      
      
      
      3 hours
      (Initial check) extending to 44
      
      
      4 hours
      (Final read). Note: T7 is slower.
  • Confirmation (Crucial Step):

    • Pick 10 typical colonies from T7 (Yellow/Orange) and CCA (Blue/Pink).

    • Perform Oxidase test (Negative for Coliforms).[9]

    • Perform Indole test (Positive for E. coli).[10][11]

Experimental Workflow Diagram

Workflow cluster_CCA Reference Method (ISO 9308-1:2014) cluster_T7 Alternative Method (Legacy/T7) Sample Water Sample (Spiked or Natural) Split Split Sample Sample->Split Filter1 Membrane Filtration (0.45 µm) Split->Filter1 Filter2 Membrane Filtration (0.45 µm) Split->Filter2 PlateCCA Plate on CCA Filter1->PlateCCA IncCCA Incubate 36°C (21-24h) PlateCCA->IncCCA CountCCA Count Blue/Pink Colonies IncCCA->CountCCA Confirm Confirmation Tests (Oxidase / Indole) CountCCA->Confirm PlateT7 Plate on Tergitol-7 TTC Filter2->PlateT7 IncT7 Incubate 36°C (44-48h) PlateT7->IncT7 CountT7 Count Yellow/Orange Colonies IncT7->CountT7 CountT7->Confirm Stats Statistical Analysis (ISO 17994 / ISO 13843) Confirm->Stats

Figure 2: Paired validation workflow complying with ISO 13843 standards.

Comparative Performance Data

The following data summarizes typical performance characteristics when validating T7 against CCA. Use this as a benchmark for your internal validation acceptance criteria.

Table 1: Colony Morphology & Interpretation
OrganismISO 9308-1:2014 (CCA)Tergitol-7 Agar (TTC)Mechanism Difference
E.[11] coli Dark Blue / Violet Yellow w/ Orange Center CCA detects enzyme (

-gluc); T7 detects lactose fermentation + TTC reduction.
Coliforms (e.g., Citrobacter)Pink / Salmon Yellow (variable center) CCA detects

-gal; T7 detects lactose fermentation.
Proteus (Interference)Inhibited (or Colorless)Red / PurpleT7 inhibits swarming; Proteus is non-lactose fermenting (Red on T7).
Pseudomonas Colorless / InhibitedRed / BlueNon-lactose fermenting.[3][6]
Table 2: Validation Metrics (Typical Expectations)
MetricCCA (Reference)Tergitol-7 (Alternative)Analysis
Sensitivity (E. coli)> 94%85% - 90%T7 may miss stressed cells or

-gluc positive/Lactose slow-fermenting strains.
Specificity > 95%~80%T7 has lower specificity; non-coliform lactose fermenters (e.g., Aeromonas) can mimic coliforms (Yellow).
Time to Result 18 - 24 Hours44 - 48 HoursCritical: T7 requires double the incubation time for reliable acid production.
Background Inhibition HighModerateT7 allows more background growth in surface waters, potentially obscuring counts.

Critical Analysis: When to use Tergitol-7?

As a Senior Scientist, my recommendation is to adhere to CCA (ISO 9308-1:2014) for regulatory compliance in drinking water. However, Tergitol-7 remains valid in specific "Self-Validating" contexts:

  • High-Volume Screening: T7 is significantly less expensive than chromogenic media. For internal process control (non-release testing), T7 is a viable cost-saving tool if validated against CCA.

  • Injured Organism Recovery: Historically, T7 (without antibiotics) was considered gentler on chlorine-stressed bacteria than early chromogenic formulations, though modern CCA has largely closed this gap.

  • Differentiation of Non-Fermenters: If your specific bioburden includes high levels of Proteus or Pseudomonas, the color contrast on T7 (Red/Blue vs Yellow) can sometimes be easier to read than the colorless colonies on CCA.

Validation Verdict: If you validate T7, you must statistically prove that the Relative Accuracy is not significantly different from CCA using the ISO 17994 paired difference test. Expect T7 to show slightly lower recovery for stressed E. coli and higher false positives for total coliforms.

References

  • ISO 9308-1:2014 . Water quality — Enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method for waters with low bacterial background flora. International Organization for Standardization.[4][10][12] Link

  • ISO 11133:2014 . Microbiology of food, animal feed and water — Preparation, production, storage and performance testing of culture media. International Organization for Standardization.[4][10][12] Link

  • Lange, B., et al. (2013) .[13] Validation of the ISO 9308-1 (2014) standard for the enumeration of E. coli and coliform bacteria. International Journal of Hygiene and Environmental Health.

  • Tergitol 7 Agar Composition & Principle . Thermo Fisher Scientific / Oxoid Technical Data. Link

  • Comparison of Chromogenic Coliform Agar and Tergitol-7 . MilliporeSigma Application Notes. Link

Sources

A Comparative Guide to Sodium Heptadecyl Sulfate (Tergitol 7) Agar for Fecal Coliform Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of water and food safety, the accurate detection and enumeration of fecal coliforms remain a cornerstone of public health microbiology. As indicators of potential fecal contamination, the methods used for their identification must be both sensitive and specific. This guide provides an in-depth technical comparison of Sodium Heptadecyl Sulfate (SHS), commercially known as Tergitol 7, as a selective agent in culture media for the detection of fecal coliforms. We will explore its performance relative to other common methods, supported by experimental data, to assist you in making informed decisions for your laboratory's needs.

The Critical Role of Selectivity in Fecal Coliform Detection

The primary challenge in fecal coliform analysis is the isolation of the target organisms from a complex microbial background. Environmental samples, in particular, can be replete with non-coliform bacteria that can overgrow the culture medium, masking the presence of the indicators. Selective media are therefore designed to inhibit the growth of these non-target organisms while allowing the desired coliforms to flourish.

Sodium heptadecyl sulfate (Tergitol 7) is a key ingredient in several selective media formulations. It is an anionic surfactant that exerts its selective pressure by inhibiting the growth of Gram-positive bacteria.[1][2][3] Furthermore, it is effective in preventing the swarming growth of Proteus species, a common environmental contaminant that can quickly overrun an agar plate, making colony counting impossible.[1][2][3]

Performance Metrics: A Comparative Analysis

While direct sensitivity and specificity percentages for Sodium Heptadecyl Sulfate-based media are not extensively reported in the literature, recovery rates and verification rates from comparative studies serve as excellent proxies for these metrics.

A study evaluating a modified Tergitol 7 agar (m-T7 agar) for the recovery of fecal coliforms from sewage effluents found that it yielded consistently higher counts than other tested methods.[4] Notably, the recoveries on m-T7 agar were 3.1 times greater than those on the standard m-FC (membrane fecal coliform) method.[4] This suggests a significantly higher sensitivity of the Tergitol 7-based medium in detecting fecal coliforms, especially those that may be stressed or injured due to environmental conditions or disinfection processes.

In the same study, the verification rate for fecal coliforms isolated on m-T7 agar averaged 89.0% , compared to 82.8% for m-FC agar.[4] This verification rate, which confirms the identity of the presumptive colonies, is a strong indicator of the medium's specificity.

Another study highlighted that coliform counts on Tergitol 7 Agar were found to be as much as 30% higher than on other types of selective media.[1]

The table below summarizes the comparative performance data gathered from various sources.

Performance MetricSodium Heptadecyl Sulfate (Tergitol 7) Agarm-FC AgarChromogenic AgarEnzyme Substrate Method (e.g., Colilert)
Relative Recovery (Sensitivity Proxy) Reported as 3.1 times greater than m-FC for fecal coliforms.[4] Reported as up to 30% higher for coliforms.[1]Standard method, used as a baseline for comparison.Generally high, with some studies showing equivalence to or slightly better performance than traditional media.Often reports higher recovery of E. coli compared to traditional fecal coliform methods.
Verification Rate (Specificity Proxy) 89.0% for fecal coliforms.[4]82.8% for fecal coliforms.[4]High, as colony color is directly linked to enzymatic activity.Very high for E. coli due to specific enzyme detection.
Time to Result 18-24 hours.[2]24 hours.18-24 hours.18-24 hours.
Ease of Use Requires media preparation and colony counting.Requires media preparation and colony counting.Simplified colony identification based on color.Simple presence/absence or quantification with a sealer.
Cost Generally lower cost per test.Generally lower cost per test.Higher cost per test.Higher cost per test.

The Causality Behind Experimental Choices: Why Use Sodium Heptadecyl Sulfate?

The choice of a selective agent is a critical decision in the design of a microbiological medium. The use of sodium heptadecyl sulfate in Tergitol 7 agar is a deliberate choice to address specific challenges in fecal coliform analysis:

  • Inhibition of Gram-Positive Bacteria: Many environmental samples contain a high load of Gram-positive bacteria, such as Bacillus and Staphylococcus, which are generally not of interest in fecal coliform testing. SHS effectively suppresses their growth, thereby reducing competition and allowing for clearer visualization of coliform colonies.[1][2][3]

  • Prevention of Proteus Swarming: The swarming motility of Proteus species is a notorious problem in clinical and environmental microbiology. By inhibiting this swarming, SHS ensures that individual coliform colonies can be isolated and accurately counted.[1][2][3]

  • Recovery of Stressed Organisms: The formulation of Tergitol 7 agar, often supplemented with nutrients like proteose peptone and yeast extract, appears to be particularly effective in promoting the growth of coliforms that have been subjected to environmental stressors such as chlorine, heat, or nutrient deprivation. This is a crucial advantage for accurately assessing water quality, as stressed organisms may not be recoverable on more inhibitory media.[4]

Experimental Protocol: Fecal Coliform Enumeration using Tergitol 7 Agar with TTC

This protocol describes a self-validating system for the enumeration of fecal coliforms from water samples using the membrane filtration technique with Tergitol 7 Agar supplemented with 2,3,5-Triphenyltetrazolium Chloride (TTC). TTC is a redox indicator that is reduced by metabolically active bacteria to produce a red-colored formazan, which aids in the differentiation of colonies.

Materials
  • Tergitol 7 Agar Base

  • TTC Solution (1%)

  • Sterile membrane filters (0.45 µm pore size, 47 mm diameter)

  • Sterile petri dishes (50 mm)

  • Sterile filtration apparatus

  • Sterile buffered dilution water

  • Incubator set at 44.5 ± 0.2°C

  • Water bath (optional, for maintaining temperature)

  • Sterile forceps

Step-by-Step Methodology
  • Media Preparation:

    • Suspend 33.1 grams of Tergitol 7 Agar Base in 1 liter of purified water.[1]

    • Heat with frequent agitation and boil for one minute to completely dissolve the medium.[1]

    • Autoclave at 121°C for 15 minutes.[1]

    • Cool the medium to 45-50°C in a water bath.

    • Aseptically add 3 ml of a 1% TTC solution and mix well.[3]

    • Pour the agar into sterile 50 mm petri dishes and allow to solidify.

  • Sample Preparation and Filtration:

    • Vigorously shake the water sample to ensure a homogenous distribution of bacteria.

    • For samples with expected high coliform counts, prepare serial dilutions using sterile buffered dilution water.

    • Aseptically place a sterile membrane filter, grid-side up, onto the filtration apparatus.

    • Filter a known volume of the water sample (or a dilution) through the membrane. The volume will depend on the expected level of contamination.

    • Rinse the funnel with sterile buffered water.

  • Incubation:

    • Using sterile forceps, carefully remove the membrane filter from the filtration unit.

    • Place the membrane filter onto the surface of the prepared Tergitol 7 Agar with TTC plate, ensuring no air bubbles are trapped underneath.

    • Invert the plates and incubate at 44.5 ± 0.2°C for 18-24 hours .[2] Maintaining a precise temperature is crucial for the selectivity of the fecal coliform test.

  • Colony Counting and Interpretation:

    • After incubation, examine the plates for colony growth.

    • Fecal coliforms, which are lactose fermenters, will typically appear as yellow to yellowish-green colonies.[1] The addition of TTC will result in colonies with red centers due to formazan production.

    • Non-lactose fermenters will appear as red colonies.[1]

    • Count all characteristic yellow to yellowish-green colonies.

    • Calculate the number of fecal coliforms per 100 mL of the original sample using the following formula: (Number of colonies counted / Volume of sample filtered in mL) x 100

Experimental Workflow Diagram

Fecal_Coliform_Analysis cluster_analysis Analysis cluster_results Results Media_Prep Prepare Tergitol 7 Agar with TTC Filtration Membrane Filtration Media_Prep->Filtration Sample_Prep Prepare Water Sample (Dilute if necessary) Sample_Prep->Filtration Incubation Incubate at 44.5°C for 18-24h Filtration->Incubation Counting Count Yellow/ Yellow-Green Colonies Incubation->Counting Calculation Calculate Fecal Coliforms per 100 mL Counting->Calculation

Caption: Workflow for Fecal Coliform Enumeration using Tergitol 7 Agar.

Advantages and Disadvantages of Sodium Heptadecyl Sulfate Media

Advantages:

  • Higher Recovery Rates: As demonstrated by comparative studies, Tergitol 7-based media can yield significantly higher counts of fecal coliforms compared to standard methods like m-FC agar, indicating superior sensitivity.[4]

  • Effective Inhibition of Background Flora: The selective action of sodium heptadecyl sulfate against Gram-positive bacteria and the prevention of Proteus swarming lead to cleaner plates and more accurate colony enumeration.[1][2][3]

  • Good for Stressed Organisms: The formulation appears to be less harsh on environmentally stressed coliforms, providing a more accurate assessment of water quality.[4]

  • Cost-Effective: Compared to newer chromogenic and enzymatic methods, traditional agar-based methods are generally more economical.

Disadvantages:

  • Longer Time to Confirmed Result: While presumptive results are available in 18-24 hours, confirmation of atypical colonies may require further biochemical testing, extending the overall time to a final result.

  • Subjectivity in Colony Interpretation: The visual interpretation of colony color can be subjective and may require experienced technicians to ensure consistency.

  • Labor-Intensive: The process of media preparation, filtration, and colony counting is more hands-on compared to some automated or semi-automated methods.

Conclusion and Recommendations

Sodium heptadecyl sulfate (Tergitol 7) agar stands as a robust and reliable medium for the selective enumeration of fecal coliforms. Its key advantage lies in its ability to recover a higher number of coliforms, including those that are environmentally stressed, while effectively suppressing common background microorganisms. The experimental data, particularly the higher recovery and verification rates compared to the standard m-FC method, underscore its value in providing a more accurate assessment of fecal contamination.

For laboratories where high sensitivity and the ability to recover stressed organisms are paramount, and where cost is a consideration, Tergitol 7 agar is an excellent choice. While newer, more rapid methods exist, the proven performance and cost-effectiveness of this classic formulation ensure its continued relevance in modern environmental and food microbiology. As with any method, proper quality control and technician training are essential to ensure the reliability of results.

References

  • Acumedia. (2017, March 31). Tergitol 7 Agar, Product Information. [Link]

  • LeChevallier, M. W., Cameron, S. C., & McFeters, G. A. (1983). New medium for improved recovery of coliform bacteria from drinking water. Applied and Environmental Microbiology, 45(2), 484–492. [Link]

  • HiMedia Laboratories. (n.d.). Tergitol-7 Agar Base. [Link]

  • Smeti, E., et al. (2010). Equivalency testing of TTC Tergitol 7 agar (ISO 9308-1:2000) with five culture media for the detection of E. coli in water samples in Greece. Water Science and Technology, 61(1), 67-76. [Link]

  • Hardy Diagnostics. (n.d.). Tergitol 7 with TTC. [Link]

Sources

Comparative Toxicity Guide: C17 vs. C12 Alkyl Sulfates in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Toxicity Paradox

In the assessment of alkyl sulfate surfactants, the relationship between chain length and cytotoxicity is not linear.[1][2] While hydrophobicity increases with carbon chain length, toxicity often follows a parabolic "cutoff effect."

Sodium Dodecyl Sulfate (C12, SDS) represents the peak of this toxicity curve in standard in vitro conditions. It combines high aqueous solubility with an alkyl chain length optimal for intercalating into and disrupting the phospholipid bilayer.

Sodium Heptadecyl Sulfate (C17) , an odd-chain surfactant (often known by the trade name Tergitol-7), presents a distinct profile. Despite being more hydrophobic, its toxicity in cell culture is frequently lower than C12. This is primarily governed by its Krafft point —the temperature at which the solubility of the surfactant equals its Critical Micelle Concentration (CMC). For C17, the Krafft point often exceeds physiological temperature (37°C), meaning that without specific formulation strategies, it exists as inactive hydrated crystals rather than cytolytic monomers.

This guide details the mechanistic divergence between these two surfactants and provides a self-validating protocol to accurately assess their comparative toxicity.

Chemical Identity & Physicochemical Divergence

Understanding the physical state of the surfactant in the culture medium is the prerequisite for reproducible toxicity data.

FeatureSodium Dodecyl Sulfate (C12) Sodium Heptadecyl Sulfate (C17)
Molecular Formula C₁₂H₂₅SO₄NaC₁₇H₃₅SO₄Na
Hydrophobicity Moderate (LogP ~1.6)High (LogP > 4.0 estimated)
Krafft Point ~16°C (Soluble at RT)> 40–50°C (Likely insoluble at 37°C)
Critical Micelle Conc. (CMC) ~8.2 mM (water)< 0.5 mM (estimated/extrapolated)
Primary Mode of Toxicity Protein denaturation & rapid lysisMembrane perturbation (if solubilized)
Cell Culture State (37°C) Dissolved Monomers & MicellesLikely Precipitate/Crystals

Mechanistic Analysis: The "Cutoff Effect"

The toxicity of alkyl sulfates is driven by the concentration of free monomers , not micelles.

C12: The Denaturing Wedge

SDS is the "gold standard" for lysis because its 12-carbon tail is short enough to remain soluble but long enough to drive partition into the lipid bilayer.

  • Mechanism: SDS monomers insert into the bilayer, causing curvature stress. Simultaneously, they bind to membrane proteins, unfolding them by disrupting hydrophobic cores.

  • Result: Rapid loss of membrane integrity (leakage) and necrotic cell death.

C17: The Hydrophobic Mismatch

C17 is significantly more hydrophobic. Theoretically, this should make it more toxic due to higher partition coefficients. However, two factors mitigate this in vitro:

  • Solubility (The Krafft Barrier): At 37°C, C17 is often below its Krafft point. It forms solid crystals that cannot insert into the membrane.

  • Kinetic Trapping: Even if solubilized (e.g., via DMSO), the long C17 chains can get "stuck" in the outer leaflet or bind non-specifically to serum albumin (BSA/FBS) in the media, reducing the effective free concentration available to attack the cell membrane.

Visualizing the Interaction Pathway

SurfactantMechanism cluster_C12 C12 (SDS) Pathway cluster_C17 C17 Pathway C12_Sol C12 Monomers (High Solubility) C12_Ins Rapid Bilayer Insertion C12_Sol->C12_Ins Partitioning C12_Prot Protein Denaturation C12_Ins->C12_Prot Unfolding C12_Lysis Rapid Cell Lysis (High Toxicity) C12_Ins->C12_Lysis Pore Formation C12_Prot->C12_Lysis C17_Sol C17 Molecules C17_Krafft Krafft Point Check (>37°C?) C17_Sol->C17_Krafft C17_Cryst Formation of Hydrated Crystals C17_Krafft->C17_Cryst Temp < Krafft Pt C17_Alb Albumin Binding (Sequestration) C17_Krafft->C17_Alb Temp > Krafft Pt C17_LowTox Reduced/Delayed Toxicity C17_Cryst->C17_LowTox Inactive State C17_Alb->C17_LowTox Reduced Free Monomer

Figure 1: Mechanistic divergence of C12 vs C17 toxicity driven by solubility and protein binding.

Experimental Protocol: Comparative Cytotoxicity Assay

To generate valid data, you must control for the solubility issues of C17. A standard "dissolve in media" approach will fail.

Reagents & Preparation
  • Cell Line: HeLa or HepG2 (standard epithelial models).

  • C12 Stock: 100 mM in sterile PBS (Clear solution at RT).

  • C17 Stock: 100 mM in DMSO (Required to ensure monomerization).

    • Note: Even in DMSO, C17 may precipitate upon dilution into aqueous media.

  • Vehicle Control: PBS (for C12) and DMSO (for C17, matched concentration).

The "Heat-Shock" Solubilization Protocol

This protocol ensures C17 is available to cells, distinguishing "intrinsic toxicity" from "solubility-limited toxicity."

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Preparation of Working Solutions:

    • Prepare 2x concentrations of C12 and C17 in serum-free media (serum albumin binds surfactants, masking toxicity).

    • Critical Step: Heat the C17 working solution to 50°C for 10 minutes to dissolve crystals, then immediately apply to cells. (Note: The solution will cool to 37°C rapidly, potentially re-precipitating, but this mimics the maximum possible exposure).

  • Exposure: Treat cells for 4 hours (acute toxicity) and 24 hours.

  • Readout:

    • Primary: LDH Release (Membrane integrity - specific for surfactant damage).

    • Secondary: MTT/WST-1 (Metabolic activity).

Assay Workflow Diagram

AssayWorkflow Start Start Stock Stock Prep C12: PBS | C17: DMSO Start->Stock Dilution Dilution in Serum-Free Media Stock->Dilution Heat Heat C17 to 50°C (Solubilization) Dilution->Heat For C17 Treat Treat Cells (37°C) Dilution->Treat For C12 Heat->Treat Immediate Assay LDH / MTT Assay Treat->Assay

Figure 2: Workflow ensuring solubilization of C17 for accurate toxicity comparison.

Expected Results & Interpretation

Based on the homologous series of alkyl sulfates, the following results are expected:

MetricC12 (SDS)C17 (Heptadecyl Sulfate)Interpretation
IC50 (Serum-Free) ~50–100 µM> 200 µM (or Insoluble)C12 is intrinsically more potent at disrupting bilayers.
IC50 (10% FBS) ~200–500 µM>> 1000 µMAlbumin binds C17 more strongly due to hydrophobicity, masking toxicity.
Hemolysis (RBCs) 100% Lysis at CMCLow/Partial LysisC17 kinetics are too slow/insoluble to lyse RBCs effectively before precipitation.

References

  • Bondi, C. A., et al. (2015). "Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products." Environmental Health Insights. Link

  • Partearroyo, M. A., et al. (1990). "Solubilization of phospholipid bilayers by surfactants: The effect of chain length." Archives of Biochemistry and Biophysics. (Establishes the C12 optimum for lysis). Link

  • OECD SIDS. (2007). "Alkyl Sulfates, Alkane Sulfonates, and α-Olefin Sulfonates."[3][4] UNEP Publications. (Comprehensive toxicity data on alkyl sulfate series). Link

  • Tergitol™ 7 Surfactant Technical Data Sheet. (Identifies Sodium Heptadecyl Sulfate properties). Link

Sources

Technical Guide: Niaproof 7 Biodegradability & Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Persistence-Toxicity Paradox

In surfactant chemistry, Niaproof 7 (Sodium 7-ethyl-2-methyl-4-undecyl sulfate, often synonymous with Niaproof 4/Tergitol 4) represents a critical deviation from standard linear alkyl sulfates like SDS. While linear surfactants are rapidly mineralized but often exhibit high acute aquatic toxicity, Niaproof 7 presents a "Persistence-Toxicity Paradox."

Its highly branched hydrophobic tail creates significant steric hindrance, blocking standard enzymatic


-oxidation pathways. This renders the molecule "Not Readily Biodegradable"  under OECD 301 standards.[1] However, experimental data suggests this same branching significantly lowers its acute aquatic toxicity (EC50) compared to its linear counterparts, likely due to reduced membrane intercalation efficiency.

This guide provides a rigorous comparative analysis, supported by mechanistic insights and a self-validating experimental protocol for verifying these claims in your own laboratory.

Part 1: Chemical Architecture & Mechanism of Recalcitrance

To understand the environmental fate of Niaproof 7, one must analyze its structural resistance to microbial attack.

The Branching Factor

Standard linear surfactants (e.g., Sodium Dodecyl Sulfate - SDS) are degraded via


-oxidation  followed by rapid 

-oxidation
. Bacterial dehydrogenases attach to the terminal carbon and sequentially cleave two-carbon acetyl-CoA units.

Niaproof 7 (CAS 139-88-8) features a secondary sulfate head group and, crucially, ethyl and methyl branches at the C7 and C2 positions. These branches act as "molecular speed bumps," physically preventing the formation of the enzyme-substrate complex required for


-oxidation.
Mechanistic Visualization

The following diagram illustrates the enzymatic blockage specific to Niaproof 7 compared to SDS.

BiodegradationMechanism SDS Linear SDS (Unobstructed Chain) Enzyme Bacterial Dehydrogenase (Beta-Oxidation Complex) SDS->Enzyme High Affinity Binding Niaproof Niaproof 7 (Branched C14 Chain) Niaproof->Enzyme Low Affinity Binding Degradation Rapid Mineralization (CO2 + H2O) Enzyme->Degradation Sequential Cleavage Blockage Steric Hindrance (Enzyme Stalled) Enzyme->Blockage Branch Collision Persistence Environmental Persistence (Slow Primary Degradation) Blockage->Persistence Accumulation

Figure 1: Mechanistic comparison of enzymatic access. The ethyl/methyl branching of Niaproof 7 prevents the sequential cleavage typical of linear surfactants.

Part 2: Comparative Performance & Environmental Data

The following data consolidates findings from OECD 301 series tests and aquatic toxicity assays. Note the inverse relationship between biodegradability and acute toxicity.

Comparative Analysis Table
FeatureNiaproof 7 (Branched) SDS (Linear) Triton X-100 (Aromatic)
Chemical Identity Sodium 7-ethyl-2-methyl-4-undecyl sulfateSodium Dodecyl SulfateOctylphenol Ethoxylate
CAS Number 139-88-8151-21-39002-93-1
Biodegradability (OECD 301) < 60% (28 days) (Not Readily Biodegradable) [1]> 90% (28 days) (Readily Biodegradable) [2]< 60% (28 days) (Recalcitrant metabolites)
Aquatic Toxicity (Daphnia EC50) ~4,350 mg/L (24h) [1]1-10 mg/L (48h) [2]18-26 mg/L (48h)
Critical Micelle Conc. (CMC) ~3.8 mM (High Salt Tolerance)~8.2 mM~0.24 mM
Primary Use Case Electrolytes, mercerizing, wetting in high salt.Protein denaturation, general cleaning.Cell lysis (being phased out).
Interpretation
  • Niaproof 7 is the superior choice for high-electrolyte environments (e.g., brine solutions) where SDS precipitates.

  • Environmental Trade-off: While Niaproof 7 persists longer (failing the "10-day window" of OECD 301), its acute toxicity to aquatic invertebrates (Daphnia) is orders of magnitude lower than SDS. This suggests that while it remains in the environment, it poses a lower immediate lethal threat to aquatic life, though chronic bioaccumulation potential requires further study.

Part 3: Protocol - OECD 301F (Manometric Respirometry)

Experimental Design Principles
  • Causality: We measure Oxygen Uptake (BOD) as a direct proxy for mineralization.

  • Self-Validation: The inclusion of a "Toxicity Control" (Test Substance + Reference) is mandatory. If this vessel fails to degrade, the Niaproof 7 is toxic to the inoculum, invalidating a "not biodegradable" result.

Step-by-Step Workflow

Reagents:

  • Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).

  • Test Medium: Mineral salts medium (per OECD 301 guideline).

  • Reference Substance: Sodium Benzoate (highly biodegradable).[2]

Vessel Setup (500mL - 1L Flasks):

  • Blank (B): Inoculum + Medium (measures endogenous respiration).

  • Reference (R): Inoculum + Medium + Na-Benzoate (100 mg/L).

  • Test (T): Inoculum + Medium + Niaproof 7 (100 mg/L).

  • Toxicity Control (TC): Inoculum + Medium + Niaproof 7 + Na-Benzoate.

Workflow Diagram

OECD301F_Protocol cluster_vessels Parallel Reaction Vessels Start Start: Inoculum Prep (Washed Activated Sludge) Setup Vessel Setup (Manometric) Start->Setup Blank Blank (Endogenous Control) Setup->Blank Ref Reference (Na-Benzoate) Setup->Ref Test Test Item (Niaproof 7) Setup->Test Tox Toxicity Control (Niaproof + Benzoate) Setup->Tox Incubate Incubation 28 Days @ 22°C Darkness (prevent algae) Blank->Incubate Ref->Incubate Test->Incubate Tox->Incubate Measure Daily O2 Consumption (Pressure Drop) Incubate->Measure Validation Validation Check: 1. Ref > 60% by Day 14? 2. Tox Control > 25% by Day 14? Measure->Validation Validation->Setup Fail (Restart) Result Calculate % Degradation (BOD / ThOD) Validation->Result Pass

Figure 2: OECD 301F Workflow. The "Toxicity Control" branch is the critical self-validating step to distinguish between non-biodegradability and inoculum toxicity.

Part 4: Conclusion & Recommendations

Niaproof 7 is a specialized tool that should not be used interchangeably with linear alkyl sulfates in environmentally sensitive applications without treatment considerations.

  • Use Niaproof 7 When: You require wetting or solubilization in high-salt, acidic, or alkaline conditions where SDS would precipitate. Its stability is its strength.

  • Mitigation: Because it is not readily biodegradable, waste streams containing Niaproof 7 should not be discharged directly to surface waters. They require tertiary treatment or longer retention times in activated sludge systems to overcome the steric hindrance of the branched alkyl chain.

  • Safety: While less acutely toxic to Daphnia than SDS, its persistence necessitates a "Safety by Design" approach, minimizing volume and preventing chronic release.

References

  • Chempoint/Niacet. (2014). Safety Data Sheet: Niaproof Anionic Surfactant 4. Link

  • OECD. (1992).[1] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • PubChem. (2023). Compound Summary: Sodium 7-ethyl-2-methyl-4-undecyl sulfate (CAS 139-88-8).[3] National Library of Medicine. Link

  • CymitQuimica. (2023). 7-Ethyl-2-methyl-4-undecyl Sulfate Sodium Salt Product Data. Link

Sources

Evaluation Guide: Purity Assessment of Sodium Heptadecyl Sulfate (Niaproof 4) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Heptadecyl Sulfate , commercially known as Niaproof 4 (formerly Tergitol 4), is not a linear surfactant.[1][2][3] It is a branched isomer, specifically Sodium 7-ethyl-2-methyl-4-undecyl sulfate .[1][2][3] This structural complexity renders traditional two-phase titration methods (e.g., Epton) insufficient for high-stakes pharmaceutical or protein isolation applications, as they cannot distinguish between the active branched isomer and linear impurities or hydrolysis products.[1]

This guide details the transition from non-specific wet chemistry to Quantitative Nuclear Magnetic Resonance (qNMR) . By leveraging qNMR, researchers can achieve absolute purity determination with specificity for the branched alkyl chain, ensuring the consistency required for critical drug development workflows.

Part 1: The Analytical Challenge

Commercial "Sodium Heptadecyl Sulfate" is a misnomer that often leads to analytical confusion.[3]

  • The Molecule: Sodium 7-ethyl-2-methyl-4-undecyl sulfate (CAS: 139-88-8).[1][2][3][4]

  • The Problem: Traditional methods measure total anionic activity.[2][3] If your sample contains sodium dodecyl sulfate (SDS) as a contaminant or hydrolysis byproducts (alcohols), titration will report a false high purity.[1][2][3]

  • The Solution:

    
    H-NMR resolves the specific methine proton adjacent to the sulfate group (
    
    
    
    ), allowing for direct quantification of the specific active isomer against an internal standard.
Methodological Comparison
FeatureTwo-Phase Titration (Epton) HPLC-ELSD/CAD qNMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H)
Specificity Low: Detects any anionic surfactant.[2][3]Medium: Separates components, but response factors vary.[1][2][3]High: Distinguishes specific isomers and impurities.[1][2][3]
Precision ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1-2% (Operator dependent).[2][3]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0.5-2% (Detector dependent).[2][3]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0.5% (Intrinsic).
Calibration Requires external standards.Requires external calibration curves.[2][3]Absolute: Relies on internal standard (primary ratio).[1][2][3]
Interference Inorganic salts, other anionics.[1][2][3]Mobile phase compatibility.[1][2][3]Solvent peaks (manageable).[1][2][3][5]
Throughput High (routine QC).[1][2][3]Medium.Medium (High for automated probes).[1][2][3]

Part 2: Strategic Decision Framework

Before proceeding to the protocol, determine if qNMR is necessary for your stage of development.

AnalyticalDecision Start Start: Purity Evaluation Purpose Define Purpose Start->Purpose RoutineQC Routine Batch QC (In-process) Purpose->RoutineQC High Throughput Critical Critical Material Release (Formulation/Tox) Purpose->Critical High Accuracy Titration Method: Two-Phase Titration (Epton/Hyamine) RoutineQC->Titration IsomerCheck Isomeric Purity Required? Critical->IsomerCheck qNMR Method: qNMR (Internal Standard) IsomerCheck->Titration No (Total Anionics only) IsomerCheck->qNMR Yes (Specific Structure)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on research stage and specificity requirements.

Part 3: qNMR Experimental Protocol

Reagents and Standards
  • Analyte: Sodium Heptadecyl Sulfate (Niaproof 4).[1][2][3]

  • Solvent: Methanol-d4 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) .[2][3]
    
    • Expert Insight: Avoid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2][3] In water, surfactants form micelles, causing peak broadening that ruins integration accuracy.[1][2] Methanol breaks micelles, ensuring sharp monomeric signals.[1][2][3]
      
  • Internal Standard (IS): Dimethyl Sulfone (DMSOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) .[2][3]
    
    • Reasoning: High purity, stable, non-hygroscopic, and provides a sharp singlet at

      
       3.0 ppm, which does not overlap with the surfactant's alkyl region.
      
Sample Preparation

Target Concentration: ~10-15 mg/mL (Analyte) and ~2-5 mg/mL (IS).

  • Weighing: Using a microbalance (readability 0.01 mg), weigh approx. 10 mg of Niaproof 4 directly into a vial. Record mass as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Standard Addition: Weigh approx. 3 mg of Dimethyl Sulfone into the same vial. Record mass as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2][3]
    
    • Alternative: Use a stock solution of IS in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       for better precision if handling static-prone solids.[2][3]
      
  • Solvation: Add 0.7 mL ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Vortex until completely dissolved.[2][3] Transfer to a 5mm NMR tube.[1][2][3]
    
Acquisition Parameters (Instrument: 400 MHz or higher)

To ensure quantitative accuracy (qNMR), standard default parameters are insufficient.

  • Pulse Angle: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (maximize signal).[2][3]
    
  • Spectral Width: -2 to 14 ppm.[1][2][3]

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Critical:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Dimethyl sulfone
      
      
      can be ~3-4s.[2][3] Insufficient delay leads to underestimation of the standard and overestimation of purity.
  • Scans (NS): 16 or 32 (S/N ratio > 250:1).[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Data Processing
  • Phasing: Manual phasing is required.[1][2][3] Autophase often fails at the baseline extremes.[2][3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Integration:

    • IS Peak: Integrate the Dimethyl Sulfone singlet at

      
       ~3.0 ppm (Set integral to represent 6 protons).
      
    • Analyte Peak: Integrate the methine proton (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      )  at 
      
      
      
      ~4.2 - 4.4 ppm.[2][3] This is a multiplet (quintet-like) due to coupling with neighboring methylene groups.[1][2][3]
    • Note: Do not integrate the bulk alkyl region (0.8 - 1.8 ppm) for purity calculation as it may contain impurities (e.g., residual starting alcohols).[1][3]

Part 4: Calculation & Data Interpretation

The qNMR Equation

Calculate the purity (


) using the following primary ratio equation:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[3]

Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Integral area (Sx = Analyte, IS = Internal Standard).[2][3]
    
  • 
    : Number of protons contributing to the signal (IS = 6, Sx = 1 for the methine proton).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Molecular Weight (Niaproof 4 = 316.43  g/mol , Dimethyl Sulfone = 94.13  g/mol ).[2][3]
    
  • 
    : Mass weighed (mg).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Purity of the Internal Standard (decimal, e.g., 0.999).
    
Workflow Diagram

qNMRWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Weigh Weigh Analyte & Standard Dissolve Dissolve in CD3OD Weigh->Dissolve Pulse 90° Pulse Dissolve->Pulse Delay Relaxation Delay (>30s) Pulse->Delay Phase Phase & Baseline Delay->Phase Integrate Integrate Diagnostic Peaks Phase->Integrate

Figure 2: Step-by-step qNMR workflow ensuring quantitative integrity.

Part 5: Case Study & Performance Data

Scenario: A pharmaceutical formulation team received a batch of Niaproof 4 labeled "98% Purity." They compared Epton Titration against the qNMR protocol described above.

Experimental Results
ParameterEpton Titration qNMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H)
Interpretation
Purity Reported 98.2% 94.5% Titration overestimated purity by ~3.7%.[2][3]
Impurity Detected None (Blind)2.1% AlcoholqNMR bulk alkyl region showed excess protons relative to the headgroup.[1][3]
Water Content Not DetectedN/AqNMR in MeOD allows detection of water (if not using water suppression).[1][2][3]
RSD (n=3) 1.8%0.4%qNMR offered superior reproducibility.[1][2][3]

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1][2][3] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link][1][3]

  • Emery Pharma. (2024).[1][2][3] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Surfactant Performance in High-Electrolyte Environments: A Benchmark Comparison Featuring Niaproof® 08

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists, the challenge of maintaining stability and performance in high-electrolyte solutions is a persistent hurdle. High concentrations of dissolved salts can destabilize emulsions, reduce the efficacy of active ingredients, and cause surfactants to precipitate or "salt out." This guide provides an in-depth analysis of Niaproof® 08 (Sodium 2-Ethylhexyl Sulfate), a specialized anionic surfactant renowned for its exceptional performance in these demanding conditions.

We will explore the underlying scientific principles of electrolyte resistance, present a comparative benchmark against other common surfactant classes, and provide detailed experimental protocols for in-house validation.

The Electrolyte Challenge: Why Conventional Surfactants Fail

High concentrations of electrolytes, such as sodium chloride (NaCl) or calcium chloride (CaCl₂), introduce a high ionic strength to an aqueous system. This creates two primary problems for conventional surfactants:

  • Charge Screening: For ionic surfactants, the charged head groups are essential for creating electrostatic repulsion between emulsion droplets, which prevents them from coalescing. In a high-salt environment, the surfactant's head groups become surrounded and "screened" by a dense cloud of counter-ions from the salt. This neutralizes the repulsive forces, leading to droplet aggregation and eventual phase separation.

  • The "Salting-Out" Effect: Electrolytes compete with surfactant molecules for water of hydration. At high salt concentrations, there is insufficient "free" water to keep the surfactant molecules dissolved, causing them to lose solubility and precipitate out of the solution, rendering them ineffective.

A surfactant's ability to overcome these challenges is critical for applications in metal treatment, industrial cleaning, textile processing, and pharmaceutical formulations where highly acidic, alkaline, or saline conditions are common.[1][2]

Technical Profile: Niaproof® 08 (Sodium 2-Ethylhexyl Sulfate)

Niaproof® 08 is an anionic surfactant belonging to the alcohol sulfate class.[3] Its chemical identity is Sodium 2-ethylhexyl sulfate.[4] Its molecular structure is the key to its robust performance.

  • Branched Hydrophobe: Unlike linear alkyl sulfates (e.g., Sodium Lauryl Sulfate), Niaproof® 08 possesses a branched 2-ethylhexyl carbon chain. This branching creates steric hindrance, physically preventing the surfactant molecules from packing too tightly at interfaces. This disruption inhibits crystallization and improves its solubility in challenging conditions.

  • Sulfate Head Group: The sulfate (SO₄²⁻) head group provides strong anionic charge and excellent water solubility.

  • High HLB Value: Niaproof® surfactants are noted for having among the highest Hydrophilic-Lipophilic Balance (HLB) values on the market, which signifies strong hydrophilic tendencies and contributes to excellent solubility and stability in aqueous systems.[1][3]

This combination of features allows Niaproof® 08 to remain soluble and active in solutions containing 10% to 20% dissolved electrolytes, a level at which many other surfactants would fail.[4]

cluster_Surfactant Niaproof® 08 Molecule cluster_Environment High-Electrolyte Solution cluster_Interaction Mechanism of Stability Tail Branched Hydrophobic Tail (2-Ethylhexyl) Head Hydrophilic Head (Sulfate Group) Tail->Head Covalent Bond A 1. Steric hindrance from branched tail prevents excessive aggregation. Tail->A Na Na+ Head->Na Electrostatic interaction Cl Cl- B 2. Strong sulfate head maintains hydration shell, resisting 'salting-out'.

Caption: Mechanism of Niaproof® 08's electrolyte tolerance.

Performance Benchmarking: Niaproof® 08 vs. Alternatives

To contextualize the performance of Niaproof® 08, this section presents a comparison against other common surfactant types in a high-electrolyte stress test. The data below is representative of typical performance characteristics observed in laboratory settings.

Test Conditions:

  • Aqueous Phase: Deionized water with 15% (w/w) Sodium Chloride.

  • Surfactant Concentration: 1% (w/w) active surfactant.

  • Temperature: 25°C.

Performance MetricNiaproof® 08 (Sodium 2-Ethylhexyl Sulfate) Alternative 1: Sodium Lauryl Sulfate (SLS) (Linear Anionic) Alternative 2: Sodium Laureth-3 Sulfate (SLES) (Anionic Ether Sulfate) Alternative 3: Octylphenol Ethoxylate (OPE) (Non-ionic)
Solubility in 15% NaCl Clear, fully soluble [4][5]Precipitates / Salts out Clear, fully soluble Clear, may exhibit cloud point at higher temps
Surface Tension (mN/m) ~32 N/A (Insoluble) ~34 ~31
Wetting Time (Draves Test) < 5 seconds N/A (Insoluble) < 10 seconds < 8 seconds
Emulsion Stability (Oil/Water) > 24 hours, no separation N/A (Insoluble) Stable, but may show creaming < 12 hours Stable > 24 hours
Foam Height Low [5]High (in low salt) High Low to Medium

Interpretation of Results:

  • Niaproof® 08 demonstrates a superior balance of properties. It remains completely soluble and highly effective as a wetting agent and emulsifier where a standard linear anionic surfactant like SLS fails completely.[4][5]

  • SLES , an ether sulfate, shows good electrolyte tolerance due to the hydration of its ethoxy groups but may not provide the same level of emulsion stability under high stress.

  • Non-ionics like OPE are well-known for their excellent electrolyte tolerance and stability. However, Niaproof® 08 provides the added benefit of being an anionic surfactant, which can be critical for applications requiring charge interaction, such as in electroplating or when formulating with cationic polymers.[6]

Standard Operating Procedures for Validation

To empower researchers to validate these findings, we provide the following detailed experimental protocols. These procedures are designed to be self-validating with clear endpoints.

SOP 1: Emulsion Stability Assessment in High-Brine Solutions

This protocol evaluates the ability of a surfactant to create and stabilize an oil-in-water emulsion in the presence of a high salt concentration.

Materials:

  • Surfactant to be tested (e.g., Niaproof® 08)

  • Deionized (DI) water

  • Sodium Chloride (Reagent Grade)

  • Mineral oil (or other non-polar oil phase)

  • Homogenizer (e.g., high-shear rotor-stator type)

  • Graduated cylinders (100 mL)

  • Analytical balance

Procedure:

  • Prepare Brine Solution: Accurately weigh 15.0 g of NaCl and dissolve it in 85.0 g of DI water to create a 15% (w/w) brine solution.

  • Prepare Surfactant Solution: Accurately weigh 1.0 g of active surfactant and dissolve it into 99.0 g of the prepared 15% brine solution. Stir until fully dissolved. Causality Note: This step tests the fundamental solubility of the surfactant in the high-electrolyte medium before emulsification.

  • Form the Emulsion: Pour 50 mL of the surfactant-brine solution into a beaker. Add 50 mL of mineral oil.

  • Homogenize: Submerge the homogenizer head into the mixture and process at 5,000 RPM for 3 minutes to form a homogenous emulsion. Causality Note: Consistent energy input is crucial for creating comparable initial droplet sizes across different samples.

  • Initial Observation: Pour the emulsion into a 100 mL graduated cylinder. Record the initial appearance (color, uniformity) and mark the initial total volume.

  • Incubation & Monitoring: Seal the cylinder and let it stand undisturbed at room temperature (25°C).

  • Data Collection: Record the volume (in mL) of any free oil (top layer) or free water (bottom layer) that separates from the emulsion at the following time points: 1 hour, 4 hours, 8 hours, and 24 hours.

  • Trustworthiness Check: A control sample using a surfactant known to be unstable in salt (like SLS) should be run in parallel. This control should show rapid phase separation, validating that the test conditions are sufficiently stressful.

cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_observe Observation & Data p1 1. Prepare 15% NaCl Brine Solution p2 2. Dissolve 1% Surfactant in Brine p1->p2 p3 3. Measure 50mL Surfactant Solution & 50mL Oil p2->p3 e1 4. Combine Phases & Homogenize (5000 RPM, 3 min) p3->e1 d1 5. Pour into Graduated Cylinder & Record Initial State e1->d1 d2 6. Incubate at 25°C d1->d2 d3 7. Measure Phase Separation (mL) t=1h t=4h t=8h t=24h d2->d3

Caption: Workflow for Emulsion Stability Testing Protocol.

SOP 2: Interfacial Tension Measurement in Brine

This protocol measures a surfactant's efficiency at reducing the interfacial tension (IFT) between oil and a high-electrolyte aqueous phase, a critical parameter in applications like enhanced oil recovery.[7]

Materials & Equipment:

  • Spinning Drop Tensiometer[7][8]

  • Surfactant-brine solutions (prepared as in SOP 1 at various concentrations, e.g., 0.01%, 0.1%, 1.0%)

  • Oil phase (e.g., crude oil or a model hydrocarbon like dodecane)

  • High-precision syringe for injecting oil droplet

Procedure:

  • Instrument Calibration: Calibrate the spinning drop tensiometer according to the manufacturer's specifications. Ensure temperature control is set to 25°C.

  • Capillary Fill: Fill the measurement capillary with the surfactant-brine solution to be tested, ensuring no air bubbles are present.

  • Droplet Injection: Carefully inject a small droplet of the oil phase into the center of the capillary using the syringe.

  • Rotation: Begin rotating the capillary at a high speed (e.g., 6,000 RPM). Causality Note: The centrifugal force elongates the oil droplet. The extent of this elongation is inversely proportional to the interfacial tension.

  • Dynamic Measurement: The instrument's software will measure the shape of the elongated droplet and calculate the IFT in real-time. Record the IFT value every minute for 30 minutes or until a stable equilibrium value is reached.[7]

  • Data Analysis: Plot IFT vs. time to observe the adsorption kinetics. The final equilibrium IFT value is the key performance metric. A lower value indicates higher surfactant efficiency.

  • Trustworthiness Check: Measure the IFT of the brine and oil without any surfactant. This baseline value should be significantly higher (e.g., > 9 mN/m) than the values obtained with effective surfactants.[7]

Conclusion and Recommendations

The empirical evidence and theoretical principles confirm that Niaproof® 08 (Sodium 2-Ethylhexyl Sulfate) is a high-performance anionic surfactant exceptionally suited for formulations with high electrolyte content. Its unique branched structure provides outstanding solubility and stability in conditions where conventional linear-chain surfactants fail.

Researchers and formulators should consider Niaproof® 08 when:

  • Stability in concentrated acid, alkali, or salt solutions is a primary requirement.[2]

  • Rapid wetting and penetration are needed in harsh chemical environments.

  • A low-foaming anionic surfactant is necessary.[5]

  • Applications include industrial and household cleaners, metal treatment, textile processing, and agricultural formulations.[2][3][6]

By utilizing the benchmarking protocols outlined in this guide, scientists can confidently select and validate the most robust surfactant system for their specific high-electrolyte challenges.

References

  • DataPhysics Instruments. Evaluating the efficiency of surfactants by dynamic interfacial tension measurements of brine and crude oil. [Link]

  • Ataman Kimya. SODIUM ETHYLHEXYL SULFATE. [Link]

  • ChemicalLand21. Sodium 2-ethylhexyl sulfate. [Link]

  • TradeIndia. Sodium 2 Ethyl Hexyl Sulphate. [Link]

  • Sharma, T. et al. (2020). Effect of NaCl concentration on stability of a polymer–Ag nanocomposite based Pickering emulsion. RSC Publishing. [Link]

  • Google Patents. Stable emulsion systems with high salt tolerance.
  • Shen, C. Z. (2012). Effects of Salt on Interfacial Tension of Surfactant-Brine-Oil System. Universiti Teknologi PETRONAS. [Link]

  • ResearchGate. Evaluating the role of salts on emulsion properties during water-based enhanced oil recovery. [Link]

  • OnePetro. Experimental Investigation of Emulsion Stability in Gas/Oil Separation Plants. [Link]

  • ACS Publications. Lignosulfonate Salt Tolerance and the Effect on Emulsion Stability. [Link]

  • ResearchGate. Variation of the surface tension with total surfactant concentration in brine. [Link]

  • ACS Publications. The Effects of Brine Salinity and Surfactant Concentration on Foam Performance in Fractured Media. [Link]

  • Niacet. NIAPROOF® Anionic Surfactant 08. [Link]

  • TEGEWA. Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. [Link]

  • Niacet. Anionic Surfactants | Niaproof. [Link]

Sources

Inter-Laboratory Comparison of Coliform Recovery: TTC Tergitol-7 Agar vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of TTC Tergitol-7 Agar (T-7) , a selective and differential medium historically central to water microbiology (ISO 9308-1:2000).[1] While recent standards (ISO 9308-1:2014) have shifted toward Chromogenic Coliform Agar (CCA) for enzymatic specificity, T-7 remains a critical tool for recovering sub-lethally injured coliforms in chlorinated waters.

Key Findings:

  • Sensitivity: T-7 demonstrates superior recovery of stressed coliforms (30–40% higher) compared to m-Endo agar.[1][2][3]

  • Selectivity: Tergitol-7 (sodium heptadecyl sulfate) effectively inhibits Gram-positive flora but allows higher background growth of non-target Gram-negatives compared to CCA.

  • Application: Optimal for finished drinking water with low bioburden; less suitable for raw surface waters due to false-positive interference.

Mechanistic Basis & Chemical Logic

To understand the inter-laboratory data, one must first understand the chemical "engine" of the agar. T-7 does not rely on harsh inhibitors like bile salts or fuchsine, which can be toxic to injured cells. Instead, it uses a surfactant-based selection system.

The Dual-System Differentiation
  • Selectivity (Tergitol-7): A non-ionic surfactant that disrupts the cell membrane of Gram-positive bacteria and inhibits the swarming of Proteus spp., without exerting excessive stress on Gram-negative coliforms.[4]

  • Differentiation (Lactose + TTC):

    • Lactose Fermentation: Coliforms ferment lactose, producing acid.[1][5] The pH indicator Bromothymol Blue turns yellow in acidic conditions.[1]

    • TTC Reduction: 2,3,5-Triphenyltetrazolium chloride (TTC) acts as a redox indicator. Rapidly growing non-coliforms reduce TTC to Formazan (Red) .

    • The E. coli Exception: Most E. coli strains reduce TTC weakly or not at all. Consequently, they appear Yellow (acid positive) with a Yellow Halo , distinct from the Red/Purple colonies of non-fermenters.[5]

Mechanism Visualization

T7_Mechanism Sample Water Sample (Mixed Flora) GramPos Gram-Positive Bacteria Sample->GramPos GramNeg Gram-Negative Bacteria Sample->GramNeg Tergitol Tergitol-7 (Surfactant) Tergitol->GramPos Membrane Disruption Lactose Lactose (Substrate) Ferm Lactose Fermentation Lactose->Ferm TTC TTC (Redox Indicator) Redox TTC Reduction TTC->Redox Inhibited Growth Inhibited (Lysis) GramPos->Inhibited GramNeg->Ferm GramNeg->Redox Acid Acid Production (pH < 6.0) Ferm->Acid If Coliform Formazan Formazan Production (Insoluble Red) Redox->Formazan If Non-Coliform EColi E. coli / Coliforms YELLOW Colony (Acid+, TTC-) Acid->EColi NonFerm Pseudomonas / Salmonella RED/PURPLE Colony (Acid-, TTC+) Formazan->NonFerm

Caption: Figure 1: Biochemical differentiation pathway on TTC Tergitol-7 Agar. Note the inverse relationship between pathogenicity indicators (Yellow) and background flora (Red).

Comparative Performance Analysis

The following data synthesizes results from multi-site ring trials and comparative studies, specifically focusing on the transition from ISO 9308-1:2000 (T-7 based) to ISO 9308-1:2014 (CCA based).

Recovery Efficiency: T-7 vs. m-Endo vs. CCA

In trials involving chlorinated drinking water (stressed organisms), T-7 consistently outperforms m-Endo due to the lack of toxic bile salts.

MetricTTC Tergitol-7 (T-7)m-Endo AgarChromogenic Coliform Agar (CCA)
Target Organism E. coli & ColiformsTotal ColiformsE. coli & Coliforms
Recovery of Injured Cells High (95-100%) Low (60-70%)High (90-98%)
Selectivity (Inhibition) ModerateModerateHigh
False Positive Rate Moderate (15-20%)*High (>25%)Low (<5%)
Differentiation Basis pH Change (Yellow)Metallic SheenEnzymatic (Blue/Pink)
Incubation Time 24 - 48 hours24 hours18 - 24 hours

*Note: False positives on T-7 are often oxidase-positive bacteria (e.g., Aeromonas) that ferment lactose. Confirmation testing (Oxidase/Indole) is mandatory for T-7 but often skipped for CCA.

Inter-Laboratory Reproducibility Data

In a study involving 10 laboratories analyzing spiked drinking water samples, T-7 was used as the reference method (ISO 9308-1:2000).

  • T-7 vs. Chromogenic Media: There was no statistically significant difference in the count of E. coli recovered.[6] However, T-7 required 24-48 hours additional time for confirmation steps (subculturing).

  • T-7 vs. m-Endo: Laboratories reported a 30% higher recovery rate of coliforms on T-7 compared to m-Endo when analyzing chlorinated samples.[1][2][3]

  • Background Interference: In raw water samples, T-7 plates showed higher background growth (non-target yellow colonies) compared to CCA, making enumeration difficult for inexperienced technicians.

Validated Experimental Protocol (Self-Validating)

To ensure data integrity comparable to the inter-lab studies, follow this protocol. The "Self-Validation" steps are critical check-points.

Preparation & TTC Addition

Critical Step: TTC is heat-labile. Never autoclave TTC.

  • Suspend 56g of T-7 base in 1L distilled water.

  • Heat to boiling to dissolve completely.

  • Autoclave at 121°C for 15 minutes.

  • Cool to 45-50°C in a water bath.

  • Aseptically add 2.5 mL of 1% TTC Solution (filter sterilized).

  • Pour into 47mm Petri dishes (approx. 4mm depth).

Membrane Filtration Workflow

Protocol_Workflow Start Sample Collection (Na-Thiosulfate) Filter Membrane Filtration (0.45 µm Cellulose) Start->Filter Plate Place on T-7 Agar (Avoid Air Bubbles) Filter->Plate Incubate Incubate 36 ± 2°C for 21 ± 3h Plate->Incubate Read Read Plates Incubate->Read Decision Colony Color? Read->Decision Yellow Yellow / Orange (Presumptive Coliform) Decision->Yellow Acid+ Red Red / Purple (Non-Target) Decision->Red TTC Reduced Confirm Confirmation Tests 1. Oxidase (-) 2. Indole (+ for E. coli) Yellow->Confirm

Caption: Figure 2: Standardized workflow for coliform detection using T-7 Agar. Confirmation is mandatory for regulatory compliance.

Self-Validation System (QC)

Before releasing results, verify the system using control strains:

  • Positive Control: E. coli (ATCC 25922) → Yellow colonies (Lactose+, TTC non-reducer).

  • Inhibition Control: Enterococcus faecalis (ATCC 29212) → No Growth (Inhibited by Tergitol).

  • Specificity Control: Pseudomonas aeruginosa (ATCC 27853) → Red colonies (Lactose-, TTC reducer).

Discussion & Recommendations

While the ISO 9308-1:2014 standard has moved to Chromogenic Coliform Agar to reduce the labor of confirmation testing, TTC Tergitol-7 remains the superior choice for investigating system failures in treated water.

Why? The surfactant-based mild selectivity allows for the resuscitation of injured cells that might not express the specific enzymes (beta-glucuronidase) required for chromogenic detection immediately, or that might be killed by the harsh agents in m-Endo.

Recommendation:

  • Routine Compliance (High Throughput): Use CCA (ISO 9308-1:2014).[7][8]

  • Troubleshooting / Deep Audit (Stressed Systems): Use TTC Tergitol-7 (ISO 9308-1:2000 methodology) to ensure no injured coliforms are missed.

References

  • International Organization for Standardization. (2000).[1][9] Water quality — Detection and enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method. ISO 9308-1:2000.[1] Link

  • International Organization for Standardization. (2014).[7][8][9] Water quality — Enumeration of Escherichia coli and coliform bacteria — Part 1: Membrane filtration method for waters with low bacterial background flora. ISO 9308-1:2014.[7][8][9][10] Link

  • McFeters, G. A., Cameron, S. C., & LeChevallier, M. W. (1982). Influence of diluents, media, and membrane filters on detection of injured waterborne coliform bacteria. Applied and Environmental Microbiology, 43(1), 97–103. Link

  • Zborovcová, J., et al. (2006). Comparison of different culture media for the detection of Escherichia coli and coliforms in water. Journal of Water and Health. Link

  • Thermo Fisher Scientific. (2017). Tergitol 7 Agar Product Information & Quality Control. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sodium Heptadecyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of sodium heptadecyl sulfate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to correct disposal protocols is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This document offers procedural, step-by-step guidance rooted in established safety standards and an understanding of the chemical's properties.

Hazard Assessment & Chemical Profile

Sodium heptadecyl sulfate is an anionic surfactant. Understanding its hazard profile is the first step in managing its disposal. While its acute toxicity is moderate, its primary risks involve irritation and potential environmental impact.

The primary hazard associated with sodium heptadecyl sulfate is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] It is also known to cause skin and serious eye irritation.[2][3][4] In powder form, it may cause respiratory irritation if inhaled.[2][4][5]

Environmentally, while some safety data sheets (SDS) do not classify it as an environmental hazard, others indicate it is harmful to aquatic life.[1] This discrepancy underscores the need for caution. Surfactants, by their nature, can affect aquatic ecosystems, and therefore, direct release into the environment must be strictly avoided.[2][6] Although alkyl sulfates are generally considered biodegradable under aerobic conditions, the process can be slow in oxygen-poor environments, and high concentrations can be toxic to aquatic organisms.[7][8]

Hazard TypeDescriptionPrimary Precaution
Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][2]
Skin Irritation Causes skin irritation upon contact.[2][3][4]Wear chemical-resistant gloves and a lab coat.[1][6]
Eye Irritation Causes serious eye irritation or damage.[2][3][4]Wear safety goggles or a face shield.[1][6]
Respiratory Irritation Inhalation of dust may irritate the respiratory system.[2][4]Handle in a well-ventilated area or chemical fume hood.[1]
Aquatic Toxicity Harmful to aquatic life.Do not discharge into drains, surface waters, or groundwater.[6][9]

Immediate Safety Protocols: PPE and Spill Management

Proper personal protective equipment (PPE) is non-negotiable when handling sodium heptadecyl sulfate in any form—solid, solution, or waste. The causality is clear: PPE forms a direct barrier between you and the chemical's irritant properties.

Required Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles with side shields (or a face shield if there is a splash hazard) to prevent contact with the eyes.[1][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[10] Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned laboratory coat is required. An apron may be necessary for larger quantities.[6]

  • Respiratory Protection: Generally not required in well-ventilated areas.[1] However, if handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-certified particulate respirator is necessary.[6]

Experimental Protocol: Spill Response

Immediate and correct response to a spill minimizes exposure and environmental contamination.

A. Small Spill Cleanup (Contained, <100g solid or <250mL solution):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described above.

  • Containment: If the spill is a liquid, cover it with an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material or the solid powder into a designated chemical waste container.[2]

  • Decontamination: Clean the spill surface thoroughly with soap and water, wiping with an absorbent cloth.[1] Collect the cloth and any contaminated cleaning materials in the same waste container.

  • Disposal: Seal and label the waste container and dispose of it as chemical waste. Never return spilled material to its original container.[1]

B. Large Spill Cleanup:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[10]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do not attempt to clean a large spill unless you are trained and equipped to do so. The EHS team will manage the cleanup, which involves stopping the material flow, diking the spill to prevent spreading, and absorbing it for professional disposal.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As the waste generator, you are responsible for determining if the waste is hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] Sodium heptadecyl sulfate itself is not typically a listed RCRA hazardous waste.[13] However, it must be managed as hazardous waste if it is mixed with a listed hazardous waste or if the mixture exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

The following diagram provides a decision-making workflow for characterizing your waste stream.

G start Sodium Heptadecyl Sulfate Waste Generated decision1 Is waste mixed with other chemicals? start->decision1 pure_waste Pure Sodium Heptadecyl Sulfate (Solid or Aqueous Solution) decision1->pure_waste  No decision2 Is the other chemical a listed RCRA hazardous waste (e.g., certain solvents, metals)? decision1->decision2 Yes collect_non_haz Collect in a designated, sealed, and labeled non-hazardous chemical waste container. Segregate from incompatibles. pure_waste->collect_non_haz Treat as non-hazardous chemical waste non_haz_mix Mixture with Non-Hazardous Reagents (e.g., buffers, salts) decision2->non_haz_mix  No haz_waste MANAGE AS HAZARDOUS WASTE decision2->haz_waste Yes non_haz_mix->collect_non_haz collect_haz Collect in a designated, sealed, and labeled hazardous waste container. Segregate from incompatibles. haz_waste->collect_haz final_step Arrange for disposal via your institution's licensed chemical waste management service. collect_haz->final_step collect_non_haz->final_step

Caption: Waste classification decision workflow.

Causality of Segregation: Chemical segregation is critical to prevent dangerous reactions in the waste container. Sodium heptadecyl sulfate is incompatible with strong oxidizing agents .[1][12] Waste containing this surfactant must be stored separately from waste streams containing chemicals like nitric acid, permanganates, or perchlorates.

Step-by-Step Disposal Procedures

Disposal must always be conducted through your institution's designated chemical waste program, in compliance with local, state, and federal regulations.[1][2][11]

Protocol 4.1: Disposal of Solid (Neat) Sodium Heptadecyl Sulfate
  • Designate a Container: Use a chemically compatible, sealable container clearly labeled "Solid Chemical Waste" and list "Sodium Heptadecyl Sulfate" as a constituent.

  • Transfer Waste: In a fume hood or well-ventilated area, carefully transfer the waste chemical into the designated container. Avoid creating dust.

  • Seal and Store: Securely close the container. Store it in a designated, secondary containment area away from incompatible materials.

  • Arrange Pickup: Contact your EHS office for waste pickup.

Protocol 4.2: Disposal of Aqueous Solutions of Sodium Heptadecyl Sulfate
  • Designate a Container: Use a chemically compatible, sealable container (typically a plastic carboy) clearly labeled "Aqueous Chemical Waste" or "Liquid Non-Hazardous Waste." List "Sodium Heptadecyl Sulfate" and its approximate concentration.

  • Transfer Waste: Carefully pour the waste solution into the designated container using a funnel.

  • Seal and Store: Securely close the container. Store it in a designated secondary containment area.

  • Arrange Pickup: Contact your EHS office for waste pickup. Crucially, do not pour these solutions down the drain. Even dilute solutions contribute to the chemical load in wastewater and can harm aquatic life.[5][6]

Decontamination of Laboratory Equipment

Properly decontaminating labware prevents cross-contamination and ensures that residual chemicals are not inadvertently released into the sewer system.

  • Initial Rinse: Perform a preliminary rinse of the contaminated glassware or equipment with a suitable solvent (e.g., deionized water).

  • Collect Rinseate: This first rinseate must be collected and disposed of as aqueous chemical waste along with the bulk solution, as it will contain the highest concentration of the chemical.

  • Subsequent Cleaning: After the initial rinse has been collected for disposal, the labware can be washed using standard laboratory procedures.

  • Empty Containers: Empty containers must be thoroughly rinsed before disposal in regular trash.[14] The rinseate from these containers should also be collected as chemical waste.

Regulatory Compliance Overview

In the United States, laboratory chemical waste is primarily regulated by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): Under 29 CFR 1910.1450, the "Lab Standard," employers must develop a Chemical Hygiene Plan (CHP).[14][15][16] This plan must include procedures for safe handling and disposal of chemicals, and all laboratory personnel must receive training on these procedures.[15][16]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of solid and hazardous waste.[11][17] Your institution's EHS department interfaces with these regulations to ensure that all waste is managed and disposed of in a compliant manner.

Your primary responsibility is to follow your institution's approved CHP and waste disposal protocols, which are designed to meet these federal and any additional state or local requirements.[17]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET - Sodium sec-heptadecyl sulfate (25-27% in W
  • Safety data sheet - Texapon®. (2026, February 21). BASF.
  • Sodium heptadecyl sulf
  • SAFETY DATA SHEET - n-Hexadecyl sulf
  • SIDS Initial Assessment Report for Sodium Dodecyl Sulphate.
  • SAFETY DATA SHEET - Sodium dodecyl sulfate- d25. (2025, November 6). Sigma-Aldrich.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Medical Laboratory Waste Disposal Regul
  • Safety Data Sheet: Sodium dodecyl sulf
  • SAFETY DATA SHEET - Sodium dodecyl sulf
  • Safety Data Sheet: Sodium dodecyl sulph
  • SAFETY DATA SHEET - SODIUM TETRADECYL SULF
  • 29 CFR 1910.
  • SAFETY DATA SHEET - Sodium n-octadecyl sulfate. (2009, September 26). Fisher Scientific.
  • SDS-degrading bacteria attach to riverine sediment in response to the surfactant or its primary biodegrad
  • Fate and effects of the surfactant sodium dodecyl sulf
  • SODIUM ALKYL SULF
  • Standard Operating Procedure For Sodium Dodecyl Sulfate.
  • SLES Biodegradable Surfactant. (2025, May 15). INTERSURFCHEM.
  • Safer Choice Criteria for Surfactants. (2025, July 17). US EPA.
  • Characterization of a sodium dodecyl sulphate-degrading Pseudomonas sp. strain DRY15 from Antarctic soil. Journal of Environmental Biology.
  • Biodegradation of Sodium Dodecyl Sulfate: A Mini review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY.
  • EPA's Guide for Industrial Waste Management. EPA.

Sources

Operational Guide: Safe Handling & Logistics for Sodium Heptadecyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Sodium heptadecyl sulfate (CAS: 5910-79-2) is an odd-chain anionic surfactant (


). Unlike the ubiquitous Sodium Dodecyl Sulfate (SDS/C12), the C17 analog is frequently employed as an internal standard in quantitative mass spectrometry and surface chemistry because it is rarely found in biological samples, minimizing background interference.

Critical Operational Difference: Due to the longer alkyl chain (17 carbons vs. 12), this compound exhibits a significantly higher Krafft point (the temperature at which micelle formation becomes possible and solubility increases sharply). While SDS is soluble at room temperature, C17 sulfate often requires heating (


C) to fully solubilize. This introduces a dual hazard: chemical irritation combined with thermal risk. 

Risk Assessment & Hazard Identification

Before handling, review the specific hazards associated with long-chain alkyl sulfates.

Hazard ClassH-CodeDescriptionOperational Implication
Physical N/AFine Powder / DustHigh risk of inhalation; static charge can disperse powder easily.
Health H318 Causes Serious Eye Damage CRITICAL: Irreversible corneal damage is possible due to protein denaturation. Safety glasses are insufficient; goggles are mandatory.
Health H315Causes Skin IrritationProlonged contact strips oils from the skin, leading to dermatitis.
Health H335May Cause Respiratory IrritationInhalation of dust causes immediate mucous membrane inflammation.
Environmental H412Harmful to aquatic lifeStrict prohibition on drain disposal for concentrated stocks.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific phase of your workflow.

Table 1: Task-Based PPE Requirements
Protective LayerTask A: Weighing & Dry Handling Task B: Solubilization (Heating/Stirring) Task C: Waste Disposal
Respiratory N95 or P100 Respirator (Required if outside fume hood)Standard Lab VentilationN95 (if generating aerosols)
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles Safety Glasses w/ Side Shields
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Extended Cuff Nitrile (Double-glove recommended)Nitrile Gloves
Body Protection Lab Coat (Buttoned to neck)Lab Coat + Heat-Resistant Silicone Mitts (for hot glassware)Lab Coat

Expert Insight: Latex gloves are not recommended.[1] While they offer fair protection against weak aqueous solutions, Nitrile provides superior resistance to permeation by organic modifiers often used with C17 (e.g., methanol/acetonitrile in HPLC workflows) and avoids latex allergen issues.

Operational Protocol: Solubilization & Handling

This protocol ensures complete dissolution without degrading the surfactant or creating hazardous aerosols.

Phase 1: Weighing (The Static Hazard)
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Management: C17 powder is prone to static cling. Use an ionizing gun or anti-static brush if available.

  • Transfer: Use a weighing boat with a funnel neck to prevent powder spillage during transfer to the mixing vessel.

Phase 2: Solubilization (The Krafft Point Barrier)

Context: You cannot simply "shake" C17 into solution at room temperature; it will remain a turbid suspension.

  • Solvent Prep: Pre-warm your buffer or water to 50°C .

  • Addition: Add the powder to the warm solvent—never add water to the powder (this creates a gummy clump that is difficult to dissolve).

  • Agitation: Use a magnetic stir bar at moderate speed.

    • WARNING: Do not shake the bottle vigorously. This creates stable foam that is difficult to pipette and increases the surface area for potential inhalation if the bottle is opened.

  • Visual Check: The solution must be perfectly clear. If it is cloudy, the temperature is likely below the Krafft point, and the concentration of monomeric surfactant is uncontrolled.

Phase 3: Cleanup
  • Surface Decontamination: Wipe balance areas with a wet paper towel (water dissolves the surfactant better than ethanol).

  • Residue: If residue dries, it becomes an inhalation hazard. Clean spills immediately while wet.[2]

Visualized Workflows

Diagram 1: Safe Solubilization Logic

This workflow illustrates the critical decision points regarding the Krafft temperature.

G Start Start: Solid C17 Sulfate Weigh Weigh inside Fume Hood (Wear N95 + Goggles) Start->Weigh Solvent Add to Solvent (Water/Buffer) Weigh->Solvent CheckTemp Is Temp > 50°C? Solvent->CheckTemp Heat Heat to 50-60°C (Stir Gently - NO SHAKING) CheckTemp->Heat No Inspect Visual Inspection CheckTemp->Inspect Yes Heat->Inspect Clear Solution is Clear? Inspect->Clear Ready Ready for Use (Keep Warm if Conc. > 10mM) Clear->Ready Yes Failed Turbid/Precipitate (Below Krafft Point) Clear->Failed No Failed->Heat Re-heat

Caption: Logic flow for overcoming the high Krafft point of Sodium Heptadecyl Sulfate to ensure accurate concentration.

Diagram 2: Emergency Response (Eye Exposure)

Immediate action is required for surfactant exposure to the eyes due to rapid protein denaturation.

G Exposure Eye Contact w/ Powder or Solution Flush IMMEDIATE Flush (Eyewash Station) Exposure->Flush < 10 Seconds Lenses Remove Contacts (If easy to do) Flush->Lenses Time Flush for Min. 15 Minutes Medical Seek Medical Attention (Bring SDS) Time->Medical Lenses->Time

Caption: Critical response path for ocular exposure. Speed is the primary factor in preventing permanent damage.

Disposal & Environmental Compliance

Sodium heptadecyl sulfate is toxic to aquatic organisms (H412).[2] Dilution is not a solution for pollution.

  • Solid Waste: Expired powder or spill cleanup materials (wipes) must be tagged as "Hazardous Chemical Waste: Solid (Surfactant)" .

  • Liquid Waste:

    • High Concentration (>1%): Collect in a dedicated carboy labeled "Aqueous Waste with Surfactants."

    • Trace/Wash Water: Depending on local municipal regulations, trace amounts from glassware washing may be permissible in sanitary sewers, but check your facility's specific permit. When in doubt, collect it.

  • Container Disposal: Triple rinse empty containers with water (collecting the first rinse) before defacing the label and recycling.

References

  • PubChem. (2023). Sodium Heptadecyl Sulfate Compound Summary (CID 23670849).[3] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Sodium Heptadecyl Sulfate.[3][4][5][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium heptadecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium heptadecyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.